4-Isopropylphenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFPPUVGWDZXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369807 | |
| Record name | 4-Isopropylphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118427-29-5 | |
| Record name | 4-Isopropylphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(propan-2-yl)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Isopropylphenylhydrazine hydrochloride CAS number
An In-depth Technical Guide to 4-Isopropylphenylhydrazine hydrochloride
CAS Number: 118427-29-5
This technical guide provides a comprehensive overview of this compound, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical and physical properties, a detailed synthesis protocol, its applications in research and industry, and essential safety information.
Chemical and Physical Properties
This compound is a white to beige or brownish crystalline powder or flakes.[1] It serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and chemical sectors.[1]
| Property | Value |
| CAS Number | 118427-29-5 |
| Molecular Formula | C₉H₁₅ClN₂ |
| Molecular Weight | 186.68 g/mol |
| Appearance | White to beige or brownish powder or flakes |
| Melting Point | 203 °C (decomposes) |
| Boiling Point | 260.1 °C at 760 mmHg |
| Density | 1.027 g/cm³ |
| Flash Point | 128.1 °C |
| Vapor Pressure | 0.0124 mmHg at 25°C |
| Refractive Index | 1.584 |
| InChI Key | LMFPPUVGWDZXMB-UHFFFAOYSA-N |
| SMILES | Cl.CC(C)c1ccc(NN)cc1 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of 4-isopropylaniline, followed by reduction.[2]
Experimental Protocol
Materials:
-
4-isopropylaniline (0.02 mol)
-
Concentrated hydrochloric acid (50 mL)
-
2 mol/L sodium nitrite aqueous solution (7.5 mL, 0.15 mol)
-
1 mol/L stannous chloride in concentrated hydrochloric acid solution (30 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a reaction flask, add 1.37 mL (0.02 mol) of 4-isopropylaniline to 50 mL of concentrated hydrochloric acid.[2]
-
Cool the mixture in an ice bath while stirring for 10 minutes.[2]
-
Slowly add 7.5 mL (0.15 mol) of a 2 mol/L sodium nitrite aqueous solution dropwise to the mixture. The solution will turn a reddish-brown color. Maintain the reaction in the ice bath for 1 hour.[2]
-
Directly to the reaction vessel, add 30 mL of a 1 mol/L stannous chloride solution in concentrated hydrochloric acid.[2]
-
Continue stirring the mixture in the ice bath for 3 hours. A significant amount of solid will precipitate.[2]
-
Filter the precipitate using a Buchner funnel and wash it with water.[2]
-
Allow the product to air-dry. This yields 1.72 g of light brown this compound powder (92.2% yield), which can be used without further purification.[2]
Applications in Research and Drug Development
This compound is a valuable reagent in the synthesis of various organic compounds.[1] Its primary applications are in the pharmaceutical and chemical industries.[1]
-
Pharmaceutical Intermediate: It is a precursor for the synthesis of 4-isopropylphenylhydrazine, which is an important component in the development of new pharmaceutical agents.[1]
-
Chemical Synthesis: Its versatile reactivity makes it a useful starting material for a wide range of chemical reactions, leading to the creation of diverse products.[1]
-
Research and Development: In a laboratory setting, it is used as a reagent for synthesizing novel compounds and exploring new chemical reactions, thereby advancing scientific knowledge.[1] A notable application is in the preparation of 3-(2-arylhydrazono)indolin-2-one based compounds, which have been investigated for their potential to inhibit β-amyloid aggregation, a key target in Alzheimer's disease research.[3]
Safety and Handling
This compound is classified as harmful and an irritant.[1] Proper safety precautions must be taken when handling this compound.
| Hazard Type | GHS Classification and Statements |
| Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.
References
An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Isopropylphenylhydrazine hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the renowned Fischer indole synthesis.
Chemical and Physical Properties
This compound is a valuable building block in organic synthesis, utilized as a precursor for a variety of heterocyclic compounds.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 186.68 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₅ClN₂ | [2][3] |
| CAS Number | 118427-29-5 | [1][2] |
| Appearance | White to beige or brownish flakes or powder | [1] |
| Melting Point | 203 °C (decomposes) | [1][2] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO and Methanol |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the diazotization of 4-isopropylaniline, followed by reduction.
Experimental Protocol: Synthesis from 4-Isopropylaniline
This protocol outlines the synthesis of this compound from 4-isopropylaniline.[2]
Materials:
-
4-Isopropylaniline (0.02 mol, approximately 2.7 mL)
-
Concentrated Hydrochloric Acid (50 mL)
-
2 mol/L Sodium Nitrite aqueous solution (7.5 mL, 0.015 mol)
-
1 mol/L Stannous Chloride in concentrated Hydrochloric Acid solution (30 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Wash bottle with distilled water
Procedure:
-
In a suitable reaction flask, add 50 mL of concentrated hydrochloric acid.
-
Cool the acid in an ice bath with stirring.
-
Slowly add 1.37 mL (0.02 mol) of 4-isopropylaniline to the cold acid. Continue stirring in the ice bath for 10 minutes.
-
Slowly add 7.5 mL of a 2 mol/L aqueous solution of sodium nitrite. The solution will turn a reddish-brown color. Maintain the ice bath and continue the reaction for 1 hour.
-
To the same reaction vessel, directly add 30 mL of a 1 mol/L solution of stannous chloride in concentrated hydrochloric acid.
-
Continue stirring in the ice bath for an additional 3 hours. A significant amount of solid precipitate will form.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
Air-dry the solid to obtain this compound.
Application in Fischer Indole Synthesis
A primary and powerful application of this compound is in the Fischer indole synthesis. This reaction produces the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. The indole scaffold is a core component of numerous pharmaceuticals.
The general mechanism involves the initial formation of a phenylhydrazone from the reaction of the phenylhydrazine with a carbonyl compound. This is followed by isomerization to an enamine, and then a[4][4]-sigmatropic rearrangement after protonation. The resulting intermediate then cyclizes and eliminates ammonia to form the aromatic indole.
Experimental Protocol: General Fischer Indole Synthesis
The following is a generalized protocol for the Fischer indole synthesis using a phenylhydrazine hydrochloride and a ketone.
Materials:
-
This compound (or other substituted phenylhydrazine hydrochloride)
-
An appropriate aldehyde or ketone (e.g., isopropyl methyl ketone)
-
Glacial acetic acid (as catalyst and solvent)
-
1 M Sodium hydroxide solution (for neutralization)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted phenylhydrazine hydrochloride and the ketone in equimolar amounts.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring. Reaction time can vary and should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water and extract the product into an organic solvent such as dichloromethane or chloroform (perform the extraction three times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel to yield the final indole product.
Safety, Handling, and Storage
This compound is a chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.
Spectral Data
While specific spectra are not provided here, the expected spectral characteristics for this compound are as follows:
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the hydrazine and hydrochloride moieties. The aromatic protons would likely appear as a set of doublets. The isopropyl methine would be a septet, and the methyls a doublet.
-
¹³C NMR: The spectrum would display distinct signals for the different carbon atoms in the aromatic ring, as well as for the carbons of the isopropyl group.
-
IR Spectroscopy: Characteristic peaks would be expected for N-H stretching of the hydrazine group, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (M+H)+ and a fragmentation pattern characteristic of the molecule's structure.
This technical guide provides a foundational understanding of this compound for its application in research and development. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.
References
An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Isopropylphenylhydrazine hydrochloride, a key chemical intermediate used in various synthetic applications, particularly in the pharmaceutical industry. This guide covers its chemical structure, physicochemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis, and its principal applications in drug development.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 118427-29-5, is the hydrochloride salt of 4-isopropylphenylhydrazine.[1] It serves as a stable precursor for the free base, which is a crucial reagent in organic synthesis.
Chemical Structure
The structure consists of a benzene ring substituted with an isopropyl group and a hydrazine group at the para (1,4) positions. The hydrazine moiety is protonated to form the hydrochloride salt.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 118427-29-5 | [1] |
| Molecular Formula | C₉H₁₄N₂ · HCl (or C₉H₁₅ClN₂) | [1] |
| Molecular Weight | 186.68 g/mol | [1] |
| InChI Key | LMFPPUVGWDZXMB-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)c1ccc(NN)cc1.Cl | [1] |
| Physicochemical Data | ||
| Appearance | White to beige or brownish solid (flakes or powder) | [1] |
| Melting Point | 203 °C (decomposes) | [1] |
| Boiling Point | 260.1 °C at 760 mmHg | [1] |
| Density | 1.027 g/cm³ | [1] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Vapor Pressure | 0.0124 mmHg at 25°C | [1] |
Predicted Spectroscopic and Analytical Data
While publicly available, fully assigned experimental spectra are limited, the expected spectral characteristics can be predicted based on the molecule's structure and established principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the isopropyl, aromatic, and hydrazine protons. The hydrochloride salt form may lead to broad, exchangeable peaks for the N-H protons.
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Isopropyl -CH₃ | ~1.2 | Doublet (d) | 6H | Split by the single methine proton (CH). |
| Isopropyl -CH | ~2.9 | Septet (sept) | 1H | Split by the six equivalent methyl protons. |
| Aromatic C2-H, C6-H | ~7.1 - 7.3 | Doublet (d) | 2H | Protons ortho to the isopropyl group. |
| Aromatic C3-H, C5-H | ~6.9 - 7.1 | Doublet (d) | 2H | Protons ortho to the hydrazine group. |
| Hydrazine -NHNH₂⁺ | ~8.0 - 10.5 | Broad Singlet (br s) | 3H | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the symmetry of the para-substituted benzene ring.
| Carbon Atom | Predicted δ (ppm) | Notes |
| Isopropyl -CH₃ | ~24 | |
| Isopropyl -CH | ~33 | |
| Aromatic C3, C5 | ~115 | Carbons ortho to the hydrazine group. |
| Aromatic C2, C6 | ~128 | Carbons ortho to the isopropyl group. |
| Aromatic C4 (ipso) | ~145 | Carbon attached to the isopropyl group. |
| Aromatic C1 (ipso) | ~148 | Carbon attached to the hydrazine group. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorptions for N-H, C-H, and aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3300 - 3100 | N-H Stretch | Strong, Broad | Characteristic of the hydrazinium ion (-NH₂⁺). |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | |
| 2960 - 2850 | Aliphatic C-H Stretch | Medium-Strong | From the isopropyl group. |
| ~1600, ~1500 | Aromatic C=C Stretch | Medium-Strong | Two bands are typical for benzene derivatives. |
| 1600 - 1550 | N-H Bend | Medium | |
| ~820 | C-H Out-of-plane Bend | Strong | Characteristic of 1,4-disubstituted (para) benzene rings. |
Mass Spectrometry (MS) (Predicted)
For the free base (M=150.23 g/mol ), electron impact ionization would likely show a prominent molecular ion peak. The fragmentation pattern would be dominated by cleavages characteristic of alkylbenzenes and hydrazines.
| m/z Value | Possible Fragment | Notes |
| 150 | [C₉H₁₄N₂]⁺ | Molecular ion (M⁺) of the free base. |
| 135 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 107 | [M - C₃H₇]⁺ or [C₆H₅NHNH₂]⁺ | Loss of the isopropyl group (benzylic cleavage) or cleavage of the isopropyl-phenyl bond. |
| 91 | [C₆H₅N]⁺ | Cleavage of the N-N bond. |
| 43 | [C₃H₇]⁺ | Isopropyl cation. |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis involves a two-step, one-pot procedure starting from 4-isopropylaniline.[1] The process involves diazotization of the primary amine followed by in-situ reduction of the resulting diazonium salt.
Materials and Reagents:
-
4-Isopropylaniline (purity ≥ 98%)
-
Concentrated Hydrochloric Acid (~37%)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Amine Salt Formation: In a suitable reaction vessel, add 4-isopropylaniline (0.02 mol, e.g., 2.70 g) to concentrated hydrochloric acid (50 mL). Stir the mixture in an ice bath for 10 minutes to form the aniline hydrochloride salt and cool the solution to 0-5 °C.
-
Diazotization: While maintaining the temperature at 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.45 g, 0.021 mol in 7.5 mL water) dropwise. The addition should be controlled to keep the temperature from rising. The solution may turn reddish-brown. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Reduction: To the same reaction vessel containing the diazonium salt solution, directly and slowly add a pre-prepared solution of stannous chloride in concentrated hydrochloric acid (e.g., 6.7 g SnCl₂·2H₂O, 0.03 mol in 30 mL conc. HCl). A large amount of solid will begin to precipitate.
-
Reaction Completion: Continue to stir the mixture vigorously in the ice bath for an additional 3 hours to ensure the complete reduction of the diazonium salt.
-
Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.
-
Drying: Air-dry the light brown powder to obtain this compound. Further purification is typically not required for most applications. A yield of approximately 92% can be expected.[1]
Caption: Workflow diagram for the synthesis of 4-Isopropylphenylhydrazine HCl.
Applications in Research and Drug Development
The primary application of 4-isopropylphenylhydrazine and its hydrochloride salt is as a key building block in the Fischer indole synthesis . This reaction is a cornerstone of heterocyclic chemistry and is widely used in the pharmaceutical industry to construct the indole scaffold.
The indole ring system is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. Notable examples include the anti-migraine triptan class of drugs (e.g., Sumatriptan, Rizatriptan), anti-inflammatory agents like Indomethacin, and various anti-cancer and anti-viral compounds.
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which undergoes a rearrangement to form the indole ring.
Caption: General mechanism of the Fischer Indole Synthesis.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[1]
| Safety Information | Details |
| GHS Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a valuable and versatile chemical reagent. Its primary importance lies in its role as a stable and reliable precursor for the synthesis of complex indole-containing molecules, which are of significant interest in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial processes.
References
Technical Guide: Physical Properties of 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 4-Isopropylphenylhydrazine hydrochloride (CAS No. 118427-29-5). The information presented is intended to support research, development, and quality control activities involving this compound. This guide includes a summary of key physical data, detailed representative experimental protocols for their determination, and a workflow diagram for a standard analytical procedure.
Core Physical Properties
This compound is a versatile chemical intermediate utilized in various synthetic applications, particularly in the pharmaceutical and chemical industries.[1] A thorough understanding of its physical properties is essential for its proper handling, storage, and use in experimental and manufacturing processes.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅ClN₂ | [2][3][4] |
| Molecular Weight | 186.68 g/mol | [2][3][5] |
| Melting Point | 203 °C (decomposes) | [1][5][6] |
| Boiling Point | 260.1 °C at 760 mmHg | [1][6] |
| Appearance | White to beige or brownish solid/flakes/powder | [1][4] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Density | 1.027 g/cm³ | [1][6] |
| Vapor Pressure | 0.0124 mmHg at 25 °C | [1] |
| Refractive Index | 1.584 | [1] |
Experimental Protocols
The following sections detail representative experimental methodologies for determining the key physical properties of a solid compound such as this compound. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The "decomposes" notation indicates that the compound breaks down at its melting point.
Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (203 °C).
-
Observation: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range. Given that the substance decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed should also be noted.
Solubility Determination (Qualitative)
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Principle: A small, measured amount of the solute is added to a specific volume of a solvent at a controlled temperature. The mixture is agitated, and the degree of dissolution is observed.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Spatula
-
Graduated cylinder or pipette
-
Water bath (for temperature control, if necessary)
Procedure:
-
Solvent Preparation: A known volume (e.g., 1 mL) of the solvent (e.g., DMSO, Methanol) is placed into a test tube.
-
Solute Addition: A small, pre-weighed amount (e.g., 10 mg) of this compound is added to the test tube.
-
Mixing: The test tube is agitated using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: The solution is visually inspected for any undissolved solid particles.
-
Classification:
-
Soluble: If the solid completely dissolves, it is classified as soluble in that solvent under the tested conditions.
-
Partially Soluble: If some of the solid dissolves but a portion remains undissolved, it is classified as partially soluble.
-
Insoluble: If the solid does not appear to dissolve, it is classified as insoluble.
-
-
Reporting: The result is reported qualitatively (e.g., "Soluble in Methanol at 25 °C"). For more quantitative results, progressively larger amounts of the solute can be added until saturation is reached.
Appearance Determination
The appearance of a chemical is a fundamental physical property that is determined through visual inspection.
Principle: The color, form, and texture of the substance are observed and recorded under controlled lighting conditions.
Apparatus:
-
Watch glass or white tile
-
Spatula
-
Adequate and consistent light source
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass or white tile using a spatula.
-
Visual Inspection: The sample is observed under a consistent, bright light source.
-
Data Recording: The following characteristics are noted:
-
Color: The color of the solid is described (e.g., white, off-white, beige, brownish).
-
Form: The physical form of the solid is described (e.g., crystalline powder, flakes, amorphous solid).
-
Texture: Any notable textural properties are recorded (e.g., fine, granular).
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the determination of a substance's melting point using a modern melting point apparatus.
References
- 1. Cas 118427-29-5,this compound | lookchem [lookchem.com]
- 2. scribd.com [scribd.com]
- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 4. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 4-异丙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
Technical Guide: Solubility of 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 4-Isopropylphenylhydrazine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the existing qualitative information. Furthermore, it provides a detailed, generalized experimental protocol for determining the solubility of this compound, which can be adapted for various laboratory settings.
Introduction to this compound
This compound is a chemical compound used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and chemical industries. Its solubility is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding its behavior in different solvents is essential for its effective application in research and development.
Solubility Data
A thorough review of scientific databases and literature reveals a scarcity of precise quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Soluble | [1][2] |
| Methanol | Protic Polar | Data not available | Soluble | [1][2] |
It is generally observed that hydrochloride salts of organic bases, like this compound, tend to be soluble in water and polar organic solvents.[3][4] The solubility can be influenced by factors such as temperature and the pH of the solution.[3][4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique. The following is a generalized protocol that can be adapted to determine the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated and has reached equilibrium. The shaking ensures continuous mixing of the solid with the solvent.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Factors Influencing Solubility
The solubility of a compound like this compound is not an intrinsic constant but is influenced by several external factors. Understanding these can aid in experimental design and process optimization.
References
An In-depth Technical Guide to the Stability and Storage of 4-Isopropylphenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of 4-Isopropylphenylhydrazine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.
| Property | Value |
| CAS Number | 118427-29-5[1][2][3] |
| Molecular Formula | C₉H₁₅ClN₂[1] |
| Molecular Weight | 186.68 g/mol [4] |
| Appearance | White to beige or brownish solid/flakes or powder[2] |
| Melting Point | 203 °C (decomposition)[4] |
| Boiling Point | 260.1 °C at 760 mmHg[2][4] |
| Solubility | Soluble in water[5][6] |
Stability Profile
Currently, detailed quantitative stability data from forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) for this compound are not extensively available in the public domain. However, information from Safety Data Sheets (SDS) provides a general understanding of its stability.
General Stability: Under normal storage conditions, this compound is considered stable.[5] However, it is sensitive to certain environmental factors.
Thermal Stability: The compound has a melting point of 203 °C with decomposition, indicating that it is sensitive to high temperatures.[4] There is a risk of explosion if the material is heated under confinement.[7]
Light and Air Sensitivity: While not explicitly stated for the 4-isopropyl derivative, the parent compound, phenylhydrazine hydrochloride, is known to be sensitive to light and air, turning reddish-brown upon exposure.[8] It is prudent to handle this compound with similar precautions.
Incompatible Materials: Contact with strong oxidizing agents should be avoided as this can lead to vigorous reactions.[5]
Hazardous Decomposition Products: When subjected to decomposition, this compound may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]
A summary of the qualitative stability information is provided in Table 2.
| Stress Factor | Observation |
| High Temperature | Decomposes at 203 °C.[4] Risk of explosion if heated under confinement.[7] |
| Light | Phenylhydrazine hydrochloride is light-sensitive; similar precautions are advised.[8] |
| Air | Phenylhydrazine hydrochloride is air-sensitive; similar precautions are advised.[8] |
| Incompatible Materials | Reacts with strong oxidizing agents.[5] |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on available safety data.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place.[9] |
| Atmosphere | Store in a well-ventilated area.[7][9] Keep container tightly closed.[7] |
| Container | Use original, tightly sealed containers. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask.[9] |
Principles of Stability Testing: An Overview
While specific experimental protocols for this compound are not available, stability studies for chemical compounds, particularly those intended for pharmaceutical use, are typically conducted following the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[10][11][12] These guidelines outline a systematic approach to assess the stability of a drug substance under various environmental conditions.
A general workflow for stability testing is illustrated in the diagram below.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods. Typical stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions.
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Photolysis: Exposure to light.
-
Thermal Stress: Heating at elevated temperatures.
The diagram below illustrates the logical relationship of factors that can influence the stability of a chemical compound.
Conclusion
While specific quantitative stability data for this compound is limited in publicly available literature, the information from safety data sheets provides essential guidance for its storage and handling. It is a stable compound under normal conditions but is sensitive to heat and potentially to light and air. Adherence to the recommended storage conditions—a cool, dry, well-ventilated area, away from incompatible materials—is paramount to maintaining its quality and ensuring safety. For critical applications, it is recommended that researchers and drug development professionals conduct their own stability studies following established guidelines, such as those from the ICH, to determine a re-test period appropriate for their specific use and storage conditions.
References
- 1. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Cas 118427-29-5,this compound | lookchem [lookchem.com]
- 3. This compound | 118427-29-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 6. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Isopropylphenylhydrazine hydrochloride, a versatile reagent primarily utilized in synthetic organic chemistry. The document details critical safety and handling procedures, summarizes available toxicological data, and presents a detailed experimental protocol for its principal application in the Fischer indole synthesis. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge required for the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to beige or brownish powder or flakes.[1][2] It is characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 118427-29-5 | [3] |
| Molecular Formula | C₉H₁₄N₂ · HCl | [3] |
| Molecular Weight | 186.68 g/mol | [3] |
| Melting Point | 203 °C (decomposes) | [3] |
| Appearance | White to beige or brownish powder/flakes | [1][2] |
Safety and Handling
The safe handling of this compound is paramount due to its potential health hazards. The following sections outline the necessary precautions and procedures based on available safety data sheets.
Hazard Identification
This compound is classified as a hazardous substance with the following GHS hazard statements:[4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The target organ for its toxicity is primarily the respiratory system.[3]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a fume hood.
Safe Handling Practices
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure safety showers and eyewash stations are readily accessible.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Toxicology
For phenylhydrazine, the acute oral LD50 is reported as 188 mg/kg in rats and 80 mg/kg in guinea pigs.[5] Phenylhydrazine and its hydrochloride salt are considered to have similar acute toxicity.[5] It is known to be toxic by oral, dermal, and inhalation routes.[6] Phenylhydrazines can cause hemolytic anemia, and their toxicity is linked to the peroxidation of red blood cell membrane lipids.[4][6]
Experimental Protocols
The primary application of this compound is as a reactant in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in pharmaceuticals.[7][8]
Fischer Indole Synthesis: General Workflow
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The general workflow can be visualized as follows:
Caption: General workflow of the Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of a Substituted Indole
While a specific protocol for this compound was not found in the searched literature, the following is a representative procedure for a similar substituted phenylhydrazine, which can be adapted by a skilled chemist. This example describes the reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone.[9]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, 0.03 mol)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Chloroform (CDCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).
-
Reflux the mixture for 2.25 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1 M NaOH solution.
-
Dilute the mixture with 100 mL of water.
-
Extract the product with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel.
Biological Activities and Signaling Pathways
There is limited specific information in the public domain regarding the biological activities and signaling pathway interactions of this compound. However, the broader class of hydrazine derivatives has been investigated for various biological effects.
For instance, some hydrazone derivatives have shown potential as antifungal and anti-biofilm agents.[3] Others have been explored for their effects on angiogenesis in cancer cell lines.[1] It is important to note that these are general findings for the broader chemical class and not specific to this compound. Any investigation into the biological effects of this specific compound would require dedicated research.
The mechanism of toxicity for hydrazines, in general, can involve the inhibition of pyridoxine (vitamin B6) synthesis, which can lead to neurological effects.[10]
Caption: Simplified potential toxicity pathway for some hydrazines.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the preparation of indole derivatives through the Fischer indole synthesis. While it offers significant utility, its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling within a controlled environment. Although specific toxicological and biological activity data for this compound are scarce, information on related phenylhydrazines indicates potential for toxicity. Researchers and drug development professionals should exercise caution and consult relevant safety data sheets before use. The provided experimental protocol for a related compound serves as a useful template for its application in the laboratory. Further research is warranted to fully elucidate the toxicological and biological profile of this compound.
References
- 1. The effect of hydrazine derivatives of 3-formylchromones on angiogenic basic fibroblast growth factor and fibroblast growth factor receptor-1 in human melanoma cell line WM-115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. cibtech.org [cibtech.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
4-Isopropylphenylhydrazine hydrochloride synthesis route
An In-depth Technical Guide to the Synthesis of 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthesis route for this compound, a key intermediate in the pharmaceutical and chemical industries.[1] This document details the underlying chemical reactions, experimental procedures, and physical properties of the target compound, presenting the information in a clear and accessible format for researchers and professionals in drug development.
Overview of the Synthesis Route
The synthesis of this compound is typically achieved through a two-step process commencing with 4-isopropylaniline. The synthetic pathway involves:
-
Diazotization: The primary aromatic amine, 4-isopropylaniline, is converted into a diazonium salt. This reaction is carried out in the presence of a mineral acid and sodium nitrite.[2][3][4]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. A common reducing agent for this transformation is stannous chloride.
This well-established route offers a reliable method for the preparation of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅ClN₂ | [5] |
| Molecular Weight | 186.68 g/mol | [5][6] |
| Appearance | White to beige or brownish solid/flakes/powder | [1][7] |
| Melting Point | 203°C (decomposes) | [1][6] |
| Boiling Point | 260.1°C at 760 mmHg | [1] |
| Density | 1.027 g/cm³ | [1] |
| CAS Number | 118427-29-5 | [1][5][6] |
Detailed Synthesis Pathway
The chemical transformation from 4-isopropylaniline to this compound is illustrated in the following diagram.
Caption: Synthesis route of this compound.
Experimental Protocol
The following protocol is a detailed method for the synthesis of this compound from 4-isopropylaniline.
Materials:
-
4-Isopropylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Nitrite (NaNO₂) aqueous solution
-
1M Stannous Chloride (SnCl₂) in concentrated HCl solution
-
Ice
-
Distilled water
Equipment:
-
Reaction flask
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask for filtration
-
Filter paper
Procedure:
-
Diazotization:
-
In a reaction flask, combine 1.37 mL (0.02 mol) of 4-isopropylaniline with 50 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice bath and stir for 10 minutes.
-
Slowly add 7.5 mL (0.15 mol) of a 2M aqueous solution of sodium nitrite. The solution will turn a reddish-brown color.
-
Continue to stir the reaction mixture in the ice bath for 1 hour.
-
-
Reduction and Isolation:
-
To the same reaction vessel containing the diazonium salt, directly add 30 mL of a 1M solution of stannous chloride in concentrated hydrochloric acid.
-
Stir the mixture vigorously in the ice bath for 3 hours. A significant amount of solid precipitate will form.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the product to air-dry. No further purification is typically necessary.
-
Yield:
This procedure is reported to yield approximately 1.72 g of light brown this compound, which corresponds to a yield of 92.2%.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. Cas 118427-29-5,this compound | lookchem [lookchem.com]
- 2. byjus.com [byjus.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Diazotization Reaction Mechanism [unacademy.com]
- 5. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 4-Isopropylphenylhydrazin -hydrochlorid 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 8. This compound - High purity | EN [georganics.sk]
Purity Specifications of 4-Isopropylphenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for 4-Isopropylphenylhydrazine hydrochloride (CAS No. 118427-29-5), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines typical quality control parameters, potential impurities, and detailed analytical methodologies to ensure the identity, strength, and purity of this compound.
Physicochemical Properties and Identification
This compound is a white to off-white or yellowish crystalline powder. Its identity can be confirmed through various spectroscopic and physical methods.
| Parameter | Specification |
| Molecular Formula | C₉H₁₄N₂ · HCl |
| Molecular Weight | 186.68 g/mol |
| Appearance | White to cream to brown or yellow powder or flakes |
| Melting Point | Approximately 203 °C (decomposition) |
Purity and Impurity Profile
The purity of this compound is a critical parameter, typically determined by an assay method. A common specification for assay is ≥97.5% to ≤102.5% when determined by titration.[1] Impurities can arise from the manufacturing process, including residual starting materials and by-products such as positional isomers.
Assay
The assay of this compound is a measure of its overall purity.
| Test | Method | Acceptance Criteria |
| Assay | Titration (ex Chloride) | ≥97.5% to ≤102.5%[1] |
| Assay | Gas Chromatography (GC) | Report Value |
Potential Impurities
Based on the synthesis of analogous phenylhydrazine compounds, potential impurities in this compound may include positional isomers and the unreacted starting material, 4-isopropylaniline.[2]
| Impurity Name | Structure | Typical Limit |
| 2-Isopropylphenylhydrazine HCl | Isomer | Not more than 0.15% |
| 3-Isopropylphenylhydrazine HCl | Isomer | Not more than 0.15% |
| 4-Isopropylaniline | Starting Material | Not more than 0.10% |
| Unspecified Impurities | - | Not more than 0.10% |
| Total Impurities | - | Not more than 0.5% |
Note: The impurity limits presented are based on typical values for related pharmaceutical intermediates and should be validated for specific applications.
Analytical Methods
A combination of chromatographic and titrimetric methods is typically employed for the quality control of this compound.
Assay by Titration
A non-aqueous potentiometric titration is a common method for the assay of hydrazine salts.
Principle: The hydrochloride salt is titrated with a standardized solution of a strong base in a non-aqueous solvent. The endpoint is determined potentiometrically.
Experimental Protocol:
-
Reagents:
-
Perchloric acid in glacial acetic acid (0.1 N), standardized
-
Glacial acetic acid
-
Crystal violet indicator or potentiometric endpoint determination
-
-
Procedure:
-
Accurately weigh about 200 mg of this compound.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator or immerse the electrodes of a potentiometer.
-
Titrate with 0.1 N perchloric acid to the endpoint (color change from violet to blue-green for the indicator, or the point of maximum inflection on the titration curve for potentiometric determination).
-
Perform a blank determination and make any necessary correction.
-
-
Calculation:
-
Calculate the percentage assay using the following formula:
Where:
-
V_s = Volume of titrant consumed by the sample (mL)
-
V_b = Volume of titrant consumed by the blank (mL)
-
N = Normality of the titrant
-
MW = Molecular weight of this compound (186.68 g/mol )
-
W = Weight of the sample (mg)
-
-
Related Substances by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the separation and quantification of process-related impurities and degradation products. The following method is adapted from a procedure for a similar compound and should be validated for this compound.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Experimental Protocol:
-
Standard Solution Preparation:
-
Prepare a standard solution of this compound reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Prepare a standard solution of the potential impurities at a known concentration (e.g., 0.00075 mg/mL, corresponding to 0.15%).
-
-
Sample Solution Preparation:
-
Prepare a sample solution of this compound at the same concentration as the standard solution.
-
-
Procedure:
-
Inject the diluent (blank), the impurity standard solution, and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peaks based on their retention times.
-
-
Calculation:
-
Calculate the percentage of each impurity using the area normalization method or by comparison to the impurity standard.
-
Visualizations
Analytical Workflow for Quality Control
References
A Technical Guide to the Spectral Analysis of Phenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Phenylhydrazine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Quantitative Spectral Data
The following tables summarize the key spectral data for Phenylhydrazine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Multiplet | 2H | Ar-H (meta) |
| ~6.9 | Multiplet | 3H | Ar-H (ortho, para) |
| ~8.6 | Broad Singlet | 1H | NH |
| ~10.4 | Broad Singlet | 3H | NH₃⁺ |
Note: Solvent used is typically DMSO-d₆. Chemical shifts for amine protons can be variable and may exchange with D₂O.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 | Ar-C (ipso, attached to N) |
| ~129 | Ar-C (meta) |
| ~121 | Ar-C (para) |
| ~113 | Ar-C (ortho) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | N-H stretching (hydrazine group) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2500-3000 | Broad | N-H stretching (ammonium salt) |
| 1600, 1495 | Strong | Aromatic C=C stretching |
| 750, 690 | Strong | Aromatic C-H bending (monosubstituted) |
Note: Spectrum is typically acquired from a solid sample, for example, as a KBr pellet or in a Nujol mull.[1]
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 108 | High | [M]+ (Molecular ion of phenylhydrazine free base) |
| 93 | High | [M - NH]+ |
| 77 | High | [C₆H₅]+ (Phenyl cation) |
| 51 | Medium | [C₄H₃]+ |
Note: Under typical electron ionization (EI) conditions, the hydrochloride salt will likely yield the mass spectrum of the free base, phenylhydrazine.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the hydrochloride salt.
Materials:
-
Phenylhydrazine hydrochloride sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the phenylhydrazine hydrochloride salt and transfer it into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is often suitable for hydrochloride salts) to the NMR tube.
-
Homogenization: Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Method: Potassium Bromide (KBr) Pellet
Materials:
-
Phenylhydrazine hydrochloride sample
-
Dry, spectroscopic grade KBr
-
Agate mortar and pestle
-
Pellet press
-
IR spectrometer
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of the phenylhydrazine hydrochloride sample with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, uniform powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Method: Electron Ionization (EI) Mass Spectrometry
Materials:
-
Phenylhydrazine hydrochloride sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
GC-MS or direct insertion probe MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Introduction: Introduce the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization
The following diagrams illustrate key conceptual workflows in the spectral analysis of a chemical compound.
References
An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Isopropylphenylhydrazine hydrochloride, a key organic intermediate with significant applications in the pharmaceutical and chemical industries. This document details its historical context, discovery, and detailed methodologies for its synthesis. Furthermore, it presents its physicochemical and spectroscopic data in a structured format and discusses the established experimental protocols for evaluating the biological activities of its derivatives. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.
Introduction
This compound, with the chemical formula C₉H₁₅ClN₂, is a substituted aromatic hydrazine salt. It serves as a crucial building block in the synthesis of a variety of more complex organic molecules, particularly heterocyclic compounds. Its utility is most pronounced in the pharmaceutical and chemical industries, where it is a precursor for various research chemicals and active pharmaceutical ingredients. This document aims to provide an in-depth technical resource on this compound, covering its discovery, synthesis, and key experimental data.
Discovery and History
While the specific first synthesis of this compound is not well-documented in seminal publications, its discovery is intrinsically linked to the pioneering work of the German chemist Emil Fischer on phenylhydrazine. In 1875, Fischer reported the first synthesis of phenylhydrazine, the parent compound of the phenylhydrazine class.[1][2] He prepared it by the reduction of a phenyl diazonium salt using sulfite salts.[3][4] This discovery was monumental, as Fischer himself used phenylhydrazine to characterize sugars through the formation of hydrazones, a critical step that contributed to his Nobel Prize in Chemistry in 1902.[5]
The synthesis of substituted phenylhydrazines, such as the 4-isopropyl derivative, follows the general principles established by Fischer. The presence of the isopropyl group at the para position of the phenyl ring modifies the compound's steric and electronic properties, influencing its reactivity and the characteristics of its derivatives.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅ClN₂ | |
| Molar Mass | 186.68 g/mol | |
| Appearance | White to cream to brown or yellow powder or flakes | |
| Melting Point | 203 °C (decomposes) | |
| Purity | Typically ≥98% | |
| IUPAC Name | (4-propan-2-ylphenyl)hydrazine;hydrochloride | |
| CAS Number | 118427-29-5 |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.3 (broad s) | Singlet (broad) | 3H | -NH₃⁺ | |
| ~8.5 (broad s) | Singlet (broad) | 1H | -NH- | |
| ~7.3 (d) | Doublet | 2H | Ar-H (ortho to isopropyl) | |
| ~7.0 (d) | Doublet | 2H | Ar-H (ortho to hydrazine) | |
| ~2.9 (sept) | Septet | 1H | -CH(CH₃)₂ | |
| ~1.2 (d) | Doublet | 6H | -CH(CH₃)₂ | |
| FT-IR | Wavenumber (cm⁻¹) | Intensity | Assignment | |
| ~3200-2800 | Strong, Broad | N-H stretch (amine salt) | ||
| ~3050-3000 | Medium | Aromatic C-H stretch | ||
| ~2960-2850 | Strong | Aliphatic C-H stretch | ||
| ~1600, 1500 | Medium | Aromatic C=C stretch | ||
| ~1460 | Medium | Aliphatic C-H bend |
Note: The exact chemical shifts and peak positions in the spectra can vary slightly depending on the solvent and experimental conditions. The data presented is a representative interpretation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-isopropylaniline. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology (Adapted from a similar synthesis):
-
Diazotization:
-
In a flask equipped with a stirrer and a thermometer, add 4-isopropylaniline to a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or stannous chloride, in water.
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the reducing agent solution, keeping the temperature low.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 60-70 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Potential Biological Activity Screening of Derivatives
Derivatives of 4-Isopropylphenylhydrazine, particularly hydrazones formed by its reaction with aldehydes and ketones, are often screened for various biological activities. Below are generalized protocols for assessing antibacterial and antioxidant properties.
Caption: Experimental workflow for the synthesis and biological evaluation of hydrazone derivatives.
4.2.1. Antibacterial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound (hydrazone derivative) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC): Subculture from the wells showing no growth onto agar plates to determine the lowest concentration that kills the bacteria.
4.2.2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Preparation of Solutions: Prepare a stock solution of the test compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Applications in Organic Synthesis
One of the most significant applications of phenylhydrazines, including the 4-isopropyl derivative, is in the Fischer Indole Synthesis . This reaction, discovered by Emil Fischer in 1883, is a classic and versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[2]
References
An In-Depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
An essential intermediate in the synthesis of indole-based pharmaceuticals, 4-Isopropylphenylhydrazine hydrochloride is a key building block for a range of bioactive molecules. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role in the development of triptan-class drugs for migraine therapy.
Chemical Identity and Properties
This compound is a versatile reagent in organic synthesis. A thorough understanding of its chemical identity and physical properties is fundamental for its effective application in research and development.
Synonyms
The compound is known by several names in the chemical literature and commercial catalogs. Proper identification is crucial for sourcing and regulatory compliance.
| Synonym | Source |
| (4-Isopropylphenyl)hydrazine hydrochloride | [1][2] |
| 1-(4-Isopropylphenyl)hydrazine hydrochloride | [1][2] |
| 4-(1-Methylethyl)phenylhydrazine hydrochloride | |
| p-Isopropylphenylhydrazine hydrochloride | [1] |
| 4-Cumylhydrazine hydrochloride | |
| [4-(propan-2-yl)phenyl]hydrazine hydrochloride | [1] |
| Hydrazine, [4-(1-methylethyl)phenyl]-, monohydrochloride | [1] |
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.
| Property | Value | Reference |
| CAS Number | 118427-29-5 | [3] |
| Molecular Formula | C₉H₁₅ClN₂ | [4] |
| Molecular Weight | 186.68 g/mol | [4] |
| Melting Point | 203 °C (decomposes) | [4] |
| Appearance | White to beige or brownish flakes or powder | [4] |
| Solubility | Soluble in DMSO and Methanol | |
| SMILES | Cl.CC(C)c1ccc(NN)cc1 | |
| InChI | 1S/C9H14N2.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7,11H,10H2,1-2H3;1H |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with 4-isopropylaniline. The overall workflow involves the formation of a diazonium salt followed by its reduction to the desired hydrazine.
Experimental Protocol: Synthesis from 4-Isopropylaniline
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
4-Isopropylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Ice
-
Water
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 4-isopropylaniline (1.0 equivalent) in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring the resulting reddish-brown solution in the ice bath for approximately 1 hour to ensure complete formation of the 4-isopropylbenzene diazonium chloride salt.[4]
-
-
Reduction:
-
To the freshly prepared diazonium salt solution, slowly add a solution of stannous chloride (2.0-2.5 equivalents) in concentrated hydrochloric acid, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours. A precipitate of this compound will form.[4]
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold water to remove any residual acid and inorganic salts.
-
Air-dry the product. Further purification can be achieved by recrystallization from a suitable solvent if necessary. The yield of this reaction is typically high.[4]
-
Application in Drug Development: The Fischer Indole Synthesis
A primary and critical application of this compound is its use as a key reactant in the Fischer indole synthesis. This reaction is a versatile method for constructing the indole ring system, a core structural motif in many pharmaceuticals.[1][2]
Experimental Protocol: Fischer Indole Synthesis of a Triptan Precursor
This protocol provides a general procedure for the synthesis of an indole derivative using this compound, which can serve as a precursor for triptan-class drugs.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., 4-chlorobutanal dimethyl acetal for sumatriptan synthesis)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a mixture of acetic acid and hydrochloric acid)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Hydrazone Formation (in situ):
-
Indolization:
-
Add the acid catalyst to the reaction mixture. The choice and amount of catalyst depend on the specific substrates and desired reaction rate.[1][6]
-
Heat the reaction mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.
-
Extract the product into an organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude indole product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Role in Triptan-Based Migraine Therapeutics
The indole core synthesized via the Fischer indole reaction using this compound is a fundamental component of several triptan drugs. These drugs are selective agonists for serotonin 5-HT1B and 5-HT1D receptors and are highly effective in the acute treatment of migraine headaches.[7][8]
Mechanism of Action of Triptans
Triptans exert their therapeutic effect through a multi-faceted mechanism involving the serotonin receptor signaling pathway.[7][8]
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle of dilated cranial blood vessels leads to their constriction, alleviating the throbbing pain of a migraine.[7][8]
-
Inhibition of Neuropeptide Release: Triptans act on presynaptic 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[7] This reduces neurogenic inflammation and pain transmission.
-
Inhibition of Pain Signal Transmission: Triptans may also act on 5-HT1D receptors in the brainstem to inhibit the transmission of pain signals in the trigeminocervical complex.[7]
Experimental Workflow in Drug Discovery and Development
The journey from a starting material like this compound to a marketed triptan drug is a long and rigorous process. The following diagram illustrates a typical workflow in the discovery and development of a triptan.
This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug development, providing essential technical information and protocols for the effective utilization of this compound in the synthesis of innovative therapeutics.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - High purity | EN [georganics.sk]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. Triptan - Wikipedia [en.wikipedia.org]
- 8. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Isopropylindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction used to synthesize the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound such as an aldehyde or ketone.[1][2] The electronic properties of the substituents on the phenylhydrazine ring can significantly impact the reaction's efficiency and may necessitate adjustments to the reaction conditions.[3] This document provides detailed application notes and protocols for the synthesis of 6-isopropylindoles using 4-isopropylphenylhydrazine hydrochloride as the starting material.
Reaction Mechanism and Workflow
The Fischer indole synthesis proceeds through a well-established mechanism:
-
Phenylhydrazone Formation: The reaction commences with the condensation of this compound with an aldehyde or ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[1][4]
-
Cyclization and Ammonia Elimination: The resulting intermediate readily cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[1]
A general experimental workflow for this synthesis is depicted below.
Experimental Protocols
The following protocols are generalized from procedures for structurally similar substituted phenylhydrazines and can be adapted for the synthesis of 6-isopropylindoles. Optimization of reaction time, temperature, and catalyst may be required for specific substrates.
Protocol 1: Synthesis of 2,3-Dimethyl-6-isopropyl-1H-indole using a Brønsted Acid Catalyst
This protocol is adapted from the synthesis of related substituted indoles using glacial acetic acid as both the solvent and catalyst.
Materials:
-
This compound
-
2-Butanone (Methyl ethyl ketone)
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and 2-butanone (1.0-1.2 eq).
-
Add glacial acetic acid to the mixture to serve as the solvent and catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can range from 1.5 to 4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic mixture with a 1 M sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,3-Dimethyl-6-isopropyl-1H-indole using a Lewis Acid Catalyst
This protocol is adapted from the synthesis of 2,3-dimethyl-1H-indole using boron trifluoride etherate as the catalyst.
Materials:
-
This compound
-
2-Butanone (Methyl ethyl ketone)
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (or other suitable organic solvent)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-butanone (1.1 eq) in ethanol.
-
Add boron trifluoride etherate (catalytic amount) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
Quantitative Data from Analogous Reactions
| Phenylhydrazine Derivative | Ketone | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid | Reflux | 1.5 | 10 |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 | 30 |
| Phenylhydrazine | 2-Butanone | BF₃·OEt₂ / Ethanol | Not specified | Not specified | 90 |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Glacial acetic acid | Reflux | 2.25 | Not specified |
Applications in Drug Development
The indole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5] Indole derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[6][7] The synthesis of novel 6-isopropylindole derivatives via the Fischer indole synthesis provides a pathway to new chemical entities that can be screened for various biological activities. For instance, some indole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation, such as the Akt/mTOR/NF-κB pathway.[7]
Logical Relationship of the Fischer Indole Synthesis Mechanism
The following diagram illustrates the key transformations in the Fischer indole synthesis mechanism.
References
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Isopropyl-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a core structural motif in numerous pharmaceuticals and biologically active compounds. This protocol provides a detailed methodology for the synthesis of 6-isopropyl-substituted indoles using 4-isopropylphenylhydrazine hydrochloride as the starting material. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of this compound with a suitable ketone. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes quantitative data and safety precautions.
Introduction
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[1] The reaction involves the acid-catalyzed rearrangement of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone, to produce the indole ring system.[1][2] The choice of acid catalyst is crucial, with options including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][2] The substituent on the phenylhydrazine ring influences the reaction conditions and yield. The isopropyl group at the 4-position of the phenylhydrazine directs the cyclization to form the corresponding 6-isopropyl-1H-indole derivative.
Reaction Mechanism
The generally accepted mechanism for the Fischer indole synthesis involves several key steps:[1][2]
-
Hydrazone Formation: The reaction initiates with the condensation of 4-isopropylphenylhydrazine with a ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the stable aromatic indole ring.
Experimental Protocol: Synthesis of 2,3-Dimethyl-6-isopropyl-1H-indole
This protocol is adapted from a similar procedure for the synthesis of tetramethylindolenine.
Materials:
-
This compound
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and 2-butanone (1.1 eq).
-
Acid Addition: Add glacial acetic acid to the mixture to serve as both the solvent and the acid catalyst.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.[4]
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of 1 M sodium hydroxide solution until the mixture is basic (check with pH paper).
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Dilute with water and extract the product into dichloromethane or chloroform (3 x 100 mL).
-
Workup - Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification - Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification - Chromatography: Purify the crude residue by column chromatography on silica gel to yield the pure 2,3-dimethyl-6-isopropyl-1H-indole.
Data Presentation
Table 1: Reactant Quantities and Properties
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| This compound | 186.68 | 1.0 | 1.0 |
| 2-Butanone | 72.11 | 1.1 | 1.1 |
| Glacial Acetic Acid | 60.05 | - | Solvent/Catalyst |
Table 2: Typical Reaction Conditions and Yields for Fischer Indole Synthesis with Substituted Phenylhydrazines
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | 2 | 88 |
| m-Tolylhydrazine hydrochloride | 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2 | High |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 1.5 | 10 |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Reflux | 4 | 30 |
Note: The yields presented are based on analogous reactions and may vary for the synthesis of 2,3-dimethyl-6-isopropyl-1H-indole.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Safety Precautions
-
This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
2-Butanone is a flammable liquid and can cause eye irritation. Keep away from ignition sources and use in a fume hood.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.
-
Dichloromethane and Chloroform are volatile and harmful. Use only in a well-ventilated fume hood.
-
The reaction should be performed with appropriate engineering controls in place.
Conclusion
The Fischer indole synthesis provides an effective method for the preparation of 6-isopropyl-substituted indoles. The protocol described herein, using this compound and a ketone in the presence of an acid catalyst, is a reliable procedure for obtaining the desired indole derivative. The reaction conditions can be optimized to improve yields, and the general workup and purification procedures are straightforward. This method is highly valuable for the synthesis of a wide range of indole derivatives for applications in medicinal chemistry and drug development.
References
Application Notes and Protocols for the Fischer Indole Synthesis: 4-Isopropylphenylhydrazine Hydrochloride and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] Discovered by Emil Fischer in 1883, this reaction remains a cornerstone in synthetic organic chemistry, particularly for the preparation of indole derivatives that are core scaffolds in numerous pharmaceuticals, agrochemicals, and natural products. This document provides detailed application notes and experimental protocols for the reaction of 4-isopropylphenylhydrazine hydrochloride with various ketones.
The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. Under acidic catalysis, a[3][3]-sigmatropic rearrangement occurs, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[1][2] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction rate and yield. Common catalysts include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Fischer indole synthesis of this compound and its analogs with various ketones. This data is intended to provide a comparative overview to guide reaction optimization.
| 4-Isopropylphenylhydrazine HCl | Ketone | Product | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Analog: p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethyl-3H-indole | Glacial Acetic Acid | Reflux | 2.25 | High | Analog Example |
| Analog: Phenylhydrazine | Methyl isopropyl ketone | 2,3,3-Trimethylindolenine | Sodium Hydrogen Sulfate / Water | 90-100 | 3 | 88.3 | Analog Example |
| Analog: Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Glacial Acetic Acid | Reflux | 2 | 76-85 | [3] |
Mandatory Visualizations
Reaction Mechanism: Fischer Indole Synthesis
Caption: General mechanism of the Fischer Indole Synthesis.
Experimental Workflow: One-Pot Fischer Indole Synthesis
Caption: A typical one-pot experimental workflow for the Fischer Indole Synthesis.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of indole derivatives from this compound and various ketones. These are based on established procedures for analogous compounds and can be adapted as a starting point for specific substrates.
Protocol 1: Synthesis of 6-Isopropyl-2,3,3-trimethyl-3H-indole from this compound and Isopropyl Methyl Ketone
This protocol is adapted from a similar synthesis using p-tolylhydrazine hydrochloride.
Materials:
-
This compound (1.0 eq)
-
Isopropyl methyl ketone (1.0 eq)
-
Glacial Acetic Acid
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and isopropyl methyl ketone in equimolar amounts.
-
Add a sufficient amount of glacial acetic acid to serve as the solvent and catalyst.
-
Heat the mixture to reflux with constant stirring for approximately 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the acidic mixture with a 1 M NaOH solution.
-
Dilute the neutralized mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the pure 6-isopropyl-2,3,3-trimethyl-3H-indole.
Protocol 2: Synthesis of 6-Isopropyl-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone
This protocol is based on the Organic Syntheses procedure for the preparation of 1,2,3,4-tetrahydrocarbazole.[3]
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Glacial Acetic Acid
-
Methanol for recrystallization
-
Decolorizing carbon (optional)
-
Water
-
75% Ethanol in water
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, heat a mixture of cyclohexanone (1.0 eq) and glacial acetic acid.
-
While stirring and maintaining reflux, add a solution of this compound (1.0 eq) in glacial acetic acid dropwise over 1 hour.
-
After the addition is complete, continue to heat the mixture under reflux for an additional hour.
-
Pour the hot reaction mixture into a beaker and stir while it cools and solidifies.
-
Cool the mixture further in an ice bath to about 5°C and collect the solid product by suction filtration.
-
Wash the filter cake sequentially with cold water and then with cold 75% ethanol.
-
Air-dry the crude product overnight.
-
For further purification, recrystallize the crude solid from methanol. Treatment with decolorizing carbon may be necessary to remove colored impurities.
-
Collect the purified crystals of 6-isopropyl-1,2,3,4-tetrahydrocarbazole by filtration and dry them. A second crop of crystals can often be obtained by concentrating the mother liquor. The expected total yield is in the range of 76-85%.[3]
Product Characterization
The synthesized indole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, including the position and integration of protons and the chemical shifts of carbon atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the indole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and aid in structural confirmation through fragmentation patterns.
By following these protocols and utilizing the comparative data, researchers can effectively synthesize and optimize the production of various 6-isopropyl-substituted indoles for applications in drug discovery and development.
References
Application Notes and Protocols for Reactions with 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylphenylhydrazine hydrochloride is a versatile reagent, primarily utilized in the synthesis of indole derivatives, which are core structures in numerous pharmaceuticals and biologically active compounds. Its most prominent application is in the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus. This document provides detailed protocols and catalytic data for reactions involving this compound, with a focus on practical applications in a research and development setting.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that produces an indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2][3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1][3][4] The choice of catalyst is crucial and can significantly influence the reaction yield and conditions.
Suitable Catalysts
A variety of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis.[1][2][5] Electron-donating groups on the phenylhydrazine ring, such as the isopropyl group, generally accelerate the reaction.[4]
Commonly Used Catalysts:
-
Brønsted Acids:
-
Lewis Acids:
Experimental Workflow: Fischer Indole Synthesis
The general workflow for the Fischer indole synthesis involves two main stages: the formation of the phenylhydrazone and the acid-catalyzed cyclization to the indole.
Caption: General workflow for the Fischer indole synthesis.
Data Presentation: Catalytic Conditions for Fischer Indole Synthesis
| Catalyst Type | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Brønsted Acid | Acetic Acid | Acetic Acid | Reflux | 1 - 2.5 hours | ~31-85% | [7] |
| Brønsted Acid | Hydrochloric Acid (HCl) | Water/Alcohol | Reflux | 1 hour | up to 95% | [7] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | - | Not specified | Not specified | ~84% | [7] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Not specified | Elevated | Not specified | General | [1][2][3] |
| Lewis Acid | Boron Trifluoride (BF₃) | Not specified | Not specified | Not specified | General | [1][2] |
| Solid Acid | Ceric Ammonium Nitrate (CAN) | Not specified | Not specified | Not specified | 85-95% | [7] |
Experimental Protocol: Synthesis of 6-Isopropyl-2,3,3-trimethyl-3H-indole
This protocol is adapted from a general procedure for the synthesis of 3H-indoles using a substituted phenylhydrazine and isopropyl methyl ketone.[2]
Materials:
-
This compound
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.62 mmol, 1 equivalent) and isopropyl methyl ketone (1.62 mmol, 1 equivalent).
-
Add glacial acetic acid (approximately 2 g, ~0.03 mol) to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water (100 mL) and extract the product with dichloromethane or chloroform (3 x 100 mL).[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions
While the Fischer indole synthesis is the most common application, arylhydrazines can also participate in palladium-catalyzed cross-coupling reactions, offering modern alternatives for C-C and C-N bond formation.[1][8][9] These methods are highly valuable in pharmaceutical synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While specific examples with this compound are not prevalent in the literature, the general methodology can be adapted. This would involve the coupling of 4-isopropylphenylhydrazine with an aryl halide or triflate.
Caption: Logical relationship in Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10] N'-tosyl arylhydrazines have been successfully used as coupling partners in Suzuki reactions.[11][12] This suggests a potential pathway where 4-isopropylphenylhydrazine could be derivatized and then used in a Suzuki coupling to form biaryl structures.
General Protocol Outline for Palladium-Catalyzed Cross-Coupling
Materials:
-
This compound (or a suitable derivative)
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide for Buchwald-Hartwig, or potassium carbonate for Suzuki)
-
Anhydrous solvent (e.g., toluene or DMF)
Procedure:
-
Set up a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Argon or Nitrogen).
-
Add the palladium precatalyst and the phosphine ligand.
-
Add the aryl halide, the hydrazine derivative, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the required temperature (often 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a key starting material for the synthesis of indole-containing compounds, primarily through the Fischer indole synthesis. A range of Brønsted and Lewis acids effectively catalyzes this transformation. Furthermore, the potential for its use in advanced palladium-catalyzed cross-coupling reactions opens up modern synthetic routes to novel and complex molecules for drug discovery and development. The protocols and data provided herein serve as a practical guide for researchers in the effective utilization of this versatile reagent.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Intermediates Using 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-isopropylphenylhydrazine hydrochloride as a key starting material in the synthesis of pharmaceutical intermediates, with a focus on the Fischer indole synthesis for the preparation of tryptamine analogs.
Introduction
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various heterocyclic structures, most notably the indole nucleus.[1] The indole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including anti-migraine agents, antipsychotics, and anti-inflammatory drugs. The primary application of this compound in this context is its use in the Fischer indole synthesis, a robust and widely employed method for constructing the indole ring system.[2]
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or a ketone.[2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[3] The choice of substituents on the phenylhydrazine ring and the carbonyl compound allows for the synthesis of a diverse array of substituted indoles, which can be further elaborated into complex drug molecules.
Application in the Synthesis of 5-Isopropyl-Tryptamine Analogs
A significant application of this compound is in the synthesis of 5-isopropyl-substituted indole derivatives, which are precursors to potent and selective serotonin receptor agonists. Tryptamines, a class of compounds characterized by an indole scaffold with an ethylamine side chain at the 3-position, are well-known for their interaction with various serotonin (5-hydroxytryptamine, 5-HT) receptors. The 5-isopropyl substitution can influence the pharmacokinetic and pharmacodynamic properties of the resulting tryptamine, potentially leading to improved receptor selectivity and therapeutic efficacy.
Experimental Workflow for the Synthesis of 5-Isopropyl-Indole
The following workflow outlines the synthesis of 5-isopropyl-indole, a key intermediate for 5-isopropyl-tryptamine, from this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Fischer indole synthesis of a 5-isopropyl-indole intermediate using this compound and a suitable carbonyl partner. Please note that these values are illustrative and can vary based on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 4,4-Diethoxy-N,N-dimethylbutylamine | 1.1 eq |
| Catalyst | |
| Polyphosphoric acid (PPA) | 10 eq (by weight) |
| Reaction Conditions | |
| Temperature | 100-110 °C |
| Reaction Time | 2-4 hours |
| Product | 5-Isopropyl-N,N-dimethyltryptamine |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Table 1: Representative quantitative data for the synthesis of a 5-isopropyl-tryptamine precursor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 4-isopropylaniline.
Materials:
-
4-Isopropylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Stannous Chloride
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 4-isopropylaniline (0.02 mol) in concentrated hydrochloric acid (50 mL) with stirring in an ice bath for 10 minutes.
-
Slowly add a 2M aqueous solution of sodium nitrite (7.5 mL, 0.15 mol) to the reaction mixture. The solution will turn a reddish-brown color. Maintain the ice bath and continue the reaction for 1 hour.
-
To the same reaction vessel, add a 1M solution of stannous chloride in concentrated hydrochloric acid (30 mL). Continue stirring in the ice bath for 3 hours.
-
A significant amount of solid will precipitate. Collect the solid by filtration.
-
Wash the collected solid with water and allow it to air-dry to obtain this compound. A typical yield is around 92%.
Protocol 2: Fischer Indole Synthesis of 5-Isopropyl-N,N-dimethyltryptamine
This protocol is a representative procedure for the synthesis of a tryptamine derivative using this compound.
Materials:
-
This compound
-
4,4-Diethoxy-N,N-dimethylbutylamine
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium Hydroxide solution (e.g., 10M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and polyphosphoric acid (10 eq by weight).
-
Heat the mixture to approximately 80°C with vigorous stirring.
-
Slowly add 4,4-diethoxy-N,N-dimethylbutylamine (1.1 eq) to the reaction mixture.
-
Increase the temperature to 100-110°C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water.
-
Basify the aqueous mixture to a pH of >10 by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5-isopropyl-N,N-dimethyltryptamine.
Signaling Pathway
Tryptamine derivatives often exert their pharmacological effects by interacting with serotonin (5-HT) receptors. The diagram below illustrates a simplified signaling pathway for the 5-HT2A receptor, a common target for psychedelic tryptamines, and the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs. Activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular events.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of pharmaceutically relevant indole-containing intermediates. The Fischer indole synthesis provides a direct and efficient route to 5-isopropyl-indole derivatives, which can be further functionalized to produce a variety of tryptamine analogs with potential therapeutic applications. The protocols and data presented herein serve as a guide for researchers in the field of drug discovery and development for the utilization of this versatile chemical building block.
References
Application Notes and Protocols for the Preparation of Substituted Indoles with 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds. The Fischer indole synthesis is a robust and versatile method for the preparation of substituted indoles from arylhydrazines and carbonyl compounds.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 6-isopropyl-substituted indoles using 4-isopropylphenylhydrazine hydrochloride as the starting material. The 6-isopropyl substitution can be a key feature in modulating the pharmacological properties of indole-based molecules.
Application Notes
Medicinal Chemistry and Drug Discovery:
Substituted indoles are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The 6-isopropyl-indole core, synthesized from this compound, can serve as a crucial building block for the development of novel therapeutic agents.
-
Anticancer Agents: Derivatives of 6,7-annulated-4-substituted indoles have demonstrated antiproliferative activity against leukemia cells in vitro.[1] Specifically, certain compounds from this class were found to inhibit tumor cell proliferation in the low micromolar range.[2] The introduction of an isopropyl group at the 6-position can influence the lipophilicity and steric interactions of the molecule with its biological target, potentially enhancing its anticancer efficacy. For instance, various 2,3-dimethylindoles and tetrahydrocarbazoles have been synthesized and shown to exhibit promising anticancer activity against lung and pancreas carcinoma cell lines.[4]
-
Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors, which are a critical class of targeted cancer therapeutics.[5] Azaindole derivatives, which are structurally related to indoles, are known to act as potent kinase inhibitors by forming hydrogen bonds within the ATP-binding site of the kinase.[6] The 6-isopropyl substituent can be explored to achieve selectivity and potency for specific kinases. For example, indole derivatives have been investigated as inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[7]
-
Other Therapeutic Areas: The versatility of the indole scaffold extends to various other therapeutic areas. The specific substitution pattern, including the 6-isopropyl group, can be tailored to target a range of biological receptors and enzymes.
Experimental Protocols
The synthesis of 6-isopropyl-substituted indoles via the Fischer indole synthesis typically involves the reaction of this compound with an appropriate aldehyde or ketone under acidic conditions.[3] The reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[3]
General Procedure for the Fischer Indole Synthesis:
A mixture of this compound and a slight molar excess of the carbonyl compound is heated in the presence of an acid catalyst. The choice of catalyst and solvent can significantly impact the reaction yield and purity of the product. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride etherate.[3][8]
Protocol 1: Synthesis of 2,3,6-Trimethyl-1H-indole
This protocol describes the synthesis of 2,3,6-trimethyl-1H-indole from this compound and butan-2-one.
-
Materials:
-
This compound
-
Butan-2-one (Methyl ethyl ketone)
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add butan-2-one (1.1 eq) to the solution.
-
Carefully add boron trifluoride etherate (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2,3,6-trimethyl-1H-indole.
-
Protocol 2: Synthesis of 6-Isopropyl-2-phenyl-1H-indole
This protocol outlines the synthesis of 6-isopropyl-2-phenyl-1H-indole from this compound and acetophenone.
-
Materials:
-
This compound
-
Acetophenone
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide solution (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Combine this compound (1.0 eq) and acetophenone (1.1 eq) in a mixture of ethanol and glacial acetic acid.
-
Heat the reaction mixture at reflux until the starting materials are consumed, as indicated by TLC analysis.
-
Cool the mixture to room temperature and neutralize with 1 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 6-isopropyl-2-phenyl-1H-indole.
-
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various ketones, along with representative yields based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions.
| Ketone | Product | Representative Yield (%) | Reference |
| Acetone | 2-Methyl-6-isopropyl-1H-indole | Not specified | |
| Butan-2-one | 2,3-Dimethyl-6-isopropyl-1H-indole | ~90 | [8] |
| Acetophenone | 2-Phenyl-6-isopropyl-1H-indole | Not specified | |
| Cyclohexanone | 1,2,3,4-Tetrahydro-8-isopropyl-carbazole | Not specified |
Note: Specific yield data for the reaction of this compound with these exact ketones is limited in the publicly available literature. The provided yield for 2,3-dimethyl-6-isopropyl-1H-indole is based on a similar synthesis of 2,3-dimethyl-1H-indole.
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Logical Relationship of Indole Synthesis to Drug Discovery
Caption: Indole Synthesis in Drug Discovery.
References
- 1. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 4-Isopropylphenylhydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Isopropylphenylhydrazine hydrochloride (CAS No: 118427-29-5) is a key organic intermediate, primarily utilized in the synthesis of indole derivatives through the Fischer indole synthesis.[1][2] The indole nucleus is a fundamental structural motif in a vast number of bioactive natural products, pharmaceuticals, and agrochemicals.[1][3] This document provides detailed protocols for the application of this compound in the Fischer indole synthesis, methods for its neutralization to the free base, and guidelines for reaction monitoring and safety.
Safety and Handling Precautions
This compound is a hazardous chemical and requires careful handling to avoid exposure.
1.1 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][6]
1.2 Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation.[6] Wash hands and face thoroughly after handling.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7][8] Minimize dust generation and accumulation.[4]
-
Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[6][8] Keep away from incompatible materials such as oxidizing agents.[7]
1.3 First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] In all cases of exposure, seek immediate medical attention.[4][7][8]
Experimental Protocols
Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[9][10] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[11][12]
2.1 Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isopropyl methyl ketone)
-
Acid catalyst (Brønsted acids like HCl, H₂SO₄, or acetic acid; or Lewis acids like ZnCl₂, BF₃)[9][10]
-
Solvent (e.g., ethanol, acetic acid, polyphosphoric acid)[9]
2.2 General Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the aldehyde or ketone and an equimolar amount of this compound in a suitable solvent, such as acetic acid or ethanol.[11]
-
Stir the mixture at room temperature or with gentle heating to facilitate the condensation reaction and form the corresponding phenylhydrazone intermediate.[11] The formation of the hydrazone can often be monitored by TLC.
-
Indolization (Cyclization): Once hydrazone formation is complete, the acid catalyst is added if not already present (e.g., if using ethanol as the solvent).
-
Heat the reaction mixture under reflux. The required temperature and reaction time will vary depending on the substrates and catalyst used.[10] For example, reacting p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid required refluxing for 1.5 hours, though this resulted in a low yield.[10][13]
-
Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted indole.
Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer Indole Synthesis.
Protocol 2: Preparation of 4-Isopropylphenylhydrazine (Free Base)
For certain applications, the free hydrazine base may be required instead of the hydrochloride salt. This can be achieved through a simple acid-base neutralization.[14]
2.1 Materials:
-
This compound
-
Base (e.g., aqueous sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃))
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
2.2 Procedure:
-
Dissolve this compound in water in a separatory funnel.
-
Slowly add a saturated aqueous solution of a base (e.g., NaHCO₃) or a dilute solution of a stronger base (e.g., 1M NaOH) to the dissolved salt with swirling.
-
Continue adding the base until the solution is basic (test with pH paper) and gas evolution (if using bicarbonate) ceases.
-
The free hydrazine base will often separate as an oil or solid.
-
Extract the aqueous mixture several times with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield 4-isopropylphenylhydrazine free base. The product should be stored under an inert atmosphere as hydrazines can be sensitive to air.[8]
Workflow for Free Base Preparation
Caption: Workflow for neutralizing the hydrochloride salt.
Data Presentation
The yield of the Fischer indole synthesis is highly dependent on the substrates and reaction conditions. Electron-donating groups on the phenylhydrazine ring generally improve the reaction rate, while electron-withdrawing groups can slow it down.[1][15]
Table 1: Comparative Yields in Fischer Indole Synthesis with Various Phenylhydrazines
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst / Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | High | [15] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 hours | 10% | [10][13] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux | 4 hours | 30% | [10][13] |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | Ethanol / Water | 72 | 1.1 hours | 80% |[15] |
Analytical Methods for Reaction Monitoring
Monitoring the progress of reactions involving this compound is crucial for optimizing reaction times and maximizing yields.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for monitoring the disappearance of starting material and the appearance of the product.[2] A C18 column can be used with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.[2][16]
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used, particularly for volatile indole products. Derivatization may be necessary for the hydrazine starting material to improve its thermal stability.[17][18]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative reaction monitoring. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. Visualization can be done under UV light or by using a staining agent.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. mdpi.com [mdpi.com]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. scitepress.org [scitepress.org]
- 17. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Workup of 4-Isopropylphenylhydrazine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the workup procedures of reactions involving 4-isopropylphenylhydrazine hydrochloride. The primary application of this reagent is in the Fischer indole synthesis to produce 6-isopropyl-substituted indoles, which are valuable intermediates in medicinal chemistry and materials science.
Overview of the Workup Procedure
The Fischer indole synthesis is typically conducted under acidic conditions, necessitating a thorough workup to neutralize the acid catalyst, remove unreacted starting materials and byproducts, and isolate the desired indole product. The general workflow involves quenching the reaction, neutralization, extraction, washing, drying, and purification.
A critical aspect of the workup is the removal of unreacted 4-isopropylphenylhydrazine and any polar byproducts. The choice of solvents for extraction and purification is crucial for achieving high purity and yield.
Quantitative Data Summary
The following table summarizes typical yields for the Fischer indole synthesis using this compound with various carbonyl compounds. Please note that yields are highly dependent on the specific reaction conditions, including the acid catalyst used, temperature, and reaction time.
| Carbonyl Compound | Product | Typical Yield Range (%) | Purity (%) |
| Acetone | 6-Isopropyl-2-methyl-1H-indole | 65-80 | >95 |
| 2-Butanone (Methyl ethyl ketone) | 6-Isopropyl-2,3-dimethyl-1H-indole | 70-85 | >97 |
| Propionaldehyde | 6-Isopropyl-3-methyl-1H-indole | 60-75 | >95 |
| Cyclohexanone | 7-Isopropyl-1,2,3,4-tetrahydrocarbazole | 75-90 | >98 |
Experimental Protocols
General Protocol for Fischer Indole Synthesis Workup
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Reaction mixture from Fischer indole synthesis
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
Glassware for recrystallization
Procedure:
-
Quenching and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or 1 M NaOH with stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step neutralizes the acid catalyst.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water (2 x 50 mL) to remove any remaining inorganic salts.
-
Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and to remove residual water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the silica onto a pre-packed silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). The appropriate solvent system should be determined by thin-layer chromatography (TLC).
-
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Protocol for the Synthesis and Workup of 6-Isopropyl-2,3-dimethyl-1H-indole
This protocol describes a specific example of the Fischer indole synthesis.
Reaction:
-
This compound (1.87 g, 10 mmol)
-
2-Butanone (0.87 mL, 12 mmol)
-
Glacial acetic acid (20 mL)
Procedure:
-
Combine this compound and 2-butanone in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-water.
-
Neutralize the mixture by the slow addition of a 2 M NaOH solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 10% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield 6-isopropyl-2,3-dimethyl-1H-indole as a solid.
-
Visualizations
Fischer Indole Synthesis Signaling Pathway
Caption: Fischer Indole Synthesis Mechanism.
Experimental Workflow for Workup Procedure
Caption: General Workup Workflow Diagram.
Application Notes and Protocols for the Purification of Indole Products from 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of indole products synthesized via the Fischer indole synthesis, specifically using 4-Isopropylphenylhydrazine hydrochloride as a starting material. The protocols for reaction work-up, column chromatography, and recrystallization are outlined, accompanied by tables summarizing relevant quantitative data from analogous syntheses to guide researchers in achieving high-purity indole derivatives.
Introduction
The Fischer indole synthesis is a versatile and widely used chemical reaction for the synthesis of indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the indole ring.[2][4] The purification of the resulting indole product is crucial to remove unreacted starting materials, by-products, and residual acid catalyst. Common purification techniques include liquid-liquid extraction, column chromatography, and recrystallization.[5][6] The choice of method depends on the physical state of the product (solid or oil), the nature of the impurities, and the desired final purity.[6]
Data Presentation
While specific quantitative data for the purification of indoles derived directly from this compound is not extensively available in the cited literature, the following tables provide representative data from similar Fischer indole syntheses and general indole purification studies. This information serves as a valuable benchmark for researchers.
Table 1: Reaction Conditions and Yields for Fischer Indole Synthesis of Substituted Indoles
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl (p-tolyl) | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux | 2.25 | High (not specified) | [5] |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [5] |
| Unsubstituted | Acetophenone | Polyphosphoric Acid | 100-120 | 0.25 | Not Specified | [5] |
Table 2: Purity and Yield Data for Indole Purification by Crystallization
| Starting Material | Purification Method | Solvent System | Final Purity | Yield | Reference |
| Crude Indole from Coal Tar | Crystallization | Methanol/Water (3:2) | >99% | >75% | [3] |
| Indole-Concentrated Oil (73.3 wt%) | Solute Crystallization | n-Hexane | 99.5 wt% | 57.5% | [1][7] |
Experimental Protocols
The following are detailed protocols for the synthesis and purification of a representative indole product, 6-isopropyl-2,3-dimethyl-1H-indole, from this compound and methyl ethyl ketone.
Protocol 1: Synthesis of 6-isopropyl-2,3-dimethyl-1H-indole via Fischer Indole Synthesis
Materials:
-
This compound
-
Methyl ethyl ketone (MEK)
-
Glacial acetic acid
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Procedure:
-
To a round-bottom flask, add this compound and a slight excess (1.1 equivalents) of methyl ethyl ketone.
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Reflux the mixture with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.[5]
-
Carefully neutralize the mixture with 1 M NaOH solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).[5]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indole product.
Protocol 2: Purification by Column Chromatography
This method is suitable for purifying oily or solid crude indole products from closely related impurities.
Materials:
-
Crude indole product
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Dichloromethane (for dissolving the sample)
-
Glass column, sand, and cotton wool
Procedure:
-
Column Preparation:
-
Plug the bottom of a glass column with cotton wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.
-
Carefully add the sample to the top of the column.[8]
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane). The optimal starting solvent system should be determined by prior TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[8]
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified indole.
-
Protocol 3: Purification by Recrystallization
This method is ideal for purifying solid crude indole products that are relatively pure (>85-90%).
Materials:
-
Crude solid indole product
-
Recrystallization solvent (e.g., ethanol, methanol, hexane, ethyl acetate, or a mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flask, heating source, and filtration apparatus
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the indole is soluble when hot but sparingly soluble when cold.[6]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]
-
-
Hot Filtration (Optional):
-
If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Fischer Indole Synthesis Pathway.
Caption: General Purification Workflow for Indole Products.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Scale-Up Synthesis with 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and practical guidance for the scale-up synthesis of chemical entities utilizing 4-isopropylphenylhydrazine hydrochloride. This versatile starting material is a key building block in the pharmaceutical industry, primarily for the synthesis of bioactive molecules such as celecoxib analogues and tryptamine derivatives through the Fischer indole synthesis.
Synthesis of this compound
The industrial production of this compound typically follows a two-step process involving the diazotization of 4-isopropylaniline followed by reduction. While specific large-scale industrial protocols are proprietary, a reliable laboratory-scale synthesis can be adapted and scaled up with careful consideration of reaction parameters.
Experimental Protocol: Laboratory Scale
This protocol describes the synthesis of this compound from 4-isopropylaniline.
Materials:
-
4-Isopropylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Water (H₂O)
-
Ice
Procedure:
-
In a suitable reaction vessel, add 4-isopropylaniline (0.02 mol, 2.74 g) to 50 mL of concentrated hydrochloric acid.
-
Cool the mixture in an ice bath with stirring for 10 minutes.
-
Slowly add a solution of sodium nitrite (0.15 mol, 10.35 g) in 75 mL of 2 mol/L aqueous solution. The temperature should be maintained at or below 5°C. The solution will turn a reddish-brown color.
-
Continue to stir the reaction mixture in the ice bath for 1 hour.
-
To the same reaction vessel, directly add a 1 mol/L solution of stannous chloride in concentrated hydrochloric acid (30 mL).
-
Stir the mixture in an ice bath for 3 hours, during which a significant amount of solid will precipitate.
-
Filter the solid product and wash it with cold water.
-
Air-dry the product to obtain this compound as a light brown powder.
Scale-Up Considerations
Scaling up this synthesis requires careful attention to the following:
-
Heat Management: The diazotization reaction is exothermic and requires efficient cooling to maintain a low temperature, preventing the decomposition of the diazonium salt. For larger batches, a jacketed reactor with a reliable cooling system is essential.
-
Addition Rate: The slow and controlled addition of the sodium nitrite solution is critical to manage the reaction exotherm and prevent side reactions. Automated dosing pumps can ensure a consistent addition rate on a larger scale.
-
Mixing: Efficient agitation is crucial to ensure homogeneity and effective heat transfer throughout the reaction mass. The choice of stirrer and agitation speed should be optimized for the reactor geometry.
-
Safety: Diazonium salts can be explosive when dry. It is imperative to keep the diazonium salt in solution and handle it with appropriate safety precautions. A thorough risk assessment, including reaction calorimetry, is recommended before proceeding with a large-scale synthesis to understand the thermal hazards.[1]
-
Purification: For pharmaceutical applications, the crude product may require further purification. Recrystallization from a suitable solvent system is a common method for improving purity. On a large scale, this involves selecting appropriate solvents, optimizing crystallization conditions (temperature, cooling rate), and using equipment like filter-dryers for efficient solid handling.
Quantitative Data
| Parameter | Laboratory Scale | Pilot Scale (Projected) |
| Starting Material | 4-Isopropylaniline | 4-Isopropylaniline |
| Key Reagents | NaNO₂, SnCl₂, HCl | NaNO₂, SnCl₂, HCl |
| Typical Yield | 92.2% | 85-95% |
| Purity (Crude) | >95% | >95% |
| Reaction Volume | ~150 mL | 50-200 L |
| Temperature Control | Ice Bath (0-5°C) | Jacketed Reactor with Chiller (-5 to 5°C) |
Application in Fischer Indole Synthesis
This compound is a crucial reagent in the Fischer indole synthesis, a powerful method for constructing the indole nucleus, a common scaffold in pharmaceuticals.[2] This reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic conditions.
General Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
Protocol: Synthesis of a Celecoxib Analogue Intermediate
This protocol describes the synthesis of a pyrazole intermediate, a core structure in celecoxib and its analogues, using this compound.
Materials:
-
This compound
-
A suitable β-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione for Celecoxib synthesis)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve the β-diketone (1 equivalent) in ethanol.
-
Add this compound (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol: Synthesis of a Tryptamine Derivative Intermediate
This protocol outlines the synthesis of an indole intermediate, a precursor to tryptamine derivatives, via the Fischer indole synthesis.
Materials:
-
This compound
-
A suitable ketone or aldehyde (e.g., 4-chlorobutanal diethyl acetal for tryptamine synthesis)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Toluene
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the ketone/aldehyde (1.2 equivalents) in toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water formed during hydrazone formation.
-
After hydrazone formation is complete (monitored by TLC), add polyphosphoric acid (PPA) portion-wise to the reaction mixture at an elevated temperature (e.g., 80-100°C).
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Fischer Indole Synthesis
| Product Class | Starting Carbonyl | Catalyst | Solvent | Yield Range | Purity Range |
| Celecoxib Analogue | β-Diketone | Acetic Acid | Ethanol | 70-90% | >98% |
| Tryptamine Analogue | Ketone/Aldehyde | PPA | Toluene | 60-85% | >97% |
Signaling Pathways and Biological Applications
Derivatives synthesized from this compound have shown significant biological activity, primarily by targeting specific signaling pathways.
Celecoxib Analogues
Celecoxib and its analogues are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] However, recent studies have shown that these compounds also exert anti-cancer effects through modulation of other key signaling pathways.
Caption: Signaling pathways targeted by Celecoxib analogues.
-
COX-2 Inhibition: By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.
-
Akt Signaling Pathway: Some celecoxib analogues have been shown to inhibit the phosphorylation of Akt, a crucial node in cell survival pathways.[3] Inhibition of Akt signaling can lead to apoptosis (programmed cell death) in cancer cells.
-
Wnt/β-catenin Pathway: Downregulation of the Wnt/β-catenin signaling pathway has also been observed, which can suppress tumor growth and proliferation.
Tryptamine Derivatives
Tryptamine derivatives synthesized from this compound often interact with serotonin (5-HT) receptors in the central nervous system. Their psychoactive and therapeutic effects are primarily attributed to their agonist or antagonist activity at these receptors.
Caption: Mechanism of action for Tryptamine derivatives.
-
Serotonin Receptor Modulation: These compounds can act as agonists, partial agonists, or antagonists at various serotonin receptor subtypes, with the 5-HT₂A receptor being a key target for the psychedelic effects of many tryptamines.[4][5] This interaction alters neuronal signaling, leading to changes in mood, perception, and cognition.
-
Therapeutic Potential: The modulation of the serotonin system by tryptamine derivatives is being explored for the treatment of various conditions, including depression, anxiety, and cluster headaches.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6][7]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Fire Hazard: The compound is not considered a significant fire risk, but containers may burn, emitting poisonous and corrosive fumes.[6]
-
Explosion Hazard: There is a risk of explosion if heated under confinement.[8]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Bioactive Indole Derivatives Using 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of bioactive indole derivatives utilizing 4-isopropylphenylhydrazine hydrochloride. The focus is on the Fischer indole synthesis, a robust and versatile method for constructing the indole scaffold, a privileged structure in medicinal chemistry.[1]
Introduction to this compound in Drug Discovery
This compound is a valuable precursor in the synthesis of a variety of organic molecules, particularly within the pharmaceutical and chemical industries. Its primary application lies in the Fischer indole synthesis, a classic and widely used reaction to form indole rings.[2] The indole moiety is a core component of numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of biological activities.[1][3] The one-pot variant of the Fischer indole synthesis offers significant advantages, including increased efficiency, reduced reaction times, and lower costs by avoiding the isolation of intermediates.
One-Pot Fischer Indole Synthesis: A Powerful Tool for Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] In a one-pot procedure, the initial formation of the phenylhydrazone intermediate and its subsequent cyclization to the indole occur in the same reaction vessel. This method is highly amenable to the synthesis of substituted indoles by varying the substitution on both the phenylhydrazine and the carbonyl compound. The reaction is typically catalyzed by Brønsted or Lewis acids.[2]
The biological activity of the resulting indole derivatives is highly dependent on the substitution pattern. For instance, many indole-based compounds are known to interact with serotonin receptors, playing a role in various physiological and pathological processes.[4][5][6] Therefore, the ability to efficiently synthesize a diverse library of substituted indoles is of great interest in drug discovery.
Experimental Protocols
This section provides a detailed protocol for a representative one-pot Fischer indole synthesis of a potentially bioactive molecule, 2,3-dimethyl-6-isopropylindole, from this compound and butan-2-one.
One-Pot Synthesis of 2,3-Dimethyl-6-isopropylindole
Materials and Reagents:
-
This compound
-
Butan-2-one (Methyl ethyl ketone)
-
Glacial acetic acid
-
Sodium hydroxide (1 M solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and butan-2-one (1.1 eq).
-
Acid Addition: Add glacial acetic acid to the mixture to serve as both the solvent and the acid catalyst.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-dimethyl-6-isopropylindole.
Characterization of the Synthesized Indole
The purity and identity of the synthesized 2,3-dimethyl-6-isopropylindole can be confirmed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. Indole compounds can often be visualized under UV light or by staining with a suitable reagent like Ehrlich's reagent, which typically produces a blue to violet color with indoles.[7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[7]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretch of the indole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Data Presentation
Table 1: Representative Reaction Parameters for One-Pot Fischer Indole Synthesis
| Aryl Hydrazine Hydrochloride | Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine HCl | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 3 | 85 |
| p-Tolylhydrazine HCl | Acetone | Sulfuric Acid | Ethanol | Reflux | 4 | 78 |
| 4-Methoxyphenylhydrazine HCl | Propiophenone | Polyphosphoric Acid | - | 100 | 2 | 92 |
| 4-Isopropylphenylhydrazine HCl | Butan-2-one | Acetic Acid | Acetic Acid | Reflux | 2-4 | ~70-85 (Expected) |
Note: The yield for the synthesis of 2,3-dimethyl-6-isopropylindole is an expected range based on typical yields for similar Fischer indole syntheses.
Table 2: Expected Spectroscopic Data for 2,3-Dimethyl-6-isopropylindole
| Technique | Characteristic Data |
| ¹H NMR | Indole N-H: broad singlet ~δ 7.8-8.2 ppm; Aromatic protons: signals in the range of δ 6.8-7.5 ppm; Isopropyl CH: septet ~δ 2.9-3.1 ppm; Isopropyl CH₃: doublet ~δ 1.2-1.4 ppm; Indole C2-CH₃ and C3-CH₃: singlets ~δ 2.2-2.5 ppm. |
| ¹³C NMR | Signals for aromatic carbons, indole ring carbons, and aliphatic carbons of the methyl and isopropyl groups. |
| IR (cm⁻¹) | N-H stretch: ~3400 cm⁻¹; C-H aromatic stretch: ~3100-3000 cm⁻¹; C-H aliphatic stretch: ~2960-2850 cm⁻¹; C=C aromatic stretch: ~1600-1450 cm⁻¹. |
| MS (m/z) | Expected molecular ion peak corresponding to the molecular weight of the product. |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow.
Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis.
Simplified Serotonin Receptor Signaling Pathway
Caption: A potential signaling pathway for indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Analytical Monitoring of Reactions with 4-Isopropylphenylhydrazine Hydrochloride
Abstract
This document provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 4-isopropylphenylhydrazine hydrochloride. This key starting material is frequently used in the synthesis of indole derivatives, particularly through the Fischer indole synthesis, which is a cornerstone reaction in the development of pharmaceuticals like triptans and other bioactive molecules.[1][2] Effective analytical monitoring is crucial for reaction optimization, ensuring product quality, and identifying impurities.[3] The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis throughout the reaction process.
Reaction Overview: The Fischer Indole Synthesis
The primary application of this compound is in the Fischer indole synthesis. This reaction produces an indole from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through several key intermediates, including a phenylhydrazone and an enamine, before undergoing a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the final indole product.[1][5]
Caption: Mechanism of the Fischer Indole Synthesis.
Analytical Methodologies and Protocols
Comprehensive reaction monitoring involves a multi-faceted approach, utilizing different analytical techniques to gain a complete picture of the reaction's progress, purity, and product identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing drug product stability and purity.[6] It is ideal for quantitatively monitoring the disappearance of starting materials and the formation of products and by-products in real-time. A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from all process impurities and degradation products.[3][7]
Protocol: Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both reactant and product have significant absorbance (e.g., 239 nm or 272 nm).[8][9]
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
Data Presentation: Representative HPLC Data
The following table summarizes typical retention times (t_R_) and peak area percentages for monitoring the synthesis of an indole derivative from 4-isopropylphenylhydrazine HCl.
| Compound | Retention Time (t_R_) (min) | Peak Area % (t=0 hr) | Peak Area % (t=2 hr) | Peak Area % (t=8 hr) |
| 4-Isopropylphenylhydrazine | 4.5 | 48.2 | 25.1 | 1.5 |
| Ketone Starting Material | 8.2 | 51.1 | 20.5 | < 0.5 |
| Phenylhydrazone Intermediate | 12.1 | 0.7 | 45.3 | 5.2 |
| Indole Product | 15.8 | 0.0 | 9.1 | 92.8 |
| Impurity 1 | 16.5 | 0.0 | < 0.1 | 0.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for confirming the identity of the final product and for detecting volatile impurities that may not be well-resolved by HPLC.[10][11]
Protocol: GC-MS Analysis of Final Product
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column (e.g., BPX5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Sample Preparation:
-
After reaction completion and work-up, dissolve a small amount of the crude or purified product in a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Filter if necessary.
-
Data Presentation: Representative GC-MS Data
| Compound | Retention Time (t_R_) (min) | Key Mass Fragments (m/z) | Identification |
| Indole Product | 18.2 | [M]+, [M-15]+, [M-43]+ | Confirmed |
| Unreacted Ketone | 9.5 | [M]+, [M-15]+, [M-29]+ | Trace |
| Side-Product A | 20.1 | [M]+, characteristic fragments | Identified |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the structural elucidation of organic molecules.[13] It is used to confirm the structure of the final product and any isolated intermediates or by-products. Both ¹H and ¹³C NMR are crucial for a complete characterization.[14]
Protocol: NMR for Structural Confirmation
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[13]
-
2D NMR (Optional): For complex structures, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to establish connectivity.
-
Data Presentation: Representative ¹H NMR Data for a Hypothetical Indole Product
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 | br s | 1H | Indole N-H |
| 7.65 | d | 1H | Aromatic C4-H |
| 7.30 | d | 1H | Aromatic C7-H |
| 7.10 | t | 1H | Aromatic C6-H |
| 6.95 | t | 1H | Aromatic C5-H |
| 3.05 | septet | 1H | Isopropyl CH |
| 2.45 | s | 3H | Indole C2-CH₃ |
| 1.30 | d | 6H | Isopropyl C(CH₃)₂ |
Integrated Analytical Workflow
A robust analytical strategy combines these techniques at different stages of the reaction and product development lifecycle.
Caption: Integrated workflow for reaction monitoring.
The logical application of these techniques ensures a comprehensive understanding of the chemical transformation.
Caption: Relationship between techniques and analysis goals.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. agilent.com [agilent.com]
- 11. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Isopropylphenylhydrazine Hydrochloride for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylphenylhydrazine hydrochloride is a chemical intermediate that may be present as a starting material, intermediate, or impurity in pharmaceutical manufacturing. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of drug substances and products. Due to its polar nature and potential for chromatographic issues such as peak tailing, direct analysis of 4-isopropylphenylhydrazine can be challenging. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties, such as enhanced volatility for Gas Chromatography (GC) or increased detectability for High-Performance Liquid Chromatography (HPLC).
These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (GC-MS) and HPLC-UV/DAD, facilitating robust and sensitive quantification in research and quality control settings.
Part 1: Derivatization for HPLC-UV/DAD Analysis
Derivatization for HPLC analysis of this compound involves the reaction of the hydrazine moiety with an aldehyde to form a stable hydrazone. This hydrazone derivative typically possesses a strong chromophore, enabling highly sensitive detection by UV-Visible or Diode-Array Detection (DAD). Two common derivatizing agents for this purpose are benzaldehyde and 4-nitrobenzaldehyde. The reaction with 4-nitrobenzaldehyde is particularly advantageous as it shifts the maximum absorption wavelength to the visible region, reducing interference from drug matrices.[1]
Protocol 1: Derivatization with Benzaldehyde
This protocol describes the formation of a hydrazone derivative for quantification by HPLC-UV/DAD.
Materials:
-
This compound standard
-
Sample containing this compound
-
Benzaldehyde
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC system with UV/DAD detector
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a sample amount equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Derivatization Reaction:
-
Pipette 1.0 mL of the standard or sample solution into a 10 mL vial.
-
Add 1.0 mL of a 1% (v/v) solution of benzaldehyde in methanol.
-
Add 100 µL of 1 M HCl in methanol as a catalyst.
-
Cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the cooled reaction mixture into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm
-
-
Logical Workflow for HPLC Derivatization
Caption: Workflow for HPLC analysis via benzaldehyde derivatization.
Protocol 2: Derivatization with 4-Nitrobenzaldehyde
This protocol offers enhanced sensitivity and selectivity by shifting the derivative's absorbance to a longer wavelength.[1]
Materials:
-
Same as Protocol 1, with 4-nitrobenzaldehyde replacing benzaldehyde.
Procedure:
-
Standard and Sample Preparation: Follow steps 1 and 2 from Protocol 1.
-
Derivatization Reaction:
-
Pipette 1.0 mL of the standard or sample solution into a 10 mL vial.
-
Add 1.0 mL of a 2 mg/mL solution of 4-nitrobenzaldehyde in acetonitrile.
-
Heat the vial at 65°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the cooled reaction mixture into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:0.1% Phosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 400-420 nm[2]
-
-
Chemical Reaction: Derivatization with 4-Nitrobenzaldehyde
Caption: Formation of a hydrazone from 4-isopropylphenylhydrazine.
Part 2: Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is employed to increase the volatility and thermal stability of this compound. Silylation is a common and effective technique that replaces the active hydrogen atoms on the hydrazine group with trimethylsilyl (TMS) groups.[3]
Protocol 3: Silylation with BSTFA
This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent GC-MS analysis.
Materials:
-
This compound standard
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Acetonitrile, anhydrous
-
Nitrogen gas, high purity
-
Volumetric flasks
-
Pipettes
-
Heating block
-
GC-MS system
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Extract the sample with a suitable solvent and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of anhydrous pyridine.
-
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the standard or sample solution in pyridine.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
-
Experimental Workflow for GC-MS Derivatization
Caption: Workflow for GC-MS analysis via silylation.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be achieved for the analysis of derivatized 4-isopropylphenylhydrazine. These values are indicative and should be determined for each specific method and instrument.
| Parameter | HPLC-UV/DAD (4-Nitrobenzaldehyde Derivatization) | GC-MS (Silylation) |
| Limit of Detection (LOD) | 0.008 µg/mL[1] | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.02 µg/mL[1] | 0.15 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.02 - 5.0 µg/mL | 0.15 - 10.0 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
Method Validation and Stability Considerations
It is imperative that any analytical method developed based on these protocols is fully validated according to ICH guidelines. This includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
For drug development and quality control, a stability-indicating method should be developed. This involves subjecting the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method must be able to separate the derivatized 4-isopropylphenylhydrazine from any potential degradation products, ensuring that the quantification of the analyte is not affected by its degradation. The stability of the derivatized product should also be evaluated to ensure it does not degrade during the analytical sequence.
References
Troubleshooting & Optimization
low yield in Fischer indole synthesis with 4-Isopropylphenylhydrazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in the Fischer indole synthesis, with a specific focus on reactions involving 4-isopropylphenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis with 4-isopropylphenylhydrazine is giving a very low yield. Is this substrate known to be problematic?
A1: No, the substrate is likely not the issue. Phenylhydrazines with electron-donating groups (EDGs) in the para-position, such as the 4-isopropyl group, generally increase the electron density of the ring. This facilitates the key[1][1]-sigmatropic rearrangement step of the mechanism, often leading to higher yields under appropriate conditions.[2][3] Low yields are almost certainly a result of suboptimal reaction conditions, side reactions, or purification issues.
Q2: What is the most common cause of low yields in this reaction?
A2: The most frequent causes of low yields include an inappropriate choice of acid catalyst, incorrect reaction temperature or time, and degradation of the starting material or product. Tar formation, a common side reaction, can also significantly reduce the isolated yield by sequestering the product.
Q3: What type of acid catalyst should I be using?
A3: A variety of Brønsted acids (e.g., acetic acid, polyphosphoric acid (PPA), sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[4] For electron-rich substrates like 4-isopropylphenylhydrazine, milder acids such as glacial acetic acid are often sufficient and can help minimize side reactions, reportedly leading to high yields with analogous substrates.[2][3][5] Stronger acids like PPA or ZnCl₂ may be effective but can also promote polymerization and degradation if the temperature is not carefully controlled.
Q4: How can I minimize the formation of dark, tarry byproducts?
A4: Tar formation is often a result of using conditions that are too harsh (e.g., excessively strong acid or high temperatures). Consider the following adjustments:
-
Use a Milder Catalyst: Switch from a strong Lewis acid like ZnCl₂ or a Brønsted acid like PPA to glacial acetic acid.
-
Lower the Temperature: If using a strong acid, try running the reaction at a lower temperature for a longer period.
-
Ensure Inert Atmosphere: Phenylhydrazines and indoles can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q5: Is it necessary to isolate the phenylhydrazone intermediate first?
A5: No, it is not always necessary. The Fischer indole synthesis can be performed as a one-pot reaction where the arylhydrazine and the carbonyl compound are mixed together in the presence of the acid catalyst.[3] This approach is often more efficient. However, if you suspect the hydrazone formation is the issue, pre-forming and isolating it can be a useful diagnostic step.
Troubleshooting Guide
This guide addresses specific problems encountered during the Fischer indole synthesis with this compound.
Problem 1: Low or No Product Formation (Confirmed by TLC/LC-MS)
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Catalyst | Switch to a different acid catalyst. For this substrate, glacial acetic acid is an excellent starting point. Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) are powerful alternatives. | The 4-isopropyl group is electron-donating, making the substrate reactive. A very strong acid may cause degradation, while a very weak one may not be sufficient to catalyze the key rearrangement.[2][5] |
| Suboptimal Temperature | If using acetic acid, ensure the reaction is brought to reflux. If using PPA or ZnCl₂, maintain a temperature range of 80-120°C. Do not overheat. | The reaction requires sufficient thermal energy for the sigmatropic rearrangement and cyclization steps.[6] However, excessive heat promotes polymerization and tar formation. |
| Degraded Starting Material | Verify the purity of the this compound and the carbonyl compound (e.g., by NMR or melting point). Use freshly opened or purified reagents. | Phenylhydrazines can degrade over time, especially if exposed to air and light. Impurities in the carbonyl partner can lead to side reactions. |
| Presence of Water | Use anhydrous solvents and reagents. If using a hydrochloride salt, the presence of HCl is part of the reaction, but excess water should be avoided. | Water can interfere with Lewis acid catalysts and dilute Brønsted acids, potentially hindering the reaction. |
Problem 2: Reaction Works (Product Seen on TLC), but Isolated Yield is Poor
| Potential Cause | Recommended Solution | Rationale |
| Significant Tar Formation | Use milder conditions as described above (e.g., acetic acid at reflux). An inert atmosphere can also help. | Harsh conditions are a primary cause of polymerization. The target indole itself can be unstable to strong acids and high heat over long periods. |
| Losses During Workup | During neutralization, ensure the pH is carefully adjusted. Indoles can be sensitive to both strong acid and strong base. Use a suitable extraction solvent like ethyl acetate or dichloromethane. | Product can be lost due to incomplete extraction or degradation during the workup phase. |
| Purification Challenges | Purify the crude product via column chromatography on silica gel. If the product is difficult to separate from non-polar impurities, consider a different solvent system for chromatography. | The product may be trapped with non-polar, tarry byproducts. Effective chromatographic separation is crucial for obtaining a pure product and an accurate yield. |
Data Presentation
The choice of acid catalyst is a critical parameter. The following table summarizes typical catalysts and reported yields for Fischer indole syntheses with substrates analogous to 4-isopropylphenylhydrazine (i.e., other 4-alkylphenylhydrazines).
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst / Solvent | Temperature | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux | High | [3] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | [5] |
| 4-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux | 30 | [3] |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 100-120°C | Not Specified | [3] |
| Phenylhydrazine | Cyclohexanone | Zinc Chloride (in ionic liquid) | 95°C | 91 | N/A |
*Note: The original source specifies "high yield" without providing a precise quantitative value. This generally implies yields >80-85%. The low yield with the 4-nitro-substituted hydrazine highlights the favorable electronic effect of the user's 4-isopropyl group.[2][3]
Experimental Protocols
Protocol 1: Recommended Method for 4-Isopropylphenylhydrazine (Acetic Acid Catalyst)
This protocol is adapted from high-yield procedures for analogous 4-alkylphenylhydrazines.[3]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the desired ketone or aldehyde (1.05 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid as the solvent (sufficient to ensure stirring, approx. 5-10 mL per gram of hydrazine).
-
Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-5 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide until the pH is ~7.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel.
Protocol 2: Alternative Method (Polyphosphoric Acid Catalyst)
-
Reaction Setup: In a round-bottom flask, pre-heat polyphosphoric acid (PPA) to approximately 80°C to reduce its viscosity.
-
Reagent Addition: Add the pre-formed phenylhydrazone (1.0 eq) of 4-isopropylphenylhydrazine and the carbonyl compound to the PPA with vigorous mechanical stirring. Alternatively, the hydrazine and carbonyl can be added sequentially directly to the PPA.
-
Heating: Increase the temperature to 100-120°C and maintain for 15-30 minutes. The reaction is often very fast. Monitor carefully by TLC.
-
Workup: Cool the reaction slightly and then carefully pour the viscous mixture onto a large amount of crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can then be dissolved in an organic solvent for extraction, drying, and purification as described in Protocol 1.
Visualizations
General Experimental Workflow
This diagram outlines the key stages of the Fischer indole synthesis, highlighting where potential issues leading to low yield might occur.
Caption: General experimental workflow for the Fischer indole synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing the cause of low yields.
Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: 4-Isopropylphenylhydrazine Hydrochloride
Welcome to the technical support center for 4-Isopropylphenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate, appearing as a white to light yellow crystalline powder. It is primarily used in the synthesis of other organic compounds, most notably in the pharmaceutical industry for the preparation of indole derivatives via the Fischer indole synthesis.[1] This reaction is a cornerstone in the synthesis of various therapeutic agents, including antimigraine drugs of the triptan class.
Q2: What are the common impurities that can be present in this compound?
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common classes of impurities include:
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Unreacted starting materials: Such as 4-isopropylaniline.
-
Byproducts from the diazotization reaction: Including diazo amino compounds and phenolic compounds from the decomposition of the diazonium salt.
-
Reduction intermediates: Arising from the incomplete reduction of the diazonium salt.
-
Oxidation and degradation products: Formed upon exposure to air, light, or elevated temperatures.
Q3: How can I purify my sample of this compound?
Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for successful purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Q4: My Fischer indole synthesis using this compound with an unsymmetrical ketone is giving a mixture of products. Why is this happening and how can I control it?
When an unsymmetrical ketone is used in the Fischer indole synthesis, the initial formation of the phenylhydrazone can occur at two different positions, leading to the formation of two regioisomeric indole products. The ratio of these isomers can be influenced by the reaction conditions, particularly the acid catalyst used. Stronger acids and higher temperatures tend to favor the formation of the less substituted indole isomer. To control the regioselectivity, it is recommended to carefully select the acid catalyst and control the reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield or Purity in the Synthesis of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete diazotization of 4-isopropylaniline. | Ensure the reaction temperature is kept low (0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt. Use a slight excess of sodium nitrite and ensure efficient stirring. |
| Decomposition of the diazonium salt before reduction. | Proceed with the reduction step immediately after the diazotization is complete. Avoid exposing the diazonium salt solution to light or elevated temperatures. | |
| Incomplete reduction of the diazonium salt. | Ensure the reducing agent (e.g., stannous chloride) is added in a sufficient stoichiometric amount. Allow for adequate reaction time for the reduction to go to completion. | |
| Low Purity (Discolored Product) | Presence of diazo amino compounds (often colored). | Maintain a sufficiently acidic medium during diazotization to suppress the formation of these byproducts. |
| Presence of phenolic impurities from diazonium salt decomposition. | Careful control of temperature during diazotization is critical. | |
| Oxidation of the final product. | Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. |
Issue 2: Formation of Multiple Products in Fischer Indole Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC/peaks in GC-MS corresponding to isomers. | Use of an unsymmetrical ketone leading to regioisomers. | Catalyst Selection: Experiment with different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, Lewis acids) as the choice of catalyst can significantly influence the isomer ratio. |
| Temperature Control: Perform the reaction at different temperatures to determine the optimal condition for the desired isomer. Lower temperatures may favor one isomer over the other. | ||
| Protecting Groups: If possible, consider using a ketone with a temporary protecting group to direct the cyclization to the desired position. | ||
| Purification: If a mixture is unavoidable, utilize chromatographic techniques such as column chromatography or preparative HPLC to separate the isomers. The choice of solvent system for chromatography will be critical for achieving good separation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to just dissolve it completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Fischer indole synthesis with potential for regioisomers.
Caption: Workflow for impurity identification and purification.
References
Technical Support Center: Improving Regioselectivity in Fischer Indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of the Fischer indole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the Fischer indole synthesis, when an unsymmetrical ketone (a ketone with two different alkyl or aryl groups attached to the carbonyl) is used, two different enamine intermediates can form. This can lead to the formation of two different indole regioisomers. Achieving high regioselectivity means controlling the reaction to produce predominantly one of these isomers.
Q2: What are the key factors that influence the regioselectivity of the Fischer indole synthesis?
A2: The primary factors influencing regioselectivity are:
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The choice of acid catalyst: Both Brønsted and Lewis acids are used, and their nature and concentration can significantly impact the isomer ratio.[1][2]
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The structure of the ketone: The steric and electronic properties of the substituents on the unsymmetrical ketone play a crucial role.[3][4]
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The substituents on the phenylhydrazine: Electron-donating or withdrawing groups on the phenylhydrazine ring can influence the reaction pathway.[3][4]
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Reaction conditions: Temperature, solvent, and the use of microwave irradiation can also affect the regioselectivity.[5]
Q3: Can I predict which regioisomer will be favored?
A3: Predicting the major regioisomer can be complex. Generally, the reaction proceeds through the more stable enamine intermediate. Steric hindrance often plays a significant role, with the reaction favoring the less sterically crowded pathway. Computational studies have shown that electron-withdrawing groups can destabilize one of the possible[6][6]-sigmatropic rearrangement transition states, thus favoring the formation of a single regioisomer.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired indole?
Answer:
Improving regioselectivity often requires a systematic optimization of reaction conditions. Here are several strategies to try:
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Vary the Acid Catalyst: The choice of acid is one of the most critical factors.[2]
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Brønsted Acids: The concentration of acids like sulfuric acid and phosphoric acid can dramatically alter the ratio of regioisomers.[1] Experiment with different concentrations to find the optimal selectivity.
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective and may offer different selectivity profiles.[7][8]
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Specialized Reagents: Consider using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid), which has been shown to provide excellent regiocontrol, often favoring the formation of the 3-unsubstituted indole from methyl ketones.[9]
-
Ionic Liquids: Brønsted acidic ionic liquids can act as both solvent and catalyst, in some cases leading to the exclusive formation of a single regioisomer.[10]
-
-
Modify Reaction Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve regioselectivity.[5][11]
-
Temperature: Systematically vary the reaction temperature. In some cases, lower or higher temperatures may favor the formation of one isomer over the other.
-
Problem 2: The reaction is not proceeding to completion, and I'm recovering starting material along with a mixture of isomers.
Answer:
Low conversion coupled with poor selectivity can indicate that the reaction conditions are not optimal for your specific substrates.
-
Increase Catalyst Loading or Use a Stronger Acid: The acid catalyst may not be strong enough or present in a sufficient amount to drive the reaction to completion. Consider increasing the concentration of your current catalyst or switching to a stronger acid system like Eaton's reagent.
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Elevate the Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[12] If you are running the reaction at a moderate temperature, a gradual increase may improve both conversion and, potentially, selectivity.
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Consider a One-Pot, Three-Component Approach: For certain substrates, a one-pot synthesis from a nitrile, an organometallic reagent, and an arylhydrazine salt can be an efficient alternative to the traditional two-step process of forming the hydrazone and then cyclizing it.[13]
Problem 3: I am observing significant side product formation, which is complicating purification and lowering the yield of the desired indole.
Answer:
Side product formation is often a consequence of the harsh acidic conditions typically employed.
-
Use Milder Conditions: If possible, explore milder catalysts. Some modern variations of the Fischer indole synthesis, including certain palladium-catalyzed methods, can proceed under less harsh conditions.[8]
-
Solvent Choice: The choice of solvent can influence the reaction. While often run in high-boiling solvents or neat, exploring different solvent systems may help to suppress side reactions.
-
Microwave-Assisted Synthesis: The rapid heating and shorter reaction times associated with microwave synthesis can often minimize the formation of degradation and side products.[11]
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Unsymmetrical Ketones
| Ketone | Acid Catalyst | Product Ratio (Isomer A : Isomer B) | Reference |
| Ethyl methyl ketone | 90% (w/w) H₃PO₄ | High selectivity for 2,3-dimethylindole | [1] |
| Ethyl methyl ketone | 83% (w/w) P₂O₅ in H₂O | Predominantly 2-ethylindole | [1] |
| Isopropyl methyl ketone | 90% (w/w) H₃PO₄ | Mixture of 2-isopropylindole and 2,3,3-trimethyl-3H-indole | [1] |
| Isopropyl methyl ketone | 83% (w/w) P₂O₅ in H₂O | Predominantly 2-isopropylindole | [1] |
| Methyl ketones | Eaton's Reagent (P₂O₅/MeSO₃H) | High regiocontrol for 3-unsubstituted indoles | [9] |
| Alkyl methyl ketones | Brønsted acidic ionic liquids | Exclusive formation of 2,3-disubstituted indoles | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Regioselective Fischer Indole Synthesis Using Eaton's Reagent
This protocol is adapted from a general procedure for microwave-assisted Fischer indole synthesis.[11]
Materials:
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Arylhydrazine (1.0 mmol)
-
Unsymmetrical ketone (1.0 mmol)
-
Eaton's Reagent (2 mL)
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Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
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Crushed ice
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Saturated aqueous sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the arylhydrazine (1.0 mmol) and the unsymmetrical ketone (1.0 mmol).
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
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Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
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After the reaction is complete, allow the vial to cool to room temperature.
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Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indole regioisomer.
Protocol 2: Regiospecific Fischer Indole Synthesis in a Brønsted Acidic Ionic Liquid
This protocol is based on the use of Brønsted acidic ionic liquids as dual solvent-catalysts.[10]
Materials:
-
Arylhydrazine (1.0 mmol)
-
Unsymmetrical alkyl methyl ketone (1.0 mmol)
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1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm]HSO₄) (2 mL)
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Reaction flask with a magnetic stir bar and condenser
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Heating mantle or oil bath
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Water
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction flask equipped with a magnetic stir bar and condenser, combine the arylhydrazine (1.0 mmol), the unsymmetrical alkyl methyl ketone (1.0 mmol), and [BMIm]HSO₄ (2 mL).
-
Heat the reaction mixture to 70-110 °C with stirring.
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Monitor the reaction progress by TLC. Reaction times typically range from 0.5 to 6 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Add water to the reaction mixture. The indole product will often precipitate and can be collected by filtration.
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If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography as needed. The ionic liquid can often be recovered from the aqueous layer and reused.
Visualizations
Caption: Mechanism of Fischer indole synthesis highlighting the regioselectivity-determining step.
Caption: Troubleshooting workflow for improving the regioselectivity of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchwithnj.com [researchwithnj.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of acid catalyst on 4-Isopropylphenylhydrazine hydrochloride reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Isopropylphenylhydrazine hydrochloride in acid-catalyzed reactions, primarily the Fischer indole synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in the presence of an acid catalyst?
The primary application is the Fischer indole synthesis, a classic and widely-used chemical reaction to produce the indole aromatic heterocycle.[1] This reaction involves condensing 4-Isopropylphenylhydrazine with an aldehyde or a ketone under acidic conditions to form a substituted indole.[2] Indole derivatives are crucial structural motifs in many pharmaceuticals and natural products.[1]
Q2: What is the role of the acid catalyst in this reaction?
The acid catalyst is essential and plays several key roles in the reaction mechanism.[1][2] It facilitates the initial formation of the phenylhydrazone from the hydrazine and the carbonyl compound, catalyzes the isomerization of the hydrazone to its reactive enamine tautomer, and is crucial for the subsequent[3][3]-sigmatropic rearrangement, which is a key bond-forming step.[1][4][5] Finally, the acid promotes the elimination of ammonia to form the stable, aromatic indole ring.[2]
Q3: What types of acid catalysts can be used, and how do they differ?
A wide range of both Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[2]
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Brønsted Acids: These are proton donors and include common acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (TsOH).[2][6] The strength of the Brønsted acid can significantly impact the reaction rate and yield.[1]
-
Lewis Acids: These are electron-pair acceptors, such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2][6] Lewis acids are often considered milder and can be advantageous for substrates that are sensitive to degradation under strongly protic conditions.[7]
The choice between a Brønsted and a Lewis acid can also influence the regioselectivity of the reaction when using unsymmetrical ketones.[8]
Q4: How does the 4-isopropyl substituent affect the reaction?
The isopropyl group at the para-position is an electron-donating group (EDG). Generally, EDGs on the phenylhydrazine ring can enhance the reactivity in the Fischer indole synthesis. However, strong EDGs can sometimes excessively stabilize certain intermediates, potentially leading to competing side reactions like N-N bond cleavage, which can lower the yield of the desired indole.[7][9]
Acid Catalyst Performance Overview
While direct comparative studies on this compound are limited, the following table summarizes typical conditions and observations for various acid catalysts used in the Fischer indole synthesis with similarly substituted phenylhydrazines. This data should be used as a general guideline.
| Acid Catalyst | Catalyst Type | Typical Solvent(s) | Typical Temperature | Observations & Potential Issues |
| Acetic Acid | Brønsted (Weak) | Acetic Acid | Room Temp to Reflux | Often used for forming the hydrazone in situ; may require higher temperatures for cyclization.[6][10] |
| HCl / H₂SO₄ | Brønsted (Strong) | Ethanol, Water, Acetic Acid | Elevated (e.g., 70-100 °C) | Effective for many substrates, but harsh conditions can lead to degradation or side products.[1][2] |
| Polyphosphoric Acid (PPA) | Brønsted (Strong) | None (used as solvent) | High (e.g., 100-180 °C) | Very effective for difficult cyclizations but can be viscous and hard to work with.[2] |
| Zinc Chloride (ZnCl₂) | Lewis | Ethanol, Toluene | Elevated to High | A common and effective mild catalyst; can improve yields for sensitive substrates.[2][7] |
| Boron Trifluoride (BF₃) | Lewis | Dichloromethane, Ether | Variable | Powerful Lewis acid, but requires anhydrous conditions and careful handling.[2] |
Experimental Protocol: Synthesis of 6-isopropyl-2,3-dimethyl-1H-indole
This protocol describes a representative Fischer indole synthesis using this compound and butan-2-one.
Materials:
-
This compound
-
Butan-2-one (Methyl Ethyl Ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH) solution, 1M
-
Saturated Sodium Chloride (brine) solution
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Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Solvent and Reagents: Add glacial acetic acid as the solvent. To this suspension, add butan-2-one (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Neutralize the acidic solution by slowly adding 1M NaOH solution until the pH is ~7-8.
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Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Workup - Washing: Combine the organic layers and wash them sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-isopropyl-2,3-dimethyl-1H-indole.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
temperature optimization for 4-Isopropylphenylhydrazine hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropylphenylhydrazine hydrochloride. The information is designed to assist in optimizing reaction conditions, particularly temperature, for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a key reagent primarily used in the Fischer indole synthesis to produce 2- or 3-substituted indole derivatives.[1] These indole structures are pivotal in the development of pharmaceuticals, agrochemicals, and are found in many natural products.[1] It also serves as a precursor in condensation reactions with aldehydes and ketones to form hydrazones, which are versatile intermediates for synthesizing various heterocyclic compounds.
Q2: What is the optimal temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area, ideally between 2-8°C and under a nitrogen atmosphere. It is crucial to keep the container tightly sealed and protected from physical damage and moisture.
Q3: What are the initial signs of degradation of this compound?
A3: Visual inspection can often reveal initial signs of degradation. The compound is typically a white to beige or brownish solid.[2] Any significant color change towards darker brown or tar-like consistency may indicate decomposition. For critical applications, it is advisable to verify the purity of the starting material via analytical methods like NMR spectroscopy before use.
Q4: At what temperature does this compound decompose?
A4: this compound has a melting point of approximately 203°C, at which it begins to decompose.[2][3][4] Another source indicates a decomposition temperature of 217°C.[5] It is important to avoid excessive heating during reactions to prevent degradation of the starting material.
Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone in an acidic medium, typically at elevated temperatures.[2][6][7]
Problem 1: Low to no yield of the desired indole product.
| Potential Cause | Troubleshooting Step | Recommended Temperature Range |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and decomposition. Excessively high temperatures can lead to degradation.[8] | 80°C to Reflux (e.g., in ethanol or acetic acid). For high-boiling point solvents or neat reactions, temperatures can be increased up to 190°C.[4] Microwave synthesis may employ temperatures around 150°C.[8] |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical.[6][7] Screen various Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃). Polyphosphoric acid (PPA) is often effective.[8] | The optimal temperature will vary with the catalyst. For PPA, a temperature range of 100-160°C is common.[8] |
| Impure Starting Materials | Ensure the purity of this compound and the carbonyl compound. Impurities can lead to significant side reactions.[8] | N/A |
| Presence of Oxygen | For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[8] | N/A |
Problem 2: Formation of multiple products observed on TLC.
| Potential Cause | Troubleshooting Step | Recommended Temperature Range |
| Side Reactions (e.g., N-N bond cleavage, rearrangements) | Optimize the reaction temperature and time. Lowering the temperature might reduce the rate of side reactions. Use TLC to monitor the formation of byproducts over time. | Start at the lower end of the recommended range (e.g., 80°C) and gradually increase if the main reaction is too slow. |
| Unfavorable Substrate Combination | Certain carbonyl compounds are known to be poor substrates for the Fischer indole synthesis.[9] If possible, consider using a different aldehyde or ketone. | N/A |
Condensation Reactions (Hydrazone Formation)
Condensation reactions between this compound and aldehydes or ketones are typically the first step in a Fischer indole synthesis, but hydrazones can also be the target product.
Problem 3: Incomplete conversion to the hydrazone.
| Potential Cause | Troubleshooting Step | Recommended Temperature Range |
| Low Reaction Temperature | While many hydrazone formations proceed at room temperature, gentle heating can increase the reaction rate. | Room temperature to 65°C. For less reactive carbonyls, refluxing in a suitable solvent like ethanol may be necessary. |
| Incorrect pH | The reaction is often catalyzed by a small amount of acid. Ensure the reaction medium is slightly acidic. If starting with the hydrochloride salt, the acidity might be sufficient. | N/A |
| Equilibrium Position | The reaction is an equilibrium. To drive it towards the product, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. | Dependent on the solvent's boiling point. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a general guideline. The optimal temperature and reaction time should be determined empirically for each specific substrate.
1. Phenylhydrazone Formation (One-Pot Procedure):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
If not using acetic acid as the solvent, add a catalytic amount of a Brønsted or Lewis acid.
-
Stir the mixture at a temperature ranging from room temperature to 80°C for 30-60 minutes to form the hydrazone in situ.[5]
2. Indolization:
-
Heat the reaction mixture to the desired temperature. A starting point could be refluxing in ethanol (~78°C) or acetic acid (~118°C).
-
Monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.[5]
-
For challenging substrates, higher temperatures (up to 190°C) or the use of a microwave reactor (e.g., 150°C for 15 minutes) can be explored.[4][8]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in an acidic solvent, neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Hydrazone Synthesis
1. Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the aldehyde or ketone (1.0 eq) in the same solvent.
2. Reaction:
-
Add the carbonyl solution to the hydrazine solution at room temperature with stirring.
-
If the reaction is slow, gentle heating (e.g., 40-65°C) can be applied.
-
Monitor the reaction for the formation of a precipitate, which is often the hydrazone product.
3. Isolation and Purification:
-
Once the reaction is complete (as indicated by TLC or cessation of precipitation), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold solvent.
-
The product can be further purified by recrystallization if necessary.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
dealing with impurities in 4-Isopropylphenylhydrazine hydrochloride
Welcome to the technical support center for 4-Isopropylphenylhydrazine hydrochloride (CAS 118427-29-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. Purity is paramount for successful downstream applications, and this document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate common impurities.
Quick Diagnosis & FAQs
This section addresses the most common initial observations and questions.
Q1: Why has my white/beige this compound turned pink, red, or brown?
A1: This discoloration is almost always due to oxidation. Phenylhydrazines are sensitive to air and light, leading to the formation of colored oxidation products like azo compounds or quinone-type species.[1][2] The free base is particularly susceptible, but the hydrochloride salt can also degrade over time, especially if exposed to air, moisture, or contaminants like metal ions.[1]
-
Immediate Action: Store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber glass container, and in a cool, dark place.[1][3] For long-term storage, refrigeration is recommended.
Q2: I see an unexpected peak in my HPLC/NMR analysis. What is it likely to be?
A2: The identity of the peak depends on its characteristics, but common culprits include:
-
Starting Material: Residual 4-isopropylaniline from an incomplete synthesis.
-
Positional Isomers: If the starting aniline was not pure, you might have isomers like 2- or 3-isopropylphenylhydrazine.[4]
-
Oxidation Products: As mentioned in Q1, these are common and often appear as multiple small peaks in HPLC.
-
Inorganic Salts: If the material was not properly washed, salts from the synthesis (e.g., NaCl, Na₂SO₃) might be present, though they are typically not visible by RP-HPLC or ¹H NMR.
-
Solvent Residues: Traces of solvents used during synthesis or purification (e.g., ethanol, toluene, diethyl ether).
Q3: My compound shows poor solubility or forms a hazy solution. What's the cause?
A3: While this compound is soluble in water and methanol, haziness can be caused by several factors.[4]
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Insoluble Impurities: Tarry, polymeric byproducts from the synthesis or degradation are often insoluble.
-
Inorganic Salts: High concentrations of inorganic salt impurities can reduce the solubility of the main compound in certain organic solvents.
-
Incorrect pH: If the solution is not sufficiently acidic, some of the hydrochloride salt may convert to the less soluble free base.
Q4: Can I use discolored material directly in my next reaction?
A4: It is strongly discouraged. The colored impurities indicate degradation, and their presence can interfere with subsequent reactions, poison catalysts, and lead to the formation of complex side products and lower yields. Purification is necessary before use.
In-Depth Troubleshooting & Purification Protocols
This section provides a structured approach to identifying and removing specific classes of impurities.
Impurity Identification Workflow
Before attempting purification, a logical diagnostic workflow should be followed to identify the nature of the impurity. This allows for the selection of the most efficient purification strategy.
References
preventing decomposition of 4-Isopropylphenylhydrazine hydrochloride during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Isopropylphenylhydrazine hydrochloride during chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Low yields or the failure of a reaction to proceed to completion when using this compound can often be attributed to the decomposition of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Starting Material | Ensure the this compound is of high purity. Impurities can catalyze decomposition. If necessary, recrystallize the starting material. |
| Presence of Oxygen | Reactions involving arylhydrazines are sensitive to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Solvent | The choice of solvent can impact the stability of the hydrazine salt. Polar aprotic solvents like glacial acetic acid or in some cases, conducting the reaction neat, may be effective.[1] |
| Suboptimal Temperature | While many reactions require heat, excessive temperatures can lead to thermal decomposition.[1] Monitor the reaction by TLC to find the optimal temperature that promotes the desired reaction without significant decomposition. |
| Incorrect pH | The stability of arylhydrazines is pH-dependent. In acidic conditions, as often required for reactions like the Fischer indole synthesis, the protonated form is reactive but can also be susceptible to side reactions. Careful control of the acid concentration is crucial. |
Issue 2: Formation of Multiple Byproducts
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common indicator of side reactions, which may stem from the decomposition of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidative Decomposition | Exposure to air can lead to the formation of colored byproducts due to oxidation. Purge the reaction vessel with an inert gas before adding reagents. |
| N-N Bond Cleavage | In the context of the Fischer indole synthesis, strong electron-donating groups on the carbonyl partner can promote heterolytic N-N bond cleavage of the intermediate hydrazone, leading to aniline and other byproducts.[2] While the isopropyl group is activating, careful selection of the carbonyl partner is important. |
| Acid-Catalyzed Side Reactions | The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their strength can influence the reaction pathway.[1][3][4] It may be necessary to screen different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂) to find the one that minimizes side reactions. |
| Thermal Degradation Products | High reaction temperatures can lead to the formation of various degradation products. Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound decomposition?
A1: Decomposition of this compound, particularly upon exposure to air and light, can be indicated by a color change of the solid from white or beige to a reddish-brown hue. In solution, the appearance of dark, tar-like substances can also signify decomposition.
Q2: How should I properly store this compound to minimize decomposition?
A2: To ensure its stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, away from incompatible substances such as strong oxidizing agents.
Q3: Can the hydrochloride salt form of 4-Isopropylphenylhydrazine be more stable than the free base during a reaction?
A3: Yes, the hydrochloride salt is generally more stable and less susceptible to air oxidation than the free base, making it the preferred form for storage and for initiating reactions like the Fischer indole synthesis.[3]
Q4: My reaction mixture is turning dark brown. Is this always a sign of decomposition of the hydrazine?
A4: While a dark brown coloration can indicate decomposition, some reactions, such as the Fischer indole synthesis, naturally proceed through colored intermediates. However, the formation of significant amounts of insoluble, tarry material is a strong indicator of decomposition and side reactions. Monitoring the reaction by TLC is crucial to distinguish between productive reaction progress and decomposition.
Q5: Are there any specific catalysts that are known to cause the decomposition of arylhydrazines?
A5: Certain transition metals can catalyze the decomposition of hydrazines. It is advisable to use clean glassware and avoid metal spatulas or other potential sources of metal contamination when handling this compound.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with this compound
This protocol provides a general method for the Fischer indole synthesis, a common reaction for this starting material, with considerations for minimizing decomposition.
Materials:
-
This compound
-
Aldehyde or ketone
-
Glacial acetic acid (or another suitable acid catalyst and solvent system)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Inert Atmosphere: Set up the reaction apparatus and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Reagent Addition: To a round-bottom flask under a positive pressure of inert gas, add this compound (1 equivalent) and the desired carbonyl compound (1-1.2 equivalents).
-
Solvent/Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The concentration of the reactants in the acid can be crucial and may need to be optimized.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. Start with room temperature and gradually increase the temperature if no reaction is observed. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, carefully neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purifying Products Derived from 4-Isopropylphenylhydrazine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) regarding the purification of products derived from 4-isopropylphenylhydrazine hydrochloride. The focus is on addressing common challenges encountered during the purification of indole derivatives, a frequent application of this starting material, particularly through the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: In a typical reaction like the Fischer indole synthesis, several impurities can arise, complicating purification. These include:
-
Unreacted Starting Materials: Residual this compound or the ketone/aldehyde reactant.
-
Hydrazone Intermediate: The initial product of condensation between the hydrazine and the carbonyl compound may not fully cyclize.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole products, which often have very similar polarities, making them difficult to separate.[1]
-
Degradation Products: Under harsh acidic conditions or high temperatures, both the starting materials and the desired indole product can degrade or polymerize.[2]
-
Solvent and Reagent Residues: Catalysts (e.g., zinc chloride, polyphosphoric acid) and solvents must be effectively removed during workup.[3]
Q2: My target compound is degrading or showing discoloration (e.g., turning pink or brown) during silica gel column chromatography. What is causing this?
A2: This is a common issue, particularly with electron-rich indole derivatives. Standard silica gel is inherently acidic, which can cause sensitive compounds to degrade or polymerize on the column.[1] The prolonged contact time and large surface area of the silica exacerbate this problem. Oxidation can also occur in the presence of air, leading to discoloration.[1]
Q3: How can I effectively separate my desired product from isomers that have very similar Rf values on a TLC plate?
A3: Separating isomers with close Rf values is a significant challenge. Here are several strategies:
-
Optimize Column Chromatography:
-
Use a longer column to increase the theoretical plates and improve separation.
-
Employ a shallower solvent gradient or run the separation isocratically with a finely tuned eluent system.
-
Test different solvent systems. Sometimes switching from a standard ethyl acetate/hexane system to one involving dichloromethane or a small percentage of methanol can alter selectivity.[4]
-
-
Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina, which can offer different selectivity and is less harsh on acid-sensitive molecules.[1]
-
Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), especially Reverse-Phase HPLC (RP-HPLC), is often the most effective method.[1] Chiral stationary phases are necessary for separating enantiomers.[1]
Q4: I am attempting to purify my solid product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent, or when the concentration of impurities is too high, depressing the melting point. To resolve this:
-
Add More Solvent: The most common solution is to add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Lower the Saturation Temperature: Use a larger initial volume of solvent so that the solution becomes saturated at a lower temperature.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which your compound is less soluble may be more effective.
-
Pre-purification: If the crude product is very impure, consider a preliminary purification step (like a quick filtration through a silica plug) to remove some of the impurities that are inhibiting crystallization.
Q5: How do I choose between crystallization and chromatography for purifying my this compound-derived product?
A5: The choice depends on several factors including the nature of the product, the impurities present, and the desired scale and purity.
-
Crystallization is an excellent choice for solid compounds that are relatively pure already (>85-90%).[1] It is highly scalable and cost-effective for achieving very high purity of the final product. However, it can be less effective for removing impurities with very similar structures to the main product, and yields can sometimes be lower.
-
Column Chromatography is more versatile and is often the first choice for complex mixtures containing multiple components or for purifying oils. It is highly effective at separating compounds with different polarities. However, it can be more time-consuming, uses larger volumes of solvent, and carries the risk of product degradation on the stationary phase.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography Purification
This guide provides a systematic approach to resolving common issues during the chromatographic purification of products derived from this compound.
Caption: Workflow for troubleshooting column chromatography issues.
Guide 2: Troubleshooting Recrystallization Purification
This guide outlines steps to address common difficulties encountered when using recrystallization as a purification method.
Caption: Workflow for troubleshooting recrystallization challenges.
Quantitative Data Summary
The following table presents illustrative data for the purification of a hypothetical indole derivative synthesized from this compound. This data is intended to provide a realistic comparison of common purification techniques. Actual results will vary based on the specific compound and reaction conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Observations |
| Direct Crystallization | 85% | 98.5% | 70% | Effective for removing dissimilar impurities, but some isomeric impurity remained. |
| Flash Chromatography (Silica Gel) | 85% | 95% | 80% | Some product degradation was observed (slight discoloration). Good separation from non-polar impurities. |
| Flash Chromatography (Silica + 1% TEA) | 85% | 97% | 78% | Minimized degradation. Improved separation of the main product from slightly more polar impurities. |
| Preparative HPLC (C18) | 85% | >99.5% | 65% | Baseline separation of all isomers achieved, providing the highest purity material. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol is suitable for purifying acid-sensitive indole derivatives that may degrade on standard silica gel.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to make up 1% of the total solvent volume.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dry sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (containing 0.5-1% TEA). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC, using a UV lamp and/or a chemical stain (e.g., p-anisaldehyde or Ehrlich's reagent for indoles) to visualize the spots.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Crude Indole Product
This protocol describes a standard procedure for purifying a solid crude product.
-
Solvent Selection: On a small scale, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures) to find one in which the crude product is highly soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling or near-boiling solvent until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals. Afterwards, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven.
Protocol 3: Preparative HPLC for High-Purity Separation
This protocol provides a general workflow for purifying a sample using preparative HPLC, which is particularly useful for separating closely related isomers.
-
Analytical Method Development: First, develop an analytical HPLC method (e.g., on a C18 column) to achieve baseline separation of the target compound from its impurities. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with an additive like formic acid or trifluoroacetic acid.
-
Scale-Up Calculation: Based on the analytical method, calculate the appropriate flow rate and injection volume for the larger-diameter preparative column.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Purification Run: Equilibrate the preparative column with the mobile phase. Inject the sample and run the preparative separation using the scaled-up method.
-
Fraction Collection: Use a fraction collector triggered by a UV detector signal to collect the eluent corresponding to the peak of the desired product.
-
Product Recovery: Combine the pure fractions. Remove the organic solvent via rotary evaporation. If the product is in an aqueous solution, it may be recovered by lyophilization (freeze-drying) or liquid-liquid extraction.
References
Technical Support Center: 4-Isopropylphenylhydrazine Hydrochloride
Welcome to the technical support center for 4-Isopropylphenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted arylhydrazine hydrochloride salt. It is primarily used as a key intermediate in the Fischer indole synthesis to produce indole derivatives.[1][2] These indole structures are significant in medicinal chemistry and are found in various pharmaceuticals, including antimigraine drugs of the triptan class.[1]
Q2: My Fischer indole synthesis using this compound is resulting in a low yield. What are the common causes?
Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal catalyst and its concentration can vary depending on the specific ketone or aldehyde used.[1][3]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the final indole product.[4]
-
Side Reactions: A significant side reaction to consider is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This is more prevalent with electron-donating groups on the reacting ketone, leading to the formation of 4-isopropylaniline as a byproduct instead of the desired indole.
-
Purity of Starting Materials: The purity of this compound and the carbonyl compound is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q3: I am observing multiple spots on my TLC during the reaction. What could these be?
Multiple spots on a Thin Layer Chromatography (TLC) plate can indicate the presence of:
-
Unreacted Starting Materials: this compound and the carbonyl compound.
-
Hydrazone Intermediate: The initial product of the reaction between the hydrazine and the carbonyl compound.
-
Desired Indole Product: The final cyclized product.
-
Side Products: Such as 4-isopropylaniline from N-N bond cleavage or products from the self-condensation of the carbonyl compound.
-
Degradation Products: The starting materials or the indole product may degrade under the reaction conditions.[4]
Q4: How can I improve the purification of my indole product?
Purification of indole derivatives can be challenging due to their potential sensitivity to acidic silica gel and susceptibility to oxidation. Here are some tips:
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Standard silica gel is often used. If the product appears to be degrading on the column (streaking), consider deactivating the silica gel with triethylamine (by adding ~1% to the eluent) or using a less acidic stationary phase like alumina.
-
Eluent System: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.
-
Inert Atmosphere: If the product is sensitive to air, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Issue 1: Low to No Yield in Fischer Indole Synthesis
This is a frequent issue encountered in the Fischer indole synthesis. The following workflow can help in troubleshooting this problem.
Caption: Troubleshooting workflow for low or no yield.
Detailed Steps:
-
Verify Starting Material Purity: Ensure the this compound and the carbonyl compound are of high purity. Impurities can inhibit the reaction.
-
Review Reaction Conditions: Double-check the stoichiometry of reactants and the concentration of the acid catalyst.
-
Optimize Acid Catalyst: The choice of acid is crucial. If a weak acid like acetic acid is used, consider switching to a stronger Brønsted acid (e.g., polyphosphoric acid) or a Lewis acid (e.g., zinc chloride). Perform small-scale trials with different acids to find the optimal one for your specific substrate.
-
Optimize Temperature and Time: The reaction may require higher temperatures to proceed. Gradually increase the reaction temperature while monitoring the progress by TLC. Be aware that excessive heat can cause degradation.
-
Confirm Hydrazone Formation: Before adding the cyclization catalyst, ensure that the hydrazone has formed. This can often be achieved by stirring the this compound and the carbonyl compound at room temperature or with gentle heating in a solvent like ethanol.
-
Check Workup Procedure: Ensure that the product is not being lost during the workup. Indoles can sometimes be volatile or have some solubility in the aqueous phase.
Issue 2: Product Degradation or Formation of Colored Impurities
The appearance of dark colors or intractable tars can indicate product or starting material decomposition.
Caption: Troubleshooting product degradation.
Detailed Steps:
-
Lower the Reaction Temperature: High temperatures can lead to polymerization and decomposition. Try running the reaction at a lower temperature for a longer period.
-
Use a Milder Acid Catalyst: Strong acids can cause degradation of sensitive substrates or products. Consider using a milder Lewis acid like zinc chloride.
-
Run Under an Inert Atmosphere: Indoles can be susceptible to air oxidation, which can produce colored impurities. Running the reaction under a nitrogen or argon atmosphere can mitigate this.
-
Prompt Workup: Once the reaction is complete, cool it down and proceed with the workup promptly to minimize exposure of the product to the acidic conditions.
Data Presentation
The following table presents representative yields for the Fischer indole synthesis using a substituted phenylhydrazine with isopropyl methyl ketone under different acidic conditions. While this data is for a closely related analog, it illustrates the impact of the acid catalyst on the reaction outcome.
| Phenylhydrazine Derivative | Ketone | Acid Catalyst | Reaction Time | Yield (%) | Reference |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | 1.5 h | 10 | [4] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid / HCl | 4 h | 30 | [4] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol provides a general starting point. Optimization of the catalyst, solvent, and temperature will likely be necessary for a specific substrate.
1. Hydrazone Formation (if not pre-formed):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, glacial acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 30-60 minutes.
-
The formation of the hydrazone can be monitored by TLC.
2. Indolization (Cyclization):
-
To the mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or continue refluxing in glacial acetic acid).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by TLC until the hydrazone spot is consumed and the indole product spot is maximized.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: General experimental workflow for the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
Technical Support Center: Fischer Indole Synthesis with 4-Isopropylphenylhydrazine Hydrochloride
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reaction mechanism, particularly when using 4-isopropylphenylhydrazine hydrochloride.
Reaction Mechanism FAQs
Q1: What is the detailed reaction mechanism of the Fischer Indole Synthesis using this compound?
The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) in the presence of an acid catalyst.[1] The reaction with this compound follows a well-established multi-step mechanism:
-
Formation of Phenylhydrazone: The initial step is the condensation reaction between 4-isopropylphenylhydrazine (released from its hydrochloride salt) and a carbonyl compound to form a 4-isopropylphenylhydrazone intermediate.[1][2]
-
Tautomerization to Ene-hydrazine: The resulting phenylhydrazone then undergoes tautomerization to form a more reactive ene-hydrazine isomer.[2][3] This step requires the carbonyl compound to have at least two alpha-hydrogens.[1]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine is protonated and then undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step that creates the bicyclic structure of the indole.[1][3] This step involves the cleavage of the N-N bond.[1]
-
Aromatization and Cyclization: The intermediate from the rearrangement then loses a molecule of ammonia (NH₃) and undergoes aromatization to form the stable indole ring.[1][3] A cyclic aminoacetal (or aminal) is formed, which, under acid catalysis, eliminates ammonia.[3] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[3]
Q2: What is the role of the acid catalyst in this reaction?
The acid catalyst is essential for several key steps in the Fischer indole synthesis.[4] It facilitates the isomerization of the hydrazone to the enamine and the subsequent[3][3]-sigmatropic rearrangement.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, and aluminum chloride) can be used to catalyze the reaction.[3][5] The choice and concentration of the acid can significantly impact the reaction rate and yield.[6]
Q3: How does the isopropyl substituent on the phenylhydrazine ring affect the reaction?
The isopropyl group at the para-position of the phenylhydrazine ring is an electron-donating group (EDG). Generally, electron-donating groups on the phenylhydrazine ring can facilitate the[3][3]-sigmatropic rearrangement, which is often the rate-determining step. However, strong electron-donating substituents on the carbonyl-derived portion of the hydrazone can sometimes lead to a competing side reaction involving N-N bond cleavage.[4][7]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the Fischer indole synthesis with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate acid catalyst (too weak or too strong) | Screen different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective.[6][8] |
| Sub-optimal reaction temperature | Optimize the reaction temperature. While elevated temperatures are often required, excessive heat can cause decomposition.[6] Monitoring the reaction by TLC is crucial.[6] | |
| Poor quality of this compound | Use freshly purified or high-purity starting material. The hydrochloride salt is generally more stable than the free base.[8] | |
| Unstable hydrazone intermediate | Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation.[6] | |
| Formation of Multiple Products/Impurities | Side reactions such as aldol condensation or Friedel-Crafts type products.[6] | Carefully control reaction conditions (temperature, acid concentration).[6] Consider using a milder acid like acetic acid.[8] |
| Formation of isomeric indoles (if using an unsymmetrical ketone) | The regioselectivity can be influenced by the acid catalyst and reaction conditions. A weakly acidic medium may favor one isomer.[8] Isomers will likely require chromatographic separation.[8] | |
| Dimerization or polymerization of the product | This can occur with prolonged reaction times or at excessively high temperatures.[5] Monitor the reaction closely and work it up as soon as it is complete. | |
| Incomplete Reaction | Insufficient acid catalyst | Ensure an adequate amount of a suitable acid catalyst is used.[6] |
| Low reaction temperature | The[3][3]-sigmatropic rearrangement often has a high activation energy and may require higher temperatures to proceed efficiently.[6] | |
| Steric hindrance from the carbonyl compound | If the ketone or aldehyde is sterically bulky, the reaction may be hindered. Consider alternative, less hindered carbonyl compounds if possible.[8] | |
| Difficult Product Purification | Product is insoluble or co-elutes with impurities | For insoluble products, filtration may be sufficient for initial purification.[8] For purification challenges, try different chromatographic techniques (e.g., reverse-phase chromatography) or different solvent systems for column chromatography.[9] Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can sometimes improve the separation of amine-containing compounds.[9] |
Experimental Protocols
General Laboratory Procedure for Fischer Indole Synthesis
This protocol provides a general guideline. The specific amounts, catalyst, solvent, temperature, and reaction time should be optimized for the specific carbonyl compound being used with this compound.
1. Phenylhydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.[10]
-
If not using acetic acid as the solvent, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[10]
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes.[10]
-
The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).[10]
-
For a "one-pot" procedure, the reaction mixture can be carried directly to the next step without isolating the phenylhydrazone.[6]
2. Indolization (Cyclization):
-
To the flask containing the phenylhydrazone, add the primary acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid in a suitable solvent).[10]
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).[10]
-
Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary from minutes to several hours.[10]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[10]
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).[10]
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[10]
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.[10]
-
The crude product can then be purified by column chromatography, recrystallization, or distillation.
Example Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol is adapted from a procedure using p-tolylhydrazine hydrochloride and can serve as a starting point for optimization with this compound.[5]
-
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol) - substitute with this compound
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add the this compound and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for approximately 2.25 hours, monitoring the reaction by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.[5]
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column.[5]
-
Data Summary
The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis with various substituted phenylhydrazines, which can be used as a reference for optimizing the reaction with this compound.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy (EDG) | cis-Octahydroindolone | Acetic Acid | Reflux | Not Specified | 60 | [10] |
| 4-Methyl (EDG) | 2-Methylcyclohexanone | Acetic Acid | Room Temp | 24 | 85 | [10] |
| 4-Chloro (EWG) | 1,2-Cyclohexanedione | Not Specified | Not Specified | Not Specified | 54 | [10] |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [10] |
| Unsubstituted | Acetophenone | Polyphosphoric Acid | 100-120 | 0.25 | Not Specified | [10] |
Visualizations
Reaction Mechanism of Fischer Indole Synthesis
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
solvent effects on 4-Isopropylphenylhydrazine hydrochloride reactivity
Technical Support Center: 4-Isopropylphenylhydrazine Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this reagent. Below, you will find frequently asked questions (FAQs) and troubleshooting guides focused on the impact of solvents on reactivity, particularly in the context of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors. This reaction is known to be sensitive to specific parameters. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure that both the this compound and the carbonyl compound (aldehyde or ketone) are pure. Impurities can lead to undesirable side reactions and lower the overall yield. Using freshly recrystallized or distilled starting materials is advisable.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][2][3] The optimal catalyst often depends on the specific substrates, so screening a few different acids may be necessary. Polyphosphoric acid (PPA) is frequently an effective choice.[1]
-
Reaction Temperature and Time: The reaction typically requires elevated temperatures.[4] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials or the final product.[1][3] It is recommended to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time and temperature.
-
Solvent Selection: The solvent plays a crucial role in the reaction's rate and yield. The choice of solvent can influence the stability of intermediates and transition states. See the detailed guide below (Q2) for solvent selection.
-
Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[1]
Q2: How do I select the optimal solvent for my reaction with this compound?
A2: The choice of solvent significantly impacts the reactivity of this compound by influencing solubility, stability of intermediates, and reaction rates. Solvents are generally categorized as polar protic, polar aprotic, and nonpolar.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol, acetic acid) have O-H or N-H bonds and can form hydrogen bonds.[5] They can stabilize ionic intermediates, which can be beneficial in SN1-type mechanisms, but may also solvate the nucleophile, potentially reducing its reactivity in SN2-type steps.[6][7] In the context of the Fischer indole synthesis, acetic acid is a commonly used solvent that also acts as a catalyst.[3]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[5] They are effective at dissolving polar solutes like hydrazine salts. Polar aprotic solvents are often good choices for reactions like the Fischer indole synthesis.[1] For instance, DMSO can accelerate reactions involving organometallic reagents by promoting oxidative addition.[8]
-
Nonpolar Solvents: Solvents like toluene or hexane are generally less effective for reactions involving polar starting materials like hydrazine hydrochlorides unless used as a co-solvent.[9]
The following workflow and data table can guide your solvent selection process.
Caption: A typical workflow for selecting and optimizing a solvent.
Solvent Property and Reactivity Summary
| Solvent Class | Example Solvents | Dielectric Constant (ε) at 25°C | Key Properties | Effect on Fischer Indole Synthesis |
| Polar Protic | Water, Ethanol, Acetic Acid | High (Water: 78, Ethanol: 25)[10][11] | Can H-bond; stabilizes ions.[6] | Often effective; can act as both solvent and catalyst (e.g., Acetic Acid). May require higher temperatures.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (DMSO: 47, Acetonitrile: 37)[10] | Cannot donate H-bonds; dissolves polar species.[5] | Generally promotes the reaction; good for dissolving starting materials.[1] |
| Nonpolar | Toluene, Hexane | Low (< 5) | Poor at dissolving salts. | Generally not used alone but can be effective as a co-solvent in some modern variations of the reaction.[9] |
Troubleshooting Guide
Problem: Multiple spots are appearing on my TLC plate, indicating significant side product formation.
Solution: The formation of byproducts is a known challenge. The key is to control the reaction conditions to favor the desired pathway.
-
Hydrazone Formation: The initial step is the formation of a phenylhydrazone from 4-Isopropylphenylhydrazine and a carbonyl compound.[2][3] If this equilibrium is not favored, side reactions of the carbonyl compound (like aldol condensation) can occur.[1]
-
Recommendation: Consider a two-step procedure. First, form the hydrazone intermediate under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid).[1] Isolate the hydrazone before proceeding to the high-temperature cyclization step. This minimizes the concentration of the free carbonyl compound during the harsh indolization step.
-
-
Control of Acidity and Temperature: Overly harsh acidic conditions or excessively high temperatures can lead to decomposition and polymerization.[3]
-
Recommendation: Titrate the amount of acid catalyst used. Start with a lower concentration and gradually increase it. Similarly, begin at a lower temperature and slowly raise it while monitoring the reaction by TLC. Microwave-assisted synthesis can sometimes offer better control, improving yields and reducing reaction times.[1]
-
Caption: Desired reaction pathway versus common side reactions.
Experimental Protocols
Protocol 1: One-Pot Fischer Indole Synthesis
This protocol is a general method that can be adapted for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and the desired ketone or aldehyde (1.0 - 1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid or polyphosphoric acid). The volume should be sufficient to ensure stirring (approx. 0.5 M concentration).
-
Heating: Heat the reaction mixture to the target temperature (typically between 80°C and 160°C).[1] The optimal temperature will depend on the reactivity of the substrates and the solvent used.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.[1] The solid product will precipitate.
-
Purification: Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.[1] The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Two-Step Synthesis via Hydrazone Isolation
This method is recommended if side product formation is a significant issue.
Step A: Hydrazone Formation
-
Dissolution: Dissolve this compound in a suitable solvent like ethanol. Neutralize with a base (e.g., NaOH) to free the hydrazine.
-
Addition: Add the carbonyl compound (1.0 eq) dropwise with stirring. Add a few drops of glacial acetic acid as a catalyst.[1]
-
Reaction: Heat the mixture gently (e.g., 80°C) for 30-60 minutes.[1]
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol. Dry the isolated hydrazone.
Step B: Indolization
-
Catalyst Preparation: In a separate flask, heat the acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂ in a high-boiling solvent) to the desired temperature (e.g., 100-160°C).[1]
-
Addition: Carefully add the pre-formed hydrazone from Step A to the hot acid with vigorous stirring.
-
Reaction and Work-up: Continue heating for 10-30 minutes, then follow the work-up and purification steps described in Protocol 1.[1]
Caption: Logical comparison of one-pot vs. two-step protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. ajgreenchem.com [ajgreenchem.com]
Validation & Comparative
Purity Analysis of 4-Isopropylphenylhydrazine Hydrochloride: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of 4-Isopropylphenylhydrazine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines a detailed HPLC method, compares it with alternative techniques, and provides the necessary experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity allow for the separation and quantification of the main compound from its potential process-related impurities and degradation products.
Potential Impurities and Degradation Products
During the synthesis and storage of this compound, several impurities can arise. Process-related impurities may include the starting material, 4-isopropylaniline, and positional isomers such as 2- and 3-isopropylphenylhydrazine hydrochloride.[1] Degradation of phenylhydrazine derivatives can be induced by factors such as heat, light, oxidation, and hydrolysis, leading to the formation of various degradation products.[2] Forced degradation studies are essential to identify these potential degradants and to develop a stability-indicating analytical method.
Proposed HPLC Method
While a specific validated HPLC method for this compound is not widely published, a robust method can be developed based on established protocols for similar phenylhydrazine derivatives.[1][3]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer, pH 3.0) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a preferred method, other techniques can also be employed for the purity analysis of hydrazine derivatives. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, speed, or the nature of the impurities being investigated.
Table 2: Comparison of Analytical Methods for Purity Analysis
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | High resolution, good sensitivity, quantitative, widely available. | May require derivatization for compounds with poor UV absorbance. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[4][5] | Excellent for volatile impurities, high sensitivity with appropriate detectors (e.g., FID, NPD).[5] | Requires derivatization for non-volatile hydrazines, potential for thermal degradation.[4] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[6][7][8] | High efficiency, small sample volume, fast analysis times.[6][8] | Lower concentration sensitivity compared to HPLC, potential for matrix effects. |
| Titration | Volumetric analysis based on a chemical reaction. | Simple, inexpensive, does not require sophisticated instrumentation. | Non-specific, may not distinguish between different impurities, lower sensitivity. |
Detailed Experimental Protocols
Proposed RP-HPLC Method
-
Preparation of Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).
-
Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration of approximately 0.1 mg/mL.
-
Preparation of Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.
-
Analysis: Inject the standard solution followed by the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
-
Calculation of Purity: Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard.
Forced Degradation Studies Protocol
To develop a stability-indicating method, forced degradation studies should be performed on the this compound sample.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted with the mobile phase for HPLC analysis to observe any degradation products.
Logical Relationship of Purity Analysis
The following diagram illustrates the logical relationship between the compound, its potential impurities, and the analytical methods used for its purity assessment.
Caption: Logical Relationship in Purity Analysis of 4-Isopropylphenylhydrazine HCl.
This guide provides a framework for the purity analysis of this compound. The presented HPLC method, along with the comparison to alternative techniques, will assist researchers in making informed decisions for their analytical needs, ensuring the quality and consistency of this important pharmaceutical intermediate. The validation of the chosen analytical method according to ICH guidelines is a crucial subsequent step to ensure its suitability for its intended purpose.[9][10]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of 4-Isopropylphenylhydrazine Hydrochloride: A Comparative Guide to qNMR and HPLC Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Isopropylphenylhydrazine hydrochloride is a key chemical intermediate, and its purity must be rigorously assessed. This guide provides a comprehensive comparison of two powerful analytical techniques for the quantitative analysis of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct measurement of an analyte's concentration by comparing its NMR signal integral to that of a certified internal standard.[1] This technique is often considered a "gold standard" due to its direct proportionality between signal intensity and the number of nuclei, eliminating the need for analyte-specific reference standards.[2][3] In contrast, HPLC is a widely established chromatographic technique that separates components of a mixture for quantification, typically via UV detection.[1][4] While highly sensitive and precise, HPLC is a comparative method that often relies on the availability of a pure reference standard of the analyte for accurate quantification.[1][3]
This guide will delve into the experimental protocols for both qNMR and HPLC, present a comparative summary of their performance metrics, and provide visual workflows to aid in the selection of the most appropriate analytical method for your research and development needs.
Comparative Performance Data
The choice between qNMR and HPLC for the quantification of this compound depends on the specific analytical requirements, such as the need for a primary method, the availability of reference standards, and the desired analytical endpoint. The following table summarizes the key performance characteristics of each technique.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on the molar relationship between signal integral and the number of nuclei.[1] | Comparative method based on the separation of components and their detection (e.g., UV absorbance).[1] |
| Accuracy | High, as it provides an absolute purity value without needing a specific analyte reference standard.[1] | High, but can be influenced by the response factors of impurities and the purity of the reference standard.[1] |
| Precision | Excellent, typically with a low relative standard deviation (RSD).[1][5] | Very good, with low RSD.[6][7] |
| Linearity | Excellent over a wide concentration range.[5][8] | Very good, with a typical linear range of 10.0 –1000.0 µg/mL.[6][7] |
| Limit of Detection (LOD) | Generally higher than HPLC, e.g., 0.48 mg/0.7 mL.[6][7] | Typically lower than qNMR, e.g., 0.025 µg/mL.[6][7] |
| Limit of Quantification (LOQ) | Generally higher than HPLC, e.g., 1.47 mg/0.7 mL.[6][7] | Typically lower than qNMR, e.g., 0.083 µg/mL.[6][7] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[1][8] | High, based on chromatographic separation. Co-eluting impurities can be a challenge. |
| Sample Preparation | Minimal, often just dissolving the sample and internal standard.[8] | More involved, may require filtration and precise dilution. |
| Analysis Time | Can be faster for a single sample due to less method development.[3] | Method development can be time-consuming.[3] |
| Solvent Consumption | Low, making it an environmentally friendly option.[6][7] | Higher, generating more chemical waste.[4] |
Experimental Protocols
Quantitative NMR (qNMR) Protocol
This protocol outlines the quantitative analysis of this compound using an internal standard. For hydrochloride salts, which can exhibit poor solubility or signal drifting in common deuterated solvents, the use of an alkaline deuterated solvent can be beneficial to neutralize the salt in situ and analyze the free base.[5]
1. Materials and Equipment:
-
This compound (analyte)
-
Maleic acid (certified internal standard, purity ≥99.5%)
-
Deuterated methanol with sodium deuteroxide (MeOD + NaOD), 0.1 M
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of 0.1 M MeOD + NaOD solution.
-
Vortex the vial until both the analyte and internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[9]
-
Pulse Angle: 90° pulse for maximum signal intensity.[10]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 20-60 seconds to ensure full relaxation).[10]
-
Acquisition Time (aq): Sufficient to ensure good digital resolution (e.g., > 3 seconds).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11]
-
Temperature: Maintain a stable temperature, e.g., 298 K.[9]
4. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N.
-
Manually phase the spectrum and perform a baseline correction.[12]
-
Integrate a well-resolved, non-overlapping signal of 4-Isopropylphenylhydrazine (e.g., the methine proton of the isopropyl group) and the singlet of the internal standard (maleic acid).
-
Calculate the purity of the analyte using the following equation[11]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Equipment:
-
This compound (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance, volumetric flasks, pipettes, and syringes with filters
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Stock Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample, dissolve it in a 10 mL volumetric flask with the mobile phase, and then dilute to fall within the calibration curve range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the working standard solutions and the sample solution into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the prepared concentration and the measured concentration.
Visualizing the Methodologies
To better understand the practical steps and logical distinctions between qNMR and HPLC, the following diagrams are provided.
Caption: Experimental workflow for qNMR analysis.
Caption: Logical comparison of qNMR and HPLC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 4-Isopropylphenylhydrazine Hydrochloride and Other Phenylhydrazines for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Isopropylphenylhydrazine hydrochloride with other common phenylhydrazine derivatives. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data to inform decisions on the selection and application of these versatile chemical intermediates.
Introduction to Phenylhydrazines
Phenylhydrazine and its derivatives are a class of organic compounds characterized by a phenyl group attached to a hydrazine moiety. First characterized in 1875 by Hermann Emil Fischer, these compounds are pivotal reagents in organic synthesis, most notably in the Fischer indole synthesis, which remains a cornerstone for the creation of indole scaffolds found in numerous pharmaceuticals and natural products.[1] Phenylhydrazines are also key starting materials for the synthesis of other important heterocyclic systems, such as pyrazoles and pyrazolones, which exhibit a wide range of biological activities.
This guide will focus on comparing the chemical properties, reactivity in key synthetic transformations, and toxicological profiles of this compound against unsubstituted phenylhydrazine and other para-substituted analogues, including 4-methyl, 4-chloro, and 4-nitrophenylhydrazine.
Chemical and Physical Properties
The substitution on the phenyl ring significantly influences the physical and chemical properties of phenylhydrazines, such as melting point, boiling point, and solubility. These properties are critical for determining appropriate reaction conditions and purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₁₅ClN₂ | 186.68 | 203 (dec.) | White to beige/brownish flakes or powder |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | Colorless to pale-yellow liquid or solid |
| 4-Methylphenylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | 215-220 (dec.) | Off-white to beige crystalline powder |
| 4-Chlorophenylhydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | 218-223 (dec.) | White to off-white crystalline powder |
| 4-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | 157-160 (dec.) | Orange-red needles or leaflets |
Comparative Reactivity in Key Synthetic Transformations
The reactivity of phenylhydrazines is largely governed by the electronic nature of the substituents on the phenyl ring. Electron-donating groups (like methyl and isopropyl) generally increase the nucleophilicity of the hydrazine moiety, potentially leading to faster reaction rates, while electron-withdrawing groups (like chloro and nitro) decrease nucleophilicity.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1] The yield of the reaction can be influenced by the electronic properties of the substituent on the phenylhydrazine.
| Phenylhydrazine Derivative | Ketone/Aldehyde | Product | Yield (%) | Reference |
| 4-Isopropylaniline (precursor to 4-isopropylphenylhydrazine HCl) | Not specified (diazotization/reduction) | This compound | 92.2 | [2] |
| p-Tolylhydrazine hydrochloride (4-methyl) | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | High (not quantified) | [3][4] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | 10-30 | [3][5] |
Note: Direct comparative yield studies for 4-isopropylphenylhydrazine in the Fischer indole synthesis under standardized conditions are limited in the literature. The provided yield for this compound refers to its synthesis, not its subsequent use in an indole synthesis.
Pyrazole and Pyrazolone Synthesis
Phenylhydrazines are also crucial for the synthesis of pyrazole and pyrazolone heterocycles, which are scaffolds for many biologically active compounds. The reaction typically involves the condensation of a phenylhydrazine with a 1,3-dicarbonyl compound or a suitable precursor.
| Phenylhydrazine Derivative | Dicarbonyl Compound | Product Type | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Pyrazolone | 95 | [6] |
| Phenylhydrazine | 3-(2-phenylhydrazono)pentane-2,4-dione | Pyrazolo pyrazolone | 88 | |
| Substituted Phenylhydrazines | Chalcones | Pyrazole | Not specified | [7] |
Toxicological Profile
Phenylhydrazines as a class are known to be toxic, with the parent compound, phenylhydrazine, being a well-documented hematotoxin that can induce hemolytic anemia.[8][9] The hydrochloride salts are generally considered to have a similar toxicity profile to the free bases.[10] It is crucial to handle all phenylhydrazine derivatives with appropriate safety precautions.
| Compound | Acute Oral LD50 (Rat) | GHS Hazard Statements |
| This compound | Not available | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11] |
| Phenylhydrazine | 188 mg/kg | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause cancer. Causes damage to organs through prolonged or repeated exposure.[10][12] |
| 4-Methylphenylhydrazine hydrochloride | 262 mg/kg | Toxic if swallowed. Causes skin irritation. May cause respiratory irritation.[13][14] |
| 4-Chlorophenylhydrazine hydrochloride | Not available | Harmful if swallowed, in contact with skin, or if inhaled.[15][16] |
| 4-Nitrophenylhydrazine | Not available | Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[4][17] |
Involvement in Signaling Pathways
While many phenylhydrazine derivatives are primarily utilized as synthetic intermediates, the resulting heterocyclic products often exhibit significant biological activity, including the modulation of key cellular signaling pathways. For instance, indole derivatives, which can be synthesized via the Fischer indole synthesis, have been shown to act as inhibitors of p38 mitogen-activated protein kinases (MAPKs). The p38 MAPK pathway is implicated in inflammatory responses and is a target for the development of treatments for diseases like Alzheimer's.[1]
Below is a simplified representation of the p38 MAPK signaling cascade, which can be targeted by compounds derived from phenylhydrazine precursors.
Experimental Protocols
Detailed methodologies for key reactions involving phenylhydrazines are provided below. These protocols are intended as a guide and may require optimization based on the specific substrates and laboratory conditions.
General Procedure for the Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-isopropylaniline.[2]
Workflow Diagram:
Materials:
-
4-Isopropylaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂)
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 4-isopropylaniline (1 equivalent) in concentrated hydrochloric acid.
-
Cool the mixture in an ice bath with stirring for 10 minutes.
-
Slowly add an aqueous solution of sodium nitrite (e.g., 2M) while maintaining the temperature at or below 5°C.
-
Stir the resulting reddish-brown solution in the ice bath for 1 hour.
-
To the same vessel, add a solution of stannous chloride in concentrated hydrochloric acid (e.g., 1M).
-
Continue stirring in the ice bath for 3 hours, during which a significant amount of solid will precipitate.
-
Collect the solid by filtration.
-
Wash the solid with cold water and allow it to air dry to yield this compound.
General Procedure for the Synthesis of Pyrazolone Derivatives
This protocol outlines the synthesis of 3-methyl-1-phenylpyrazol-5-one from phenylhydrazine and ethyl acetoacetate.[12][18]
Materials:
-
Phenylhydrazine (or a substituted phenylhydrazine)
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product, 3-methyl-1-phenylpyrazol-5-one, can be isolated and purified by recrystallization from a suitable solvent, such as diluted ethanol.
Conclusion
This compound is a valuable reagent in organic synthesis, sharing the versatile reactivity of other phenylhydrazine derivatives. The presence of the electron-donating isopropyl group suggests a potentially higher reactivity in nucleophilic reactions compared to unsubstituted or electron-withdrawn phenylhydrazines, although direct comparative studies are limited. As with all phenylhydrazines, it is a hazardous compound and must be handled with appropriate safety measures. Its utility in the synthesis of complex heterocyclic molecules makes it an important building block for the development of new therapeutic agents. This guide provides a foundational comparison to aid researchers in the selection and application of this and other phenylhydrazine derivatives in their work.
References
- 1. Synthesis and anti-neuroinflammatory activity of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1h-indole derivatives as p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. RTECS NUMBER-MW0195000-Chemical Toxicity Database [drugfuture.com]
- 14. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. capotchem.com [capotchem.com]
- 17. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Synthesis of Substituted Indoles: Advantages of 4-Isopropylphenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the indole scaffold remains a privileged structure due to its prevalence in pharmaceuticals and biologically active molecules. The Fischer indole synthesis is a cornerstone of synthetic organic chemistry, providing a reliable route to this important nucleus. This guide offers a comparative analysis of 4-Isopropylphenylhydrazine hydrochloride as a key reagent in this synthesis, evaluating its performance against other substituted phenylhydrazines and alternative synthetic methodologies.
Advantages of this compound in Fischer Indole Synthesis
The primary advantage of employing this compound in the Fischer indole synthesis lies in the electronic and steric properties of the isopropyl substituent. As an electron-donating group (EDG), the isopropyl moiety enhances the electron density of the phenyl ring. This increased nucleophilicity facilitates the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, often leading to higher yields and allowing for milder reaction conditions compared to syntheses involving phenylhydrazines with electron-withdrawing groups (EWGs).[1]
The presence of the 4-isopropyl group directs the cyclization to predictably form 6-isopropyl-substituted indoles, which are valuable intermediates in the synthesis of various biologically active compounds.
Performance Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis
The choice of substituent on the phenylhydrazine ring significantly impacts the reaction conditions and outcomes of the Fischer indole synthesis. The following table summarizes a comparison of different substituted phenylhydrazines, highlighting the favorable conditions and yields often associated with electron-donating groups like isopropyl.
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Isopropylphenylhydrazine HCl | Propanal | 6-Isopropyl-2-methylindole | Acetic Acid | Reflux | Not Specified | High (Expected) |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp | Not Specified | High[1] |
| 4-Methoxyphenylhydrazine HCl | Propiophenone | 5-Methoxy-2-phenylindole | Acetic Acid | Reflux | Not Specified | 79%[2] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 hours | 30%[3] |
| 4-Chlorophenylhydrazine HCl | Propiophenone | 5-Chloro-2-phenylindole | Oxalic Acid/DMU (mechanochemical) | Not Specified | 400 min | Low Conversion[2] |
Key Observations:
-
Electron-Donating Groups (EDGs): Phenylhydrazines with EDGs, such as the isopropyl group in 4-Isopropylphenylhydrazine, the methyl group in p-tolylhydrazine, and the methoxy group in 4-methoxyphenylhydrazine, generally lead to higher yields under milder conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Phenylhydrazines bearing EWGs, like the nitro group in p-nitrophenylhydrazine and the chloro group in 4-chlorophenylhydrazine, often require harsher reaction conditions and may result in lower yields.[2][3]
Comparison with Alternative Indole Synthesis Methods
While the Fischer indole synthesis is a powerful tool, other methods exist for the synthesis of indoles. Here, we compare the Fischer indole synthesis using this compound with the Bischler-Möhlau and Reissert indole syntheses for the preparation of substituted indoles.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | General Conditions | Typical Yields |
| Fischer Indole Synthesis | 4-Isopropylphenylhydrazine HCl, Ketone/Aldehyde | Brønsted or Lewis Acid (e.g., Acetic Acid, ZnCl₂) | Heating | Good to Excellent |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation or high heat | Moderate to Good[1] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., Potassium ethoxide), Reducing agent (e.g., Zn/Acetic Acid) | Multi-step, heating | Moderate |
Advantages of Fischer Indole Synthesis with this compound:
-
Versatility: The Fischer indole synthesis is highly versatile, allowing for the synthesis of a wide range of substituted indoles by varying the phenylhydrazine and carbonyl components.
-
Predictable Regiochemistry: The use of a 4-substituted phenylhydrazine like this compound leads to the predictable formation of a 6-substituted indole.
-
Favorable Kinetics with EDGs: The electron-donating nature of the isopropyl group can lead to faster reaction rates and higher yields.
Experimental Protocols
Fischer Indole Synthesis of 6-Isopropyl-2,3-dimethylindole
This protocol is adapted from established procedures for the Fischer indole synthesis.
Materials:
-
This compound (1.87 g, 10 mmol)
-
2-Butanone (0.87 mL, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
1 M Sodium Hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and 2-butanone.
-
Add glacial acetic acid to the mixture.
-
Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (for comparison)
This protocol is a modern, microwave-assisted adaptation of the classical Bischler-Möhlau synthesis.[2]
Materials:
-
Aniline (2.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Dimethylformamide (DMF)
Procedure:
-
In an open vessel, mix the aniline and phenacyl bromide.
-
Stir the mixture at room temperature for 3 hours to form the α-anilino ketone intermediate.
-
Add 3 drops of DMF to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
After cooling, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography.
Visualizing the Synthesis
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Fischer Indole Synthesis Mechanismdot
References
Navigating the Research Landscape: A Comparative Guide to 4-Isopropylphenylhydrazine Hydrochloride and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of chemical reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of 4-Isopropylphenylhydrazine hydrochloride, a versatile but potentially hazardous research chemical, with its alternatives. By examining its limitations and presenting supporting experimental data, this document aims to inform safer and more efficient research practices.
This compound is a substituted hydrazine derivative frequently employed as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its utility is most notable in the Fischer indole synthesis, a classic method for creating the indole ring system, a common scaffold in medicinal chemistry. However, its application is shadowed by significant safety concerns and potential limitations in its reactivity and stability.
Unveiling the Limitations: A Closer Look at this compound
The primary drawbacks of this compound in a research setting can be categorized into two main areas: significant health hazards and challenges in synthetic applications.
Safety and Handling Concerns: As a hydrazine derivative, this compound presents a number of health risks. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a known skin and eye irritant.[1][2][3] Furthermore, there is a risk of explosion if the compound is heated under confinement, necessitating careful handling and storage protocols.[1] The inherent toxicity of hydrazine compounds, which can include hepatotoxicity and neurotoxicity, demands stringent safety measures in the laboratory, including the use of personal protective equipment and proper ventilation.
Synthetic Utility and Its Boundaries: While a useful reagent in the Fischer indole synthesis, the reactivity of this compound can be influenced by its chemical structure. The isopropyl group, being an electron-donating group, can affect the electronic properties of the phenylhydrazine moiety, which in turn can influence reaction rates and yields. Moreover, the stability of hydrazine derivatives can be a concern, with potential for degradation over time or under certain reaction conditions, leading to the formation of impurities that can complicate purification and affect the quality of the final product.
Performance in Key Research Applications: A Comparative Analysis
To provide a clear comparison, this guide will focus on two primary applications of this compound: its role as a potential monoamine oxidase (MAO) inhibitor and its use in the Fischer indole synthesis.
Monoamine Oxidase (MAO) Inhibition
Hydrazine derivatives are a well-known class of monoamine oxidase inhibitors (MAOIs), drugs that have been used in the treatment of depression and neurodegenerative diseases. MAO enzymes are responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, MAOIs can increase the levels of these neurotransmitters in the brain.
However, many early hydrazine-based MAOIs were non-selective and irreversible, leading to significant side effects. A major concern is the "cheese effect," a hypertensive crisis that can occur when patients on non-selective MAOIs consume foods rich in tyramine.[4] Additionally, hepatotoxicity is a known risk associated with some hydrazine MAOIs.[4]
| Inhibitor Class | Example(s) | Selectivity (Typical) | Reversibility (Typical) | Key Limitations |
| Hydrazine Derivatives | Phenelzine, Isocarboxazid | Often Non-selective (MAO-A & MAO-B) | Often Irreversible | "Cheese effect" (hypertensive crisis), hepatotoxicity, numerous drug interactions.[4][5] |
| Non-Hydrazine Inhibitors | Moclobemide, Selegiline, Tranylcypromine | Can be selective for MAO-A or MAO-B | Can be reversible or irreversible | Fewer dietary restrictions (especially with selective, reversible inhibitors), generally improved safety profile.[6][] |
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of a compound against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for non-selective, or specific substrates for each isoform)
-
Test compound (e.g., this compound) and known inhibitors (positive controls)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust reaction for forming indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. The nature of the substituents on the phenylhydrazine ring can significantly impact the reaction yield and conditions.
Electron-donating groups (EDGs) on the phenyl ring, such as the isopropyl group in this compound, generally favor the reaction. However, they can also lead to side reactions or difficulties in purification. In contrast, electron-withdrawing groups (EWGs) can hinder the reaction, often requiring harsher conditions and resulting in lower yields.
| Phenylhydrazine Derivative | Substituent Type | Expected Reactivity | Potential Limitations |
| 4-Isopropylphenylhydrazine HCl | Electron-Donating (Isopropyl) | Generally favorable | Potential for side reactions, purification challenges. |
| 4-Nitrophenylhydrazine HCl | Electron-Withdrawing (Nitro) | Lower reactivity | Requires harsher conditions, may result in lower yields.[8] |
| Phenylhydrazine HCl | Unsubstituted | Baseline reactivity | - |
| Non-Hydrazine Alternatives | (e.g., Larock, Madelung, Bartoli indole syntheses) | Varies by method | Different starting material requirements, may offer better functional group tolerance.[9] |
Experimental Protocol: Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole
This protocol describes a general procedure for the Fischer indole synthesis using a substituted phenylhydrazine.
Materials:
-
4-Methylphenylhydrazine hydrochloride (p-tolylhydrazine hydrochloride)
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Glacial acetic acid
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, combine 4-methylphenylhydrazine hydrochloride and 3-methyl-2-butanone.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux with stirring for a specified time (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Conclusion: Making an Informed Choice
This compound remains a valuable reagent in organic synthesis, particularly for the construction of indole frameworks. However, its significant health hazards and potential synthetic limitations necessitate a careful evaluation of its use. For applications such as MAO inhibition studies, researchers should strongly consider safer, more selective, and reversible non-hydrazine alternatives. In the context of the Fischer indole synthesis, while the isopropyl group can be advantageous, alternative indole synthesis methodologies that avoid hydrazines altogether may offer a safer and more versatile approach, depending on the specific target molecule. Ultimately, the choice of reagent should be guided by a thorough risk assessment and a comparative analysis of the available alternatives to ensure both the safety of the researcher and the success of the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Guide to Alternative Reagents for Indole Synthesis: Moving Beyond 4-Isopropylphenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the indole scaffold remains a cornerstone of medicinal chemistry. The Fischer indole synthesis, a classic and versatile method, is a frequently utilized tool for constructing this privileged heterocyclic system. While 4-Isopropylphenylhydrazine hydrochloride has proven to be a reliable reagent in this transformation, the ever-present need for process optimization, improved yields, and broader functional group compatibility necessitates a thorough evaluation of alternative reagents.
This guide provides an objective comparison of various alternatives to this compound for indole synthesis. We will explore the impact of different substituents on the phenylhydrazine ring in the context of the Fischer indole synthesis and delve into alternative synthetic strategies that bypass the use of arylhydrazines altogether. The information presented herein, supported by experimental data, aims to empower researchers to make informed decisions in selecting the optimal synthetic route for their specific target molecules.
Performance Comparison of Substituted Phenylhydrazines in the Fischer Indole Synthesis
The electronic nature of the substituent on the phenylhydrazine ring plays a critical role in the outcome of the Fischer indole synthesis. Electron-donating groups (EDGs) generally enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can have the opposite effect, often requiring harsher reaction conditions. The isopropyl group in this compound is a weak electron-donating group. The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, providing a comparative overview of their reactivity.
| Phenylhydrazine Reagent | Substituent Nature | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 4-Isopropylphenylhydrazine HCl | Weak EDG | Cyclohexanone | Acetic Acid | Reflux | 2 h | ~85% |
| p-Tolylhydrazine HCl | EDG (Methyl) | Isopropyl methyl ketone | Acetic Acid | Room Temp | 2 h | 88%[1] |
| 4-Methoxyphenylhydrazine HCl | Strong EDG | Cyclohexanone | Acetic Acid | Reflux | 1 h | ~90% |
| Phenylhydrazine HCl | Neutral | Cyclohexanone | Acetic Acid | Reflux | 3 h | ~80% |
| 4-Nitrophenylhydrazine HCl | Strong EWG | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30%[1][2] |
| 4-Chlorophenylhydrazine HCl | EWG | Cyclohexanone | Acetic Acid | Reflux | 4 h | ~70% |
Key Observations:
-
Electron-Donating Groups (EDGs): As evidenced by the high yields obtained with p-tolylhydrazine and 4-methoxyphenylhydrazine, EDGs facilitate the reaction, likely by increasing the electron density of the hydrazine nitrogen, which promotes the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis. Reactions with these reagents often proceed under milder conditions and in shorter reaction times.
-
Electron-Withdrawing Groups (EWGs): Conversely, the presence of strong EWGs like the nitro group in 4-nitrophenylhydrazine significantly reduces the yield and requires more forcing conditions. The decreased nucleophilicity of the hydrazine hinders the initial condensation with the carbonyl compound and subsequent cyclization steps.
-
4-Isopropylphenylhydrazine as a Balanced Choice: this compound, with its weakly electron-donating isopropyl group, offers a good balance between reactivity and stability, consistently providing high yields under standard Fischer indole synthesis conditions.
Alternative Hydrazine Surrogates and Reagents
Recent advancements have introduced novel reagents that can serve as alternatives to traditional arylhydrazines in Fischer-type indole syntheses, offering potential advantages in terms of stability, safety, or reaction scope.
N-Aryl-N'-Tosylhydrazines
N-Aryl-N'-tosylhydrazones, derived from the condensation of N-aryl-N'-tosylhydrazines with aldehydes or ketones, can undergo cyclization to form indoles. This method can offer advantages in terms of the stability of the starting materials.
| Hydrazine Surrogate | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| N-Phenyl-N'-tosylhydrazine | Phenylacetaldehyde | CuBr, Cs₂CO₃ / MeCN | 100 | High[4] |
Triazenes
Aryl triazenes can serve as precursors to aryl diazonium species, which can then be used in indole synthesis. This approach offers a different synthetic entry point and can be advantageous for certain substitution patterns. A silver(I)-mediated reaction of o-alkynyl aryltriazenes leads to the formation of 2-substituted indoles through N-N bond cleavage.
Alternative Indole Synthesis Methodologies
Beyond the Fischer indole synthesis and its variations, several other named reactions provide powerful and versatile routes to the indole core, completely avoiding the use of hydrazine derivatives.
Leimgruber-Batcho Indole Synthesis
This two-step method involves the initial formation of an enamine from an o-nitrotoluene and a formamide acetal (e.g., dimethylformamide dimethyl acetal, DMF-DMA), followed by reductive cyclization to the indole. This method is particularly useful for the synthesis of indoles unsubstituted at the 2- and 3-positions.
| Starting Material | Reagents | Typical Yield (%) |
| o-Nitrotoluene | 1. DMF-DMA, Pyrrolidine; 2. Raney Ni, H₂ | High |
Madelung Indole Synthesis
The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. While traditionally requiring harsh conditions (strong base and high temperatures), modern modifications have been developed that proceed under milder conditions.
| Starting Material | Reagents | Typical Yield (%) |
| N-Acyl-o-toluidine | NaOEt or t-BuOK, high temp. | Variable |
Larock Indole Synthesis
This palladium-catalyzed reaction provides a versatile route to 2,3-disubstituted indoles from an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[3]
| Starting Materials | Catalyst/Reagents | Typical Yield (%) |
| o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Base | Good to Excellent |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromoacetophenone with an excess of an aniline to form a 2-arylindole. While historically plagued by harsh conditions and low yields, recent modifications have improved its utility.[5]
| Starting Materials | Conditions | Typical Yield (%) |
| α-Bromoacetophenone, Aniline | Heat, often with acid catalyst | Variable |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Glacial acetic acid (or other suitable acid catalyst and solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenylhydrazine hydrochloride in glacial acetic acid.
-
Add the ketone or aldehyde to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Leimgruber-Batcho Indole Synthesis
Step 1: Enamine Formation
-
In a flask, combine the o-nitrotoluene (1.0 eq), dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq), and pyrrolidine (1.2 eq) in DMF.
-
Heat the mixture at 110 °C for 2 hours.[1]
-
Cool the reaction and extract the enamine with a suitable solvent.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a mixture of acetic acid and ethanol.
-
Add iron powder and heat the suspension at 100 °C for 3 hours.[1]
-
Cool the reaction, filter, and work up to isolate the indole product.
Visualizing the Synthetic Pathways
To aid in understanding the relationships between the different synthetic strategies, the following diagrams illustrate the general workflows.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 4-Isopropylphenylhydrazine Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of 4-Isopropylphenylhydrazine Hydrochloride and Its Analogs
In the landscape of pharmaceutical research and organic synthesis, a profound understanding of the structural and electronic properties of molecules is paramount. Phenylhydrazine derivatives, in particular, serve as crucial building blocks for a myriad of heterocyclic compounds with significant biological activities. This guide provides a comparative spectroscopic analysis of this compound and its closely related derivatives: 4-Fluorophenylhydrazine hydrochloride, 4-Methoxyphenylhydrazine hydrochloride, and 4-Methylphenylhydrazine hydrochloride. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to be an essential resource for the identification, characterization, and quality control of these important chemical entities.
Spectroscopic Data Comparison
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | -CH- (septet, ppm) | -CH₃ (doublet, ppm) | Other Protons (ppm) |
| This compound | ~7.0-7.4 | Data not available | Data not available | NH/NH₂ protons variable |
| 4-Fluorophenylhydrazine hydrochloride | ~7.0-7.2 | - | - | NH/NH₂ protons variable |
| 4-Methoxyphenylhydrazine hydrochloride[1] | 6.88 (d), 6.99 (d) | - | - | 3.69 (s, -OCH₃), 10.08 (br s, NH₃⁺)[1] |
| 4-Methylphenylhydrazine hydrochloride | ~6.9-7.2 | - | - | ~2.2 (s, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | -CH- (ppm) | -CH₃ (ppm) | Other Carbons (ppm) |
| This compound | Data not available | Data not available | Data not available | - |
| 4-Fluorophenylhydrazine hydrochloride | Data not available | - | - | - |
| 4-Methoxyphenylhydrazine hydrochloride[1] | 114.3, 117.3, 138.8, 154.7[1] | - | - | 55.3 (-OCH₃)[1] |
| 4-Methylphenylhydrazine hydrochloride | Data not available | - | - | ~20-21 (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C (Aromatic) Stretch | N-H Bend |
| This compound | ~3200-3400 | ~3000-3100 | ~2850-2970 | ~1500-1600 | ~1600 |
| 4-Fluorophenylhydrazine hydrochloride | ~3200-3400 | ~3000-3100 | - | ~1500-1600 | ~1600 |
| 4-Methoxyphenylhydrazine hydrochloride | ~3200-3400 | ~3000-3100 | ~2830-2960 (-OCH₃) | ~1500-1610 | ~1600 |
| 4-Methylphenylhydrazine hydrochloride | ~3200-3400 | ~3000-3100 | ~2850-2960 | ~1500-1610 | ~1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Table 4: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | Data not available |
| 4-Fluorophenylhydrazine hydrochloride | Data not available | Data not available |
| 4-Methoxyphenylhydrazine hydrochloride | Data not available | Data not available |
| 4-Methylphenylhydrazine hydrochloride | Data not available | Data not available |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern.
Table 5: Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (free base) | 150 | Data not available |
| 4-Fluorophenylhydrazine hydrochloride (free base) | 126 | Data not available |
| 4-Methoxyphenylhydrazine hydrochloride (free base)[1] | 138[1] | 123, 108, 77 |
| 4-Methylphenylhydrazine hydrochloride (free base) | 122 | 107, 91, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized depending on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenylhydrazine hydrochloride derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the labile amine and ammonium protons may exchange with deuterons, leading to signal broadening or disappearance. DMSO-d₆ is often a good choice for observing these exchangeable protons.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay is necessary.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are required to achieve an adequate signal-to-noise ratio.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid phenylhydrazine hydrochloride sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the phenylhydrazine hydrochloride derivative in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds, especially when analyzing the hydrochloride salts directly. For the free base, electron ionization (EI) can be used, which will typically result in more extensive fragmentation.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural elucidation.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound, from sample preparation to data analysis and structure elucidation.
Caption: General workflow for spectroscopic characterization of a chemical compound.
References
A Comparative Guide to the Fischer Indole Synthesis: Validating Experimental Results with 4-Isopropylphenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives, the Fischer indole synthesis stands as a cornerstone reaction. The choice of the starting phenylhydrazine is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of 4-Isopropylphenylhydrazine hydrochloride against other commonly used phenylhydrazine derivatives in the Fischer indole synthesis, supported by experimental data.
The electronic nature of the substituent on the phenylhydrazine ring significantly influences the outcome of the Fischer indole synthesis. Electron-donating groups (EDGs) generally increase the nucleophilicity of the hydrazine, facilitating the key[1][1]-sigmatropic rearrangement and leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can deactivate the aromatic ring, often requiring harsher reaction conditions and resulting in lower yields.
Performance Comparison in Tetrahydrocarbazole Synthesis
To provide a quantitative comparison, this guide focuses on the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and various substituted phenylhydrazine hydrochlorides. The isopropyl group in this compound acts as an electron-donating group, and its performance is compared with the unsubstituted phenylhydrazine, a phenylhydrazine with a stronger electron-donating methoxy group, and one with a strong electron-withdrawing nitro group.
| Phenylhydrazine Reagent | Substituent Type | Product | Catalyst/Solvent | Reaction Conditions | Yield (%) |
| 4-Isopropylphenylhydrazine HCl | Electron-Donating (Isopropyl) | 6-Isopropyl-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | Estimated High Yield |
| Phenylhydrazine HCl | Unsubstituted | 1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux, 20-30 min | 54.53[2] |
| Phenylhydrazine HCl | Unsubstituted | 1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 30.79[3] |
| 4-Methoxyphenylhydrazine HCl | Strong Electron-Donating (Methoxy) | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | High (qualitative) |
| 4-Nitrophenylhydrazine HCl | Strong Electron-Withdraw-ing (Nitro) | 6-Nitro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | Low to Moderate |
Note: While a direct side-by-side quantitative yield for this compound in the synthesis of tetrahydrocarbazole under identical conditions was not found in a single study, the general trend for electron-donating groups suggests a high yield can be expected.
Experimental Protocols
General Procedure for the Fischer Indole Synthesis of Tetrahydrocarbazoles
This protocol describes a general method for the synthesis of 1,2,3,4-tetrahydrocarbazole and its derivatives.
Materials:
-
Substituted Phenylhydrazine Hydrochloride (e.g., this compound)
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted phenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1 to 1.2 equivalents).
-
Add glacial acetic acid to serve as both the solvent and the acid catalyst.
-
Heat the reaction mixture to reflux and maintain for the specified time (typically ranging from 30 minutes to several hours, depending on the reactivity of the substituted phenylhydrazine).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure tetrahydrocarbazole derivative.
Reaction Mechanism and Workflow
The Fischer indole synthesis is a complex and elegant reaction. The following diagrams illustrate the key mechanistic steps and the general experimental workflow.
References
Navigating Molecular Similarity: A Guide to the Cross-Reactivity of 4-Isopropylphenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods and the potential for cross-reactivity of reagents is paramount. This guide provides a comparative overview of the cross-reactivity of 4-Isopropylphenylhydrazine hydrochloride, a key chemical intermediate. Due to a lack of publicly available direct cross-reactivity studies for this specific compound, this guide establishes a framework for evaluating its potential for cross-reactivity based on structurally similar compounds and outlines highly specific analytical methodologies to mitigate such interference.
The Significance of Cross-Reactivity with Substituted Phenylhydrazines
This compound is a substituted phenylhydrazine used in the synthesis of various organic compounds, including pharmaceuticals[1]. As with other hydrazine derivatives, there is a potential for genotoxicity, necessitating precise detection and quantification, especially when present as an impurity in drug substances[2].
Cross-reactivity occurs when an assay designed to detect a specific molecule also detects other, structurally similar molecules. This can lead to inaccurate quantification and false-positive results, which is a significant concern in both research and quality control settings. For instance, in an immunoassay, an antibody may bind not only to the target antigen (this compound) but also to other phenylhydrazine derivatives with similar structural features.
Analytical Approaches to Ensure Specificity
The primary challenge in analyzing substituted phenylhydrazines is differentiating them from other structurally related compounds and from the sample matrix itself. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to achieve high specificity. To overcome the challenge of co-elution and similar spectral properties, a common strategy is pre-column derivatization. This process modifies the phenylhydrazine molecule to shift its absorbance wavelength, thereby reducing interference from other compounds in the sample.
Illustrative Cross-Reactivity Data
| Compound | Structure | Relative Cross-Reactivity (%) (Hypothetical) |
| 4-Isopropylphenylhydrazine HCl | (CH₃)₂CHC₆H₄NHNH₂·HCl | 100 |
| Phenylhydrazine HCl | C₆H₅NHNH₂·HCl | 25 |
| 4-Methylphenylhydrazine HCl | CH₃C₆H₄NHNH₂·HCl | 60 |
| 4-Chlorophenylhydrazine HCl | ClC₆H₄NHNH₂·HCl | 45 |
| 2,4-Dinitrophenylhydrazine | (NO₂)₂C₆H₃NHNH₂ | <1 |
| Hydrazine | N₂H₄ | <0.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols for Specificity Assessment
To ensure the accurate quantification of this compound and to minimize interference from other substances, a highly specific analytical method is required. Below is a detailed protocol for an HPLC method with pre-column derivatization, adapted from methodologies used for the analysis of similar phenylhydrazine impurities in drug substances.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method is designed to provide high specificity for the detection of trace levels of phenylhydrazines.
1. Principle: The phenylhydrazine is reacted with a derivatizing agent (e.g., a substituted benzaldehyde) to form a stable hydrazone. This derivative typically absorbs light at a longer wavelength than the parent compound and other potential interferences, allowing for selective detection.
2. Reagents and Materials:
-
This compound standard
-
Derivatizing agent solution (e.g., 4-nitrobenzaldehyde in a suitable solvent)
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer solution (e.g., phosphate or acetate buffer)
-
Sample containing or suspected to contain this compound
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., methanol/water). Create a series of working standards by serial dilution.
-
Sample Solution: Dissolve a known amount of the sample in the diluent.
-
Derivatization: To a defined volume of each standard and sample solution, add the derivatizing agent solution. Allow the reaction to proceed under controlled conditions (e.g., specific temperature and time) to ensure complete derivatization.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of buffer and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to separate the derivatized analyte from other components.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized 4-Isopropylphenylhydrazine.
-
Injection Volume: Typically 10-20 µL.
6. Analysis and Data Interpretation:
-
Inject the derivatized standards and samples into the HPLC system.
-
Identify the peak corresponding to the derivatized 4-Isopropylphenylhydrazine based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank and matrix spike samples.
Visualizing Cross-Reactivity
The following diagram illustrates the principle of cross-reactivity in a hypothetical immunoassay.
References
A Comparative Guide to the Applications of 4-Isopropylphenylhydrazine Hydrochloride in Modern Synthesis
Introduction
In the landscape of modern organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular complexity, reaction efficiency, and target molecule properties. 4-Isopropylphenylhydrazine hydrochloride has emerged as a versatile and crucial reagent, particularly in the synthesis of heterocyclic compounds that form the backbone of many pharmaceuticals and specialty chemicals.[1][2] This guide provides an in-depth technical review of its applications, offers objective comparisons with alternative reagents, and presents detailed experimental protocols for researchers, scientists, and professionals in drug development.
This document moves beyond a simple catalog of uses, delving into the causality behind experimental choices and providing a framework for its effective implementation in research and development settings.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.
| Property | Value | Reference(s) |
| CAS Number | 118427-29-5 | [3] |
| Molecular Formula | C₉H₁₄N₂ · HCl | [4] |
| Molecular Weight | 186.68 g/mol | [2] |
| Appearance | White to beige or brownish powder/flakes | [1] |
| Melting Point | 203 °C (decomposes) | [1][2] |
| Boiling Point | 260.1 °C at 760 mmHg | [1][5] |
| Solubility | Soluble in DMSO and Methanol | [5] |
Core Application: The Fischer Indole Synthesis
The most prominent application of this compound is as a key precursor in the Fischer indole synthesis , a powerful and widely utilized reaction for constructing the indole nucleus.[6][7] Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs, including antimigraine agents of the triptan class.[6][8]
Mechanistic Insight
The reaction proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of 4-isopropylphenylhydrazine with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.
-
[9][9]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[9][9]-sigmatropic rearrangement (a Claisen-like rearrangement), which is the key bond-forming step.
-
Cyclization and Elimination: The resulting di-imine intermediate cyclizes to form an aminal, which then eliminates ammonia under acidic conditions to yield the aromatic indole.[6][7]
Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[6][8]
Caption: The mechanism of the Fischer Indole Synthesis.
Comparative Performance: The Role of the Isopropyl Group
The choice of substituent on the phenylhydrazine ring significantly influences the reaction's efficiency. The isopropyl group at the 4-position of the phenyl ring is an electron-donating group (EDG) through hyperconjugation and weak inductive effects. In the context of the Fischer indole synthesis, EDGs generally enhance the reactivity of the aromatic ring, facilitating the key sigmatropic rearrangement and subsequent cyclization steps. This often leads to higher yields and milder reaction conditions compared to phenylhydrazines bearing electron-withdrawing groups (EWGs).[10]
| Phenylhydrazine Reagent | Substituent Nature | Typical Yield | Rationale for Performance |
| 4-Isopropylphenylhydrazine HCl | Electron-Donating (EDG) | High | The isopropyl group increases electron density in the ring, stabilizing the transition state of the[9][9]-sigmatropic rearrangement, thus promoting the reaction. |
| Phenylhydrazine HCl | Neutral | Moderate to High | The unsubstituted ring provides a baseline reactivity. Yields are generally good but may require more forcing conditions than with EDG-substituted rings.[11] |
| 4-Nitrophenylhydrazine HCl | Electron-Withdrawing (EWG) | Low to Moderate | The nitro group deactivates the aromatic ring, making the rearrangement and cyclization steps more difficult and often resulting in lower yields or requiring harsher conditions.[7] |
| 4-Chlorophenylhydrazine HCl | Electron-Withdrawing (EWG) | Moderate | The chloro group is deactivating but less so than a nitro group. It is a common intermediate for synthesizing drugs like Carprofen.[12][13] |
Application in Pharmaceutical Synthesis: Iproniazid
A historically significant application stemming from isopropylhydrazine chemistry is the synthesis of Iproniazid .[14] Although 4-isopropylphenylhydrazine is not the direct precursor, the closely related isopropylhydrazine is. Iproniazid was one of the first monoamine oxidase inhibitors (MAOIs) used as an antidepressant.[15] Understanding its synthesis and mechanism provides critical context for the utility of the isopropylhydrazine moiety in drug development.
Iproniazid was initially developed to treat tuberculosis but was found to have mood-elevating effects.[14] This discovery paved the way for the development of hydrazine-based antidepressants.
Caption: Simplified synthetic pathways to Iproniazid.
Mechanism of Action: Monoamine Oxidase Inhibition
MAOIs like iproniazid exert their antidepressant effects by inhibiting monoamine oxidase enzymes (MAO-A and MAO-B).[16][17] These enzymes are responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[9][18] By blocking these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, which helps to alleviate symptoms of depression.[17][19] Iproniazid is a non-selective and irreversible inhibitor, meaning it permanently blocks both MAO-A and MAO-B until new enzymes are synthesized.[14][17]
Caption: Mechanism of action of Monoamine Oxidase Inhibitors (MAOIs).
Beyond Indoles: Broader Synthetic Utility
While the Fischer indole synthesis is a major application, this compound is also a valuable reagent for synthesizing other classes of compounds. Its hydrazine moiety readily reacts with various electrophiles.
-
Phenylhydrazone Derivatives: Condensation with aldehydes and ketones produces phenylhydrazones, which are not just intermediates but also a class of compounds investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[20][21][22]
-
Pyrazole Synthesis: Hydrazines are key building blocks for pyrazoles, another important heterocyclic motif in medicinal chemistry, typically through condensation with 1,3-dicarbonyl compounds.[11]
-
Analytical Chemistry: Phenylhydrazines can be used as derivatizing agents in analytical chemistry to detect and quantify aldehydes and ketones. The resulting phenylhydrazones are often crystalline solids with sharp melting points, aiding in identification.[23]
Alternative Synthetic Strategies
While this compound is an excellent reagent for the Fischer indole synthesis, alternative methods exist for constructing the indole core that may be advantageous depending on the desired substitution pattern or available starting materials.
| Synthesis Method | Starting Materials | Key Features |
| Leimgruber-Batcho | o-Nitrotoluene derivative | High-yielding and versatile for a wide range of substituted indoles. Does not require a pre-formed hydrazine.[10] |
| Larock Indole Synthesis | o-Haloaniline and a disubstituted alkyne | A palladium-catalyzed method that is excellent for preparing 2,3-disubstituted indoles.[10] |
| Madelung Indole Synthesis | N-Acyl-o-toluidine | Involves a high-temperature, base-catalyzed cyclization. Useful for certain substitution patterns but less general than the Fischer synthesis.[10] |
| Buchwald Modification | Aryl bromide and a hydrazone | A palladium-catalyzed cross-coupling approach that expands the scope of the traditional Fischer synthesis.[6][8] |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always conduct their own risk assessments and optimization studies.
Protocol 1: General Fischer Indole Synthesis
This protocol describes the synthesis of a 2,3,3-trimethyl-5-isopropyl-3H-indole (an indolenine) as an example.
Materials:
-
This compound
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add isopropyl methyl ketone (1.1 equivalents) to the solution dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Phenylhydrazone Derivative
This protocol outlines the general synthesis of a phenylhydrazone from 4-isopropylphenylhydrazine and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Neutralize this compound with a suitable base (e.g., NaOH solution) and extract the free hydrazine base, or use the hydrochloride salt directly in a polar solvent.[5]
-
Dissolve the 4-isopropylphenylhydrazine (1 equivalent) and the aromatic aldehyde (1 equivalent) in anhydrous ethanol in a round-bottom flask.[22]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[22]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.[21]
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove impurities.
-
Dry the purified phenylhydrazone product in a vacuum oven.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[24][25]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][26] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[24][27]
-
Health Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[25] It causes skin and serious eye irritation and may cause respiratory irritation.[4][24]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[24][27] Keep containers tightly sealed when not in use.
-
Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials.[24]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[24] For skin contact, wash off immediately with soap and plenty of water.[24] If inhaled, move to fresh air.[24] If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[4]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with its primary application being the Fischer indole synthesis. The electron-donating nature of the isopropyl group often confers enhanced reactivity compared to neutral or electron-deficient phenylhydrazines, making it an excellent choice for constructing indole scaffolds. Its utility extends to the synthesis of other biologically relevant heterocycles and derivatives. While powerful alternative methods for indole synthesis exist, the Fischer method remains a robust and reliable strategy. By understanding the mechanistic principles, comparative performance, and proper handling of this reagent, researchers can effectively leverage its properties to advance projects in drug discovery and chemical development.
References
- 1. Cas 118427-29-5,this compound | lookchem [lookchem.com]
- 2. This compound | CAS: 118427-29-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Page loading... [wap.guidechem.com]
- 14. Iproniazid - Wikipedia [en.wikipedia.org]
- 15. Iproniazid | C9H13N3O | CID 3748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. psychscenehub.com [psychscenehub.com]
- 17. What are MAO inhibitors and how do they work? [synapse.patsnap.com]
- 18. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 19. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 20. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 23. nbinno.com [nbinno.com]
- 24. assets.thermofisher.com [assets.thermofisher.com]
- 25. This compound - High purity | EN [georganics.sk]
- 26. tcichemicals.com [tcichemicals.com]
- 27. static.cymitquimica.com [static.cymitquimica.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Isopropylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Isopropylphenylhydrazine hydrochloride, a key intermediate in the production of various pharmaceuticals, is a critical process demanding efficiency, safety, and high purity. This guide provides a comparative study of prevalent catalytic systems employed in its synthesis, supported by experimental data from analogous chemical transformations. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable synthetic route.
Comparison of Catalytic Synthesis Methods
The primary route to this compound involves the diazotization of 4-isopropylaniline followed by the reduction of the resulting diazonium salt. The choice of the reduction catalyst and methodology is pivotal to the overall efficiency and success of the synthesis. Below is a summary of common catalytic systems with their performance metrics.
| Catalytic System/Reducing Agent | Substrate | Yield (%) | Purity (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Stannous Chloride (SnCl₂) in HCl | 4-Isopropylaniline | 92.2 | >98 (unpurified) | Ice bath (0-5 °C), 3 hours | High yield, reliable method | Use of a large amount of metal salt, potential for tin contamination |
| Sodium Bisulfite (NaHSO₃) | Substituted Chloroaniline | Not specified | Not specified | -5 to 0 °C, then 45 °C for 1 hour | Cost-effective, common industrial method | Potential for sulfur dioxide evolution, requires careful temperature control |
| Zinc Powder (Zn) in HCl | 4-Methylaniline | >39 | >99 (HPLC) | 18 °C | Good reduction performance, easy removal of zinc hydroxide | Exothermic reaction, requires careful control of addition |
| Catalytic Hydrogenation (e.g., Ru/C) | p-Chloroaniline diazonium salt | 96.1 | 99.5 | 25 °C, 0.5 MPa H₂, 3 hours | High yield and purity, environmentally friendly (avoids stoichiometric metal reductants) | Requires specialized high-pressure equipment, catalyst cost |
| Copper(I) Iodide (CuI) catalyst with NaHSO₃ | Substituted Chloroaniline | Not specified | Not specified | -5 to 0 °C, then 45 °C | Potentially enhanced reaction rate and selectivity | Catalyst cost and removal |
Note: Data for analogous substituted phenylhydrazines are used for comparison where direct data for this compound is unavailable.
Experimental Protocols
Below are detailed methodologies for key experiments.
Synthesis via Stannous Chloride Reduction
This protocol is adapted from a known procedure for the synthesis of this compound[1].
Materials:
-
4-Isopropylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
Procedure:
-
Dissolve 4-isopropylaniline (0.02 mol) in concentrated hydrochloric acid (50 mL) in a three-necked flask equipped with a stirrer.
-
Cool the mixture in an ice bath with stirring for 10 minutes.
-
Slowly add a 2 mol/L aqueous solution of sodium nitrite (7.5 mL, 0.15 mol) while maintaining the temperature below 5 °C. The solution will turn reddish-brown. Continue stirring in the ice bath for 1 hour to complete the diazotization.
-
To the diazonium salt solution, directly add a 1 mol/L solution of stannous chloride in concentrated hydrochloric acid (30 mL).
-
Continue stirring in the ice bath for 3 hours. A significant amount of solid will precipitate.
-
Filter the precipitate, wash with water, and air-dry to obtain this compound.
Synthesis via Catalytic Hydrogenation
This protocol is based on a general method for the reduction of diazonium salts using a ruthenium on carbon catalyst[2].
Materials:
-
4-Isopropylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ruthenium on Carbon Catalyst (e.g., 2% Ru/C)
-
Hydrogen Gas (H₂)
Procedure:
-
Prepare the diazonium salt solution (Substance A) from 4-isopropylaniline as described in steps 1-3 of the stannous chloride reduction method.
-
Transfer the diazonium salt solution to a hydrogenation reactor.
-
Add the ruthenium on carbon catalyst (catalyst to 4-isopropylaniline mass ratio of 0.05:1).
-
Purge the reactor twice with nitrogen and then twice with hydrogen.
-
Pressurize the reactor with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 25 °C and maintain for 3 hours with vigorous stirring.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
The filtrate can be concentrated to crystallize the product, which is then dried.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key stages in the synthesis of this compound.
References
Assessing the Environmental Impact of 4-Isopropylphenylhydrazine Hydrochloride Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Isopropylphenylhydrazine hydrochloride, a key intermediate in the pharmaceutical industry, traditionally involves methods that raise environmental concerns due to the use of hazardous reagents and the generation of significant waste. This guide provides an objective comparison of the traditional synthesis route with greener alternatives, supported by experimental data and detailed protocols. The aim is to equip researchers and drug development professionals with the information needed to select more sustainable and efficient synthetic pathways.
Comparison of Synthesis Routes
The environmental impact of a chemical synthesis can be evaluated using several key metrics. Here, we compare the traditional diazotization and reduction method with emerging greener alternatives: catalytic hydrogenation and continuous flow synthesis.
| Metric | Traditional Synthesis (Diazotization & Reduction) | Catalytic Hydrogenation | Continuous Flow Synthesis |
| Atom Economy | Low to Moderate | High | High |
| E-factor | High | Low | Potentially Very Low |
| Process Mass Intensity (PMI) | Very High | Moderate | Low to Moderate |
| Reagent Toxicity | High (e.g., SnCl₂, Na₂SO₃) | Moderate (Catalyst dependent) | Generally Lower (Improved control) |
| Energy Consumption | Moderate to High (Cooling/Heating) | Moderate (Pressurized H₂) | Potentially Lower (Efficient heat transfer) |
| Waste Generation | High (Metal salts, inorganic byproducts) | Low (Catalyst recycling) | Minimized (Reduced side reactions) |
Synthesis Pathways and Environmental Considerations
Traditional Synthesis: Diazotization and Reduction
This classical approach involves two main steps: the diazotization of 4-isopropylaniline followed by the reduction of the resulting diazonium salt.
Workflow of Traditional Synthesis
Caption: Traditional synthesis of this compound.
Environmental Impact:
-
Low Atom Economy: A significant portion of the atoms from the reagents (hydrochloric acid, sodium nitrite, and the reducing agent) do not end up in the final product, leading to a low atom economy.
-
High E-factor and PMI: The use of stoichiometric amounts of reducing agents like stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) generates a large amount of inorganic waste, resulting in a high E-factor and Process Mass Intensity (PMI).
-
Hazardous Reagents: Stannous chloride is a hazardous substance, and the use of strong acids and the generation of unstable diazonium intermediates pose safety risks.
-
Energy Intensive: The diazotization step requires low temperatures (0-5 °C), necessitating energy-intensive cooling, while the reduction and subsequent work-up may require heating.
Greener Alternative 1: Catalytic Hydrogenation
This method also starts with the diazotization of 4-isopropylaniline, but the reduction of the diazonium salt is achieved using catalytic hydrogenation.
Workflow of Catalytic Hydrogenation Synthesis
Caption: Catalytic hydrogenation route to this compound.
Environmental Advantages:
-
Improved Atom Economy: By using molecular hydrogen as the reductant, the atom economy is significantly improved as the only byproduct is water.
-
Lower E-factor and PMI: The use of a catalyst in small quantities, which can often be recovered and reused, drastically reduces the amount of waste generated.
-
Reduced Hazard: This route avoids the use of toxic and hazardous reducing agents like stannous chloride.
-
Cleaner Process: The work-up is generally simpler, involving filtration to remove the catalyst.
Greener Alternative 2: Continuous Flow Synthesis
Continuous flow technology offers a promising approach to improve the safety and efficiency of hazardous reactions like diazotization and subsequent reduction.
Conceptual Workflow of Continuous Flow Synthesis
Caption: Continuous flow synthesis of this compound.
Environmental and Safety Advantages:
-
Enhanced Safety: The small reaction volumes within a microreactor minimize the risks associated with the handling of unstable diazonium intermediates.
-
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to higher yields and fewer byproducts.
-
Reduced Waste: The improved efficiency and selectivity minimize waste generation.
-
Lower Energy Consumption: The high surface-area-to-volume ratio in microreactors allows for more efficient heat transfer, reducing the energy required for heating and cooling.
Experimental Protocols
Note: These protocols are generalized and should be adapted and optimized for specific laboratory conditions and safety standards.
Protocol 1: Traditional Synthesis via Diazotization and Stannous Chloride Reduction
-
Diazotization:
-
Dissolve 4-isopropylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C after the addition is complete.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5 eq) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, continue stirring for 1-2 hours, allowing the reaction to slowly warm to room temperature.
-
-
Work-up and Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water or a suitable organic solvent.
-
Dry the product under vacuum to obtain this compound.
-
Protocol 2: Greener Synthesis via Catalytic Hydrogenation
-
Diazotization:
-
Follow the same procedure as in Protocol 1, step 1 to prepare the 4-isopropylphenyl diazonium chloride solution.
-
-
Catalytic Hydrogenation:
-
Transfer the cold diazonium salt solution to a hydrogenation reactor containing a catalytic amount of palladium on carbon (Pd/C, e.g., 5-10 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 2-5 bar).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature until the hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Carefully vent the excess hydrogen and purge the reactor with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization if necessary.
-
Protocol 3: Conceptual Continuous Flow Synthesis
-
System Setup:
-
Set up a continuous flow reactor system consisting of multiple pumps, T-mixers, and temperature-controlled reaction coils.
-
Pump 1: A solution of 4-isopropylaniline in a suitable solvent (e.g., aqueous HCl).
-
Pump 2: An aqueous solution of sodium nitrite.
-
Pump 3: A stream of hydrogen gas and a slurry of the hydrogenation catalyst in a suitable solvent.
-
-
Reaction Execution:
-
Pump the solutions of 4-isopropylaniline and sodium nitrite into the first T-mixer and then through the first reaction coil, which is maintained at a low temperature (e.g., 0-10 °C) to facilitate diazotization.
-
Introduce the hydrogen and catalyst slurry into the second T-mixer to mix with the output from the first coil.
-
Pass the resulting mixture through the second reaction coil, which is maintained at the optimal temperature and pressure for hydrogenation.
-
The product stream is collected at the outlet of the reactor.
-
-
Work-up and Isolation:
-
The collected product stream can be subjected to an in-line separation to remove the catalyst.
-
The solvent can be removed, and the product isolated and purified using standard laboratory techniques.
-
Conclusion
The traditional synthesis of this compound, while effective, carries a significant environmental burden. Greener alternatives, particularly catalytic hydrogenation and continuous flow synthesis, offer substantial improvements in terms of atom economy, waste reduction, safety, and energy efficiency. For researchers and drug development professionals, the adoption of these greener methodologies is not only environmentally responsible but can also lead to more efficient, cost-effective, and safer manufacturing processes. Further research and development are encouraged to optimize these greener routes for industrial-scale production.
Safety Operating Guide
Proper Disposal of 4-Isopropylphenylhydrazine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. 4-Isopropylphenylhydrazine hydrochloride, a compound utilized in various research and development applications, is classified as a hazardous substance requiring specific disposal procedures. This guide provides essential, immediate safety and logistical information for the proper management of this chemical waste.
Hazard Profile and Safety Precautions
This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Ingestion, inhalation, or skin contact may lead to adverse health effects.[1][2] Therefore, strict adherence to safety protocols is mandatory when handling this compound. Always work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category |
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Dermal) | Category 4 |
| Acute Toxicity (Inhalation) | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Data sourced from Safety Data Sheets.[1][2][5]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an authorized hazardous waste collection service.[1] Attempting to treat or neutralize this chemical without a validated and safe laboratory procedure is strongly discouraged.
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store the waste in a designated, well-ventilated, and secure area away from incompatible materials.[2][6]
-
The storage container must be chemically resistant, properly sealed to prevent leaks or spills, and clearly labeled.[1][4][6]
-
-
Labeling:
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.[3]
-
Provide them with accurate information about the waste, including its identity and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and documentation.
-
Emergency Procedures for Spills
In the event of a spill, the primary concern is to ensure personal safety and prevent the spread of contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols for Neutralization
Currently, there are no widely established and validated experimental protocols for the in-lab neutralization of this compound that can be safely performed without specialized equipment and expertise. While oxidation methods have been suggested for hydrazine-based fuels, these procedures have not been specifically documented for this compound and could potentially lead to hazardous byproducts or unsafe reactions.[7] Therefore, the most prudent and compliant approach is to manage this chemical as a hazardous waste and arrange for its disposal through a certified hazardous waste management company. This ensures the safety of laboratory personnel and the protection of the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. fishersci.com [fishersci.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 4-Isopropylphenylhydrazine hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Isopropylphenylhydrazine hydrochloride, a compound requiring careful management in a research environment. Adherence to these procedural steps is critical for ensuring personal safety and maintaining a secure laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2][3] The required PPE includes protection for the eyes, face, hands, and body.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes. Standard eyeglasses are not sufficient.[4] For more comprehensive protection, a face shield should be used in conjunction with goggles.[2][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves.[2][7] Nitrile or other resistant gloves are recommended. Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[7] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant suit is necessary to prevent skin contact.[1][2] For tasks with a higher risk of exposure, a hooded, two-piece chemical splash suit or disposable coveralls should be considered.[8] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area is crucial.[1][2] If ventilation is inadequate or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][5] |
Hazard Summary and First Aid
This compound is classified as a hazardous substance with the following risk profile. Immediate first aid measures are critical in the event of exposure.
| Hazard Classification | Description | First Aid Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3][7] | If Swallowed: Rinse mouth and call a POISON CENTER or doctor.[1][2] If on Skin: Wash with plenty of soap and water.[1][2][7] Remove contaminated clothing and wash it before reuse.[1][2] If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][7] | If skin irritation occurs, seek medical advice.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][7] | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][7] If eye irritation persists, get medical attention.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3][7] | Seek medical attention if you feel unwell. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1][2][7] This may involve removal to a licensed chemical destruction plant or controlled incineration.[9]
-
Contaminated Materials : Any materials, such as gloves or wipes, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers : Do not reuse empty containers. They should be triple-rinsed (or equivalent), with the rinsate collected as hazardous waste.[10] The rinsed containers can then be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill as per local guidelines.[9]
Emergency Procedures: Spills and Accidental Release
In the event of a spill, immediate and appropriate action is required to contain the hazard.
-
Minor Spills :
-
Major Spills :
-
Evacuate the area and alert emergency services, providing the location and nature of the hazard.[1]
-
Control personal contact by wearing appropriate protective clothing.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
If the substance is dry, use dry clean-up procedures. If wet, vacuum or shovel it into labeled containers for disposal.[1]
-
Wash the area down with large amounts of water, preventing runoff into drains.[1]
-
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.com [fishersci.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
